Product packaging for Copper fluoride hydroxide(Cat. No.:CAS No. 13867-72-6)

Copper fluoride hydroxide

Cat. No.: B084088
CAS No.: 13867-72-6
M. Wt: 99.55 g/mol
InChI Key: NJMQPXGAYDNODA-UHFFFAOYSA-L
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Description

Copper fluoride hydroxide, with the chemical formula CuFHO and CAS number 13867-72-6, is a mixed-anion inorganic compound supplied as a blue-green crystalline powder with a molecular weight of 99.55 g/mol . This compound crystallizes in the monoclinic crystal system with space group P2₁/a and features a layered structure composed of corrugated layers of edge-sharing Cu(OH)₃F₃ polyhedra interconnected by hydrogen bonds . This unique structural arrangement provides multiple pathways for scientific investigation and application development. Primary Research Applications: • Catalysis: Functions as an effective heterogeneous Fenton catalyst for wastewater treatment, facilitating the generation of hydroxyl radicals from hydrogen peroxide to degrade organic pollutants such as rhodamine B and phenol . • Energy Storage: Its layered structure enables ion intercalation, making it a promising electrode material for supercapacitors and lithium-ion batteries, with studies demonstrating high reversible capacity . • Magnetic Studies: Exhibits complex magnetic behavior with predominantly ferromagnetic interactions at higher temperatures and short-range static antiferromagnetic ordering below 9.5-11.5 K, providing a platform for studying low-dimensional magnetism . • Materials Synthesis: Serves as a precursor for solvothermal synthesis of hierarchical nanostructures and copper-containing nanoparticles, expanding possibilities for advanced material design . Synthesis & Handling: this compound is typically synthesized under low-temperature hydrothermal conditions from reactions between copper salts and fluoride sources . The compound requires careful handling with appropriate personal protective equipment as it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) if mishandled . Note: This product is intended For Research Use Only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuFHO B084088 Copper fluoride hydroxide CAS No. 13867-72-6

Properties

IUPAC Name

copper;fluoride;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Cu.FH.H2O/h;1H;1H2/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMQPXGAYDNODA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[F-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CuFHO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930184
Record name Copper(2+) fluoride hydroxide (1/1/1)
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Molecular Weight

99.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13867-72-6
Record name Copper fluoride hydroxide (CuF(OH))
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Record name Copper fluoride hydroxide
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Record name Copper(2+) fluoride hydroxide (1/1/1)
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Record name Copper fluoride hydroxide
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Foundational & Exploratory

Unraveling the Structure of Copper Fluoride Hydroxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of copper fluoride hydroxide (CuF(OH)). By delving into its crystallographic data, synthesis protocols, and structural characteristics, this document serves as a vital resource for professionals in materials science, chemistry, and drug development, where understanding the intricate atomic arrangements of inorganic compounds is paramount for designing novel materials and therapeutic agents.

Crystallographic Data of this compound

The crystal structure of this compound has been determined through single-crystal X-ray diffraction studies. The compound crystallizes in the monoclinic system, belonging to the space group P2₁/a.[1] This arrangement indicates a specific set of symmetry operations that define the repeating pattern of the atoms within the crystal lattice.

The fundamental building block of the crystal, the unit cell, is defined by the following lattice parameters:

ParameterValue
a5.301(1) Å
b6.376(1) Å
c5.074(1) Å
β112.90(1)°
Volume157.98(5) ų
Z4
Source: Giester & Libowitzky, 2003[1]

Table 1: Lattice Parameters of this compound.

The structure of CuF(OH) is isostructural with that of copper(II) hydroxide chloride (Cu(OH)Cl), featuring corrugated layers of edge-sharing Cu(OH)₃F₃ polyhedra. These layers are interconnected by hydrogen bonds, creating a three-dimensional network.

Atomic Coordinates

The positions of the atoms within the unit cell are described by fractional coordinates. These coordinates, determined from the refinement of the X-ray diffraction data, are crucial for calculating bond lengths and angles.

AtomWyckoffxyz
Cu4e0.9886940.6208610.757428
O4e0.1744940.6384260.163501
F4e0.7272240.6130090.369828
H4e0.3898390.8629850.749696
Source: Materials Explorer

Table 2: Fractional Atomic Coordinates of this compound.

Bond Lengths and Angles

The interatomic distances and the angles between the chemical bonds provide insight into the coordination environment of the atoms and the nature of the chemical bonding. The Jahn-Teller distortion, characteristic of Cu(II) compounds, leads to a distorted octahedral coordination around the copper atom.

BondDistance (Å)
Cu-O1.96
Cu-O1.97
Cu-F1.94
Cu-F2.36
O-H1.00
H...F1.57
Calculated from atomic coordinates.

Table 3: Selected Interatomic Distances in this compound.

AngleValue (°)
O-Cu-OValue
O-Cu-FValue
F-Cu-FValue
Cu-O-HValue
Calculated from atomic coordinates. Specific angles require full structural data for accurate calculation.

Table 4: Selected Bond Angles in this compound.

Experimental Protocols

Synthesis of this compound Single Crystals

The synthesis of high-quality single crystals of CuF(OH) is typically achieved through low-temperature hydrothermal methods. This technique allows for the slow growth of crystals from an aqueous solution under controlled temperature and pressure, leading to well-defined crystalline structures.

Detailed Methodology:

  • Reactant Preparation: Equimolar amounts of a copper(II) salt (e.g., copper(II) acetate) and a fluoride source (e.g., lithium fluoride) are used as precursors.

  • Reaction Vessel: The reactants are placed in a Teflon-lined stainless steel autoclave.

  • Solvent: Deionized water is added to the autoclave, typically in excess, to act as the solvent and mineralizer.

  • Sealing and Heating: The autoclave is securely sealed and placed in a furnace or oven.

  • Hydrothermal Conditions: The temperature is gradually raised to a range of 120-200 °C and maintained for a period of several days to a week to allow for crystal growth.

  • Cooling: The autoclave is slowly cooled to room temperature.

  • Product Recovery: The resulting single crystals are collected, washed with deionized water and ethanol to remove any unreacted precursors, and dried in air.

Synthesis_Workflow Reactants Prepare Equimolar Reactants (e.g., Cu(OAc)₂, LiF) Autoclave Place in Teflon-lined Autoclave with Water Reactants->Autoclave Heating Seal and Heat (120-200 °C, several days) Autoclave->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Recovery Wash with H₂O/EtOH and Dry Cooling->Recovery Crystals CuF(OH) Single Crystals Recovery->Crystals

Synthesis workflow for CuF(OH) single crystals.
Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of CuF(OH) is performed using a single-crystal X-ray diffractometer. This technique involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams.

Detailed Methodology:

  • Crystal Mounting: A suitable single crystal of CuF(OH) (typically 0.1-0.3 mm in size) is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. A CCD or area detector is commonly used to collect the diffraction data. The data is collected at a controlled temperature, often low temperatures (e.g., 100 K) to reduce thermal vibrations of the atoms. The X-ray source is typically a Mo-Kα or Cu-Kα radiation source.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using least-squares methods to obtain the final atomic coordinates, displacement parameters, and other crystallographic parameters.

XRD_Workflow Crystal Select & Mount Single Crystal Diffractometer Place in X-ray Diffractometer Crystal->Diffractometer Data_Collection Collect Diffraction Data (Mo-Kα or Cu-Kα, Low T) Diffractometer->Data_Collection Data_Processing Process Data (Unit Cell, Intensities) Data_Collection->Data_Processing Structure_Solution Solve Structure (Direct/Patterson Methods) Data_Processing->Structure_Solution Refinement Refine Structure (Least-Squares) Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure Structural_Significance Crystal_Structure CuF(OH) Crystal Structure (Monoclinic, P2₁/a) Layered_Arrangement Corrugated Layers of Edge-Sharing Cu(OH)₃F₃ Polyhedra Crystal_Structure->Layered_Arrangement Hydrogen_Bonding Inter-layer Hydrogen Bonding Crystal_Structure->Hydrogen_Bonding Jahn_Teller Jahn-Teller Distortion of Cu(II) Octahedra Crystal_Structure->Jahn_Teller Properties Physical & Chemical Properties Layered_Arrangement->Properties Hydrogen_Bonding->Properties Jahn_Teller->Properties Ion_Mobility Ion Mobility Properties->Ion_Mobility Catalytic_Activity Catalytic Activity Properties->Catalytic_Activity Magnetic_Properties Magnetic Properties Properties->Magnetic_Properties Drug_Design Implications for Drug Design Properties->Drug_Design

References

A Comprehensive Technical Guide to the Synthesis of Copper Fluoride Hydroxide Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of copper fluoride hydroxide (Cu(OH)F) nanoparticles, materials of increasing interest in various scientific fields, including catalysis and drug development. This document details experimental protocols, presents key quantitative data in a structured format, and visualizes the synthesis pathways and workflows for enhanced understanding.

Introduction

Copper-based nanoparticles, including copper oxides and hydroxides, have garnered significant attention for their unique chemical and physical properties at the nanoscale.[1] this compound (Cu(OH)F) nanoparticles, in particular, represent an emerging class of materials with potential applications in diverse areas such as catalysis and as precursors for other functional materials. Their synthesis, however, requires precise control over reaction conditions to achieve desired particle size, morphology, and purity. This guide explores the primary synthesis routes for obtaining Cu(OH)F nanoparticles, focusing on solvothermal methods and the controlled hydrolysis of copper(II) fluoride (CuF₂).

Synthesis Methodologies

The synthesis of this compound nanoparticles can be broadly approached through two main strategies: direct synthesis via a one-pot solvothermal method or a two-step process involving the synthesis of a copper fluoride precursor followed by controlled hydrolysis.

Direct Solvothermal Synthesis of this compound

The direct solvothermal method offers a straightforward approach to produce Cu(OH)F nanoparticles. This method involves the reaction of a copper precursor and a fluoride source in a suitable solvent under elevated temperature and pressure.

Experimental Protocol:

A typical solvothermal synthesis of spherical Cu(OH)F nanoparticles can be performed as follows:

  • Precursor Preparation: Dissolve copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and ammonium nitrate (NH₄NO₃) in a mixed solvent system.

  • Fluoride Addition: Introduce a specific amount of hydrofluoric acid (HF) to the solution. The molar ratio of fluoride to copper (F/Cu) is a critical parameter that influences the final product.

  • Solvothermal Reaction: Transfer the resulting solution to a Teflon-lined stainless steel autoclave and heat at a specific temperature (e.g., 110°C) for a defined duration.

  • Product Recovery: After the reaction, allow the autoclave to cool to room temperature. The resulting precipitate is then collected, washed with deionized water and ethanol, and dried under vacuum.

Two-Step Synthesis via Hydrolysis of Copper(II) Fluoride

An alternative route to Cu(OH)F nanoparticles involves the initial synthesis of anhydrous CuF₂ nanoparticles, followed by their controlled hydrolysis. This method provides a different level of control over the final product's properties.

Step 1: Solvothermal Synthesis of Anhydrous Copper(II) Fluoride Nanoparticles

Anhydrous nanoscopic CuF₂ can be synthesized from copper(II) alkoxides under solvothermal conditions.[2]

Experimental Protocol:

  • Precursor Reaction: React a copper(II) alkoxide, such as copper(II) methoxide (Cu(OCH₃)₂), with an excess of anhydrous hydrogen fluoride (HF) in a solvent like tetrahydrofuran (THF).

  • Solvothermal Treatment: Place the reaction mixture in a Teflon-lined autoclave and heat to a temperature of 150°C.

  • Product Isolation: After the reaction period, cool the autoclave, and the resulting anhydrous CuF₂ nanoparticles are collected and handled in an inert, anhydrous environment to prevent premature hydrolysis.

Step 2: Controlled Hydrolysis of Copper(II) Fluoride Nanoparticles

The synthesized CuF₂ nanoparticles are highly hygroscopic and will react with water to form various hydrolysis products, including the stable Cu(OH)F.[2]

Experimental Protocol:

  • Dispersion: Disperse the anhydrous CuF₂ nanoparticles in a controlled amount of water or a water/solvent mixture.

  • Hydrolysis Reaction: Allow the hydrolysis reaction to proceed at room temperature or a slightly elevated temperature. The reaction can be monitored by observing changes in the material's properties. The chemical equation for this hydrolysis is: CuF₂ + H₂O → Cu(OH)F + HF.

  • Product Purification: Once the conversion to Cu(OH)F is complete, the nanoparticles are collected by centrifugation, washed to remove any byproducts, and dried.

Quantitative Data Presentation

The following tables summarize key quantitative data from the synthesis of copper-based nanoparticles, providing a basis for comparison and experimental design.

Table 1: Parameters for Direct Solvothermal Synthesis of Spherical Copper Hydroxyfluoride

ParameterValueReference
Copper PrecursorCopper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)
Fluoride SourceHydrofluoric Acid (HF)
F/Cu Molar Ratio1.7
SolventNot specified
Temperature110°C
Reaction TimeNot specified
Resulting ProductSpherical Cu(OH)F

Table 2: Parameters for Solvothermal Synthesis of Anhydrous Copper(II) Fluoride Nanoparticles

ParameterValueReference
Copper PrecursorCopper(II) Alkoxide (e.g., Cu(OCH₃)₂)[2]
Fluoride SourceAnhydrous Hydrogen Fluoride (HF)[2]
SolventTetrahydrofuran (THF)[2]
Temperature150°C[2]
Particle Size10 - 100 nm[2]

Table 3: Characterization Data for Copper-Based Nanoparticles

MaterialCharacterization TechniqueObserved FeaturesReference
CuO NanoparticlesXRDMonoclinic crystal structure, particle size 14-27 nm[3]
CuO NanoparticlesSEMIrregular plate-like shape, average particle size 27 nm[3]
CuO NanoparticlesFTIRPeaks at 437, 522, and 600 cm⁻¹ (Cu-O stretching/wagging), peak at 3434 cm⁻¹ (surface -OH)[3]
Cu(OH)₂ Nanowires--[4]
Cu(OH)FXRDReflection at 18.8° 2θ[5]

Visualization of Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis processes.

Synthesis_Workflow cluster_direct Direct Solvothermal Synthesis of Cu(OH)F D_Start Start D_Precursors Mix Cu(NO₃)₂·3H₂O and NH₄NO₃ in Solvent D_Start->D_Precursors D_HF Add Hydrofluoric Acid (F/Cu = 1.7) D_Precursors->D_HF D_Autoclave Transfer to Autoclave Heat at 110°C D_HF->D_Autoclave D_Cool Cool to Room Temperature D_Autoclave->D_Cool D_Collect Collect, Wash, and Dry Cu(OH)F Nanoparticles D_Cool->D_Collect D_End End D_Collect->D_End

Caption: Workflow for the direct solvothermal synthesis of Cu(OH)F nanoparticles.

Hydrolysis_Workflow cluster_hydrolysis Two-Step Synthesis of Cu(OH)F via Hydrolysis H_Start Start H_CuF2_Synth Synthesize Anhydrous CuF₂ Nanoparticles (Solvothermal) H_Start->H_CuF2_Synth H_Dispersion Disperse CuF₂ in Water H_CuF2_Synth->H_Dispersion H_Hydrolysis Controlled Hydrolysis at Room Temperature H_Dispersion->H_Hydrolysis H_Collect Collect, Wash, and Dry Cu(OH)F Nanoparticles H_Hydrolysis->H_Collect H_End End H_Collect->H_End

Caption: Workflow for the two-step synthesis of Cu(OH)F via hydrolysis of CuF₂.

Reaction_Mechanism cluster_mechanism Proposed Reaction Pathway for Direct Solvothermal Synthesis Reactants Cu²⁺(aq) + F⁻(aq) + H₂O(l) Intermediate [Cu(OH)ₓFᵧ]²⁻ˣ⁻ʸ Intermediate Complex Reactants->Intermediate Complexation Nucleation Nucleation and Growth (Elevated T and P) Intermediate->Nucleation Dehydration/ Condensation Product Cu(OH)F Nanoparticles Nucleation->Product

References

An In-depth Technical Guide to the Physical and Chemical Properties of Copper(II) Hydroxyfluoride (Cu(OH)F)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II) hydroxyfluoride (Cu(OH)F) is an inorganic compound that has garnered interest for its unique structural and chemical properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of Cu(OH)F, with a focus on its synthesis, crystal structure, thermal stability, spectroscopic signature, and potential applications. While direct applications in drug development are still emerging, this document explores the cytotoxic potential of copper compounds as a class, offering insights into possible mechanisms of action for Cu(OH)F. Furthermore, its role as a heterogeneous Fenton catalyst is detailed, highlighting a well-documented chemical functionality. This guide is intended to be a foundational resource for researchers and professionals in materials science, chemistry, and drug development.

Physical Properties

Copper(II) hydroxyfluoride is a blue-green powder. Its fundamental physical properties are rooted in its crystal structure, which dictates its macroscopic behavior.

Crystal Structure

Cu(OH)F crystallizes in the monoclinic P2₁/c space group. The structure consists of layers of edge-sharing distorted Cu(OH)₃F₃ octahedra, which are interconnected by hydrogen bonds. The Jahn-Teller distortion is observed, as is typical for octahedrally coordinated Cu(II) compounds.

Table 1: Crystallographic Data for Cu(OH)F

ParameterValueReference
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.301(1)
b (Å)6.376(1)
c (Å)5.074(1)
β (°)112.90(1)
Volume (ų)157.98(5)
Z4

Table 2: Selected Bond Distances for Cu(OH)F

BondDistance (Å)
Cu-O1.96 - 1.97
Cu-F1.94 - 2.36
O-H1.00
H-F1.57
Solubility
Magnetic Properties

Cu(OH)F exhibits antiferromagnetic ordering at low temperatures. The magnetic susceptibility is influenced by the superexchange interactions between the Cu(II) ions. While detailed temperature-dependent magnetic susceptibility data for Cu(OH)F is not extensively published, the general behavior of similar copper(II) compounds involves a maximum in susceptibility at a specific temperature (the Néel temperature), indicating the transition to an antiferromagnetically ordered state.

Chemical Properties

Thermal Decomposition

Upon heating, Cu(OH)F undergoes thermal decomposition. The process involves dehydroxylation and dehydrofluorination, ultimately yielding copper(II) oxide (CuO) as the final residue. The decomposition pathway can be complex, potentially involving intermediate species.

Catalytic Activity

Cu(OH)F has been shown to be an effective heterogeneous Fenton catalyst for the degradation of organic pollutants. This catalytic activity is attributed to the ability of copper ions on the catalyst surface to react with hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH).

Experimental Protocols

Synthesis of Cu(OH)F via Hydrothermal Method

This protocol describes a common method for the synthesis of Cu(OH)F.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Ammonium bifluoride (NH₄HF₂)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Disperse 114.1 mg (2 mmol) of NH₄HF₂ in 50 mL of DMF with vigorous stirring at room temperature for at least 40 minutes.

  • Add 483.2 mg (2.0 mmol) of Cu(NO₃)₂·3H₂O to the solution and continue stirring for 30 minutes, during which the solution will turn blue.

  • Transfer the homogeneous solution into a 100 mL Teflon-lined stainless-steel autoclave and seal it.

  • Heat the autoclave at 160 °C for 4 hours.

  • Allow the autoclave to cool to room temperature.

  • Collect the green powder product by centrifugation.

  • Wash the product with ethanol and deionized water three times each.

  • Dry the final product at 60 °C in a vacuum oven.

Hydrothermal_Synthesis_of_CuOHF Hydrothermal Synthesis of Cu(OH)F cluster_preparation Precursor Solution Preparation cluster_reaction Hydrothermal Reaction cluster_purification Product Isolation and Purification DMF DMF Solvent Stirring1 Vigorous Stirring (40 min, RT) DMF->Stirring1 NH4HF2 NH₄HF₂ NH4HF2->Stirring1 CuNO32 Cu(NO₃)₂·3H₂O Stirring2 Stirring (30 min, RT) CuNO32->Stirring2 Dispersion NH₄HF₂ Dispersion Stirring1->Dispersion Dispersion->Stirring2 Homogeneous_Solution Homogeneous Blue Solution Stirring2->Homogeneous_Solution Autoclave Transfer to Teflon-lined Autoclave Homogeneous_Solution->Autoclave Heating Heat at 160°C for 4 hours Autoclave->Heating Cooling Cool to Room Temperature Heating->Cooling Centrifugation Centrifugation Cooling->Centrifugation Washing_Ethanol Wash with Ethanol (3x) Centrifugation->Washing_Ethanol Washing_Water Wash with Water (3x) Washing_Ethanol->Washing_Water Drying Dry at 60°C (Vacuum) Washing_Water->Drying Final_Product Cu(OH)F Powder (Green) Drying->Final_Product

Caption: Workflow for the hydrothermal synthesis of Cu(OH)F.

Characterization Techniques

Objective: To determine the crystal structure, phase purity, and crystallite size of the synthesized Cu(OH)F.

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.

Sample Preparation: The dried Cu(OH)F powder is finely ground to ensure random orientation of the crystallites and mounted on a sample holder.

Data Collection:

  • 2θ Range: 10-80°

  • Step Size: 0.02°

  • Scan Speed: 2°/min

Data Analysis (Rietveld Refinement):

  • Initial Model: Start with the known crystal structure of Cu(OH)F (monoclinic, P2₁/c).

  • Background Fitting: Model the background using a suitable function (e.g., polynomial).

  • Peak Profile Fitting: Use a pseudo-Voigt or Pearson VII function to model the peak shapes.

  • Refinement of Parameters: Sequentially refine the scale factor, unit cell parameters, peak profile parameters (U, V, W), and atomic coordinates.

  • Goodness-of-Fit: Evaluate the quality of the refinement using parameters like Rwp, Rp, and χ².

Objective: To study the thermal stability and decomposition of Cu(OH)F.

Instrumentation: A simultaneous TGA/DSC instrument.

Procedure:

  • Place a known mass (typically 5-10 mg) of the Cu(OH)F sample in an alumina or platinum crucible.

  • Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Use an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

  • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

Objective: To identify the functional groups and vibrational modes present in Cu(OH)F.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer.

  • Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

Sample Preparation:

  • FTIR: Mix the Cu(OH)F powder with KBr and press into a pellet, or use an ATR accessory.

  • Raman: Place the powder on a microscope slide.

Data Collection: Collect spectra over a suitable wavenumber range (e.g., 400-4000 cm⁻¹).

Table 3: Tentative Vibrational Band Assignments for Cu(OH)F

Wavenumber (cm⁻¹)AssignmentTechnique
~3129O-H stretchingRaman
Below 1000Cu-F and Cu-O vibrationsRaman, FTIR

Biological and Catalytic Activities

While specific studies on the drug development applications of Cu(OH)F are limited, the broader class of copper compounds is known for its biological activity. In contrast, the catalytic application of Cu(OH)F is more directly documented.

Potential Cytotoxic Mechanisms of Copper Compounds

Copper is an essential trace element, but in excess, it can be cytotoxic. The anticancer activity of many copper complexes is attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS). This can lead to cellular damage and apoptosis. A generalized proposed mechanism is illustrated below. It is important to note that this is a general pathway for copper compounds and has not been specifically demonstrated for Cu(OH)F.

Cytotoxicity_of_Copper_Compounds Generalized Cytotoxic Mechanism of Copper Compounds Cu_Compound Extracellular Copper Compound (e.g., Cu(OH)F) Cell_Membrane Cell Membrane Intracellular_Cu Increased Intracellular Cu²⁺/Cu⁺ Cu_Compound->Intracellular_Cu Cellular Uptake ROS_Generation ROS Generation (e.g., via Fenton-like reaction) Intracellular_Cu->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Damage Protein Damage/ Enzyme Inhibition Oxidative_Stress->Protein_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis DNA_Damage->Apoptosis Protein_Damage->Apoptosis

Caption: Proposed cytotoxic mechanism of copper compounds in cancer cells.

Heterogeneous Fenton Catalysis

Cu(OH)F acts as a catalyst in Fenton-like reactions to degrade organic pollutants. The mechanism involves the generation of hydroxyl radicals from hydrogen peroxide, facilitated by the copper ions on the catalyst surface.

Fenton_Catalysis_CuOHF Heterogeneous Fenton-like Catalysis by Cu(OH)F CuOHF_surface ≡Cu(II) (surface) H2O2 H₂O₂ Cu_I ≡Cu(I) (surface) CuOHF_surface->Cu_I + H₂O₂ → •OOH + H⁺ Hydroxyl_Radical Organic_Pollutant Organic Pollutant Degradation_Products Degradation Products (CO₂, H₂O, etc.) Organic_Pollutant->Degradation_Products Oxidation by •OH Cu_I->CuOHF_surface + H₂O₂ → •OH + OH⁻

Caption: Catalytic cycle of Cu(OH)F in a Fenton-like reaction.

Conclusion

Copper(II) hydroxyfluoride is a material with well-defined structural and chemical properties. While its application in drug development is not yet established, the known cytotoxicity of copper compounds suggests a potential avenue for future research, possibly through the formulation of Cu(OH)F-based nanoparticles or coordination complexes. Its demonstrated efficacy as a heterogeneous Fenton catalyst provides a clear application in environmental remediation. This guide serves as a comprehensive starting point for researchers interested in exploring the properties and potential applications of this intriguing mixed-anion copper compound. Further research is warranted to elucidate its biological activities and to explore its potential in the development of novel therapeutic agents.

Thermal Decomposition Behavior of Copper(II) Fluoride Hydroxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) fluoride hydroxide, with the chemical formula CuF(OH), is a compound of interest in various fields, including materials science and catalysis. Understanding its thermal decomposition behavior is crucial for its application in high-temperature processes and for the synthesis of copper-based materials. This technical guide provides an in-depth analysis of the thermal decomposition of copper(II) fluoride hydroxide, summarizing key quantitative data, detailing experimental protocols, and visualizing the decomposition pathway.

The thermal decomposition of copper(II) fluoride hydroxide is characterized by a multi-stage process involving simultaneous dehydroxylation and dehydrofluorination. This behavior is distinct from other copper(II) basic halides, which typically decompose via dehydroxylation alone.[1][2]

Data Presentation

The quantitative data for the thermal decomposition of copper(II) fluoride hydroxide is summarized in the table below. The data is based on thermogravimetric analysis (TGA) and differential thermal analysis (DTA) studies.

Decomposition StageTemperature Range (°C)Key Events & Gaseous ProductsSolid Intermediates & Final Products
Stage 1 ~345 - 420Initial decomposition with the release of water (H₂O) and hydrogen fluoride (HF).Formation of an intermediate, proposed as CuOHF·CuF₂, and copper(II) oxide (CuO).
Stage 2 > 420Decomposition of the intermediate with further release of hydrogen fluoride (HF).Final solid products are copper(II) oxide (CuO) and copper(II) fluoride (CuF₂).

Note: The exact weight loss percentages at each stage are not consistently reported in the literature, preventing the inclusion of a dedicated column. The provided reaction stoichiometry allows for theoretical calculation.

Experimental Protocols

The following section details the methodologies for the key experiments used to characterize the thermal decomposition of copper(II) fluoride hydroxide.

Synthesis of Copper(II) Fluoride Hydroxide

A common method for the preparation of copper(II) fluoride hydroxide involves the hydrolysis of copper(II) fluoride.

Materials:

  • Copper(II) fluoride dihydrate (CuF₂·2H₂O)

  • Deionized water

Procedure:

  • A suspension of copper(II) fluoride dihydrate in deionized water is prepared in a suitable reaction vessel.

  • The suspension is boiled, leading to the formation of the basic salt, copper(II) fluoride hydroxide.

  • The resulting precipitate is filtered, washed with deionized water, and dried under controlled conditions to obtain pure CuF(OH).

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA and DTA are essential techniques to study the thermal decomposition process by measuring weight loss and temperature differences, respectively.

Instrumentation:

  • A simultaneous thermal analyzer (STA) capable of performing TGA and DTA is recommended. A DuPont 900 DTA and 950 TGA or equivalent is suitable.

  • Due to the corrosive nature of the evolved hydrogen fluoride gas, a DTA cell and sample cups made of platinum are required to prevent reaction with the apparatus.[1]

Procedure:

  • A precisely weighed sample of copper(II) fluoride hydroxide (typically 5-10 mg) is placed in a platinum crucible.

  • The sample is heated in the thermal analyzer under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidation.

  • A constant heating rate, for example, 10 °C/min, is applied over a temperature range that encompasses the entire decomposition process (e.g., from room temperature to 600 °C).

  • The weight loss of the sample (TGA curve) and the temperature difference between the sample and a reference (DTA curve) are recorded as a function of temperature.

X-ray Diffraction (XRD)

XRD analysis is used to identify the crystalline phases of the solid residues at different stages of decomposition.

Instrumentation:

  • A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is typically used.

Procedure:

  • Samples of copper(II) fluoride hydroxide are heated to specific temperatures corresponding to the different decomposition stages observed in the TGA/DTA analysis.

  • The solid residues are then cooled to room temperature in an inert atmosphere to prevent rehydration or oxidation.

  • The powdered samples are mounted on a sample holder and analyzed by XRD.

  • The resulting diffraction patterns are compared with standard diffraction data from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental analysis and the thermal decomposition pathway of copper(II) fluoride hydroxide.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Thermal Analysis cluster_characterization Product Characterization S1 CuF2·2H2O S3 CuF(OH) Precipitate S1->S3 S2 Boiling Water S2->S3 S4 Filtration & Drying S3->S4 S5 Pure CuF(OH) S4->S5 A1 CuF(OH) Sample S5->A1 A2 TGA / DTA A1->A2 A3 Decomposition Data (Weight Loss, Temperatures) A2->A3 C1 Residues at Different Temperatures A2->C1 C2 XRD Analysis C1->C2 C3 Phase Identification C2->C3

Caption: Experimental workflow for the synthesis and thermal analysis of CuF(OH).

Decomposition_Pathway Start CuF(OH) Intermediate CuOHF·CuF₂ + CuO Start->Intermediate ~345-420°C Gas1 H₂O + HF Start->Gas1 Final CuO + CuF₂ Intermediate->Final >420°C Gas2 HF Intermediate->Gas2

Caption: Thermal decomposition pathway of copper(II) fluoride hydroxide.

References

An In-depth Technical Guide to the Magnetic Properties of Copper Fluoride Hydroxide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of various copper fluoride hydroxide compounds. The information is compiled from recent research and focuses on delivering structured data, detailed experimental protocols, and visual representations of key concepts to aid in further research and development.

Quantitative Magnetic and Crystallographic Data

The magnetic behavior of this compound compounds is intrinsically linked to their crystal structures. The arrangement of Cu²⁺ ions and the mediating F⁻ and OH⁻ anions dictate the nature and strength of the magnetic exchange interactions. Below is a summary of the key magnetic and crystallographic parameters for several recently studied compounds.

CompoundCrystal SystemSpace GroupKey Magnetic PropertiesNéel Temp. (T_N)Weiss Constant (θ_CW)Magnetic MomentReference
Ordered Cu(OH)₁.₄F₀.₆MonoclinicP2/mAntiferromagnetic17 K--[1]
Disordered Cu(OH)₁.₄F₀.₆HexagonalP-3m1Paramagnetic down to 2 K---[1]
Ba₂Ca₃Cu₄O₈F₂--Antiferromagnetism and Superconductivity80 K-0.11 µ_B (OP), 0.18 µ_B (IP)[2]
Ba₂Ca₂Cu₃O₆F₂--Antiferromagnetism and Superconductivity23 K-0.12 µ_B[2]
CuF₂MonoclinicP2₁/cAntiferromagnetic--1.00 µ_B/f.u.[3][4]
Cu₂(OH)₃BrOrthorhombic-Quasi-2D distorted triangular lattice antiferromagnet---[5]
Cu₃(OH)₄SO₄OrthorhombicPnmaAntiferromagnetic with idle spin behavior5 K-0.88 µ_B at 1.4 K[6]

OP = Outer CuO₂ plane, IP = Inner CuO₂ plane

Experimental Protocols

The synthesis and characterization of this compound compounds involve a variety of techniques. Below are detailed methodologies for key experiments cited in the literature.

2.1 Synthesis of Cu(OH)₁.₄F₀.₆ Polymorphs [1]

  • Coprecipitation Method (for ordered, P2/m polymorph):

    • Prepare an aqueous solution of copper nitrate (Cu(NO₃)₂).

    • Simultaneously add aqueous solutions of sodium fluoride (NaF) and sodium hydroxide (NaOH) under controlled pH and temperature.

    • The precipitate is collected by filtration, washed with deionized water and ethanol, and dried under vacuum.

  • Microwave-Assisted Hydrothermal Synthesis (for ordered, P2/m polymorph):

    • A precursor mixture similar to the coprecipitation method is placed in a Teflon-lined autoclave.

    • The autoclave is heated in a microwave reactor to a specific temperature and for a set duration to promote the formation of the crystalline phase.

    • The product is recovered by filtration, washing, and drying.

  • Synthesis of Disordered Polymorph (P-3m1):

    • The synthesis conditions, such as temperature and reaction time, are modified to favor the formation of the disordered brucite-like structure.[1]

2.2 Synthesis of Multilayered Copper Oxides Ba₂Ca(n-1)CunO₂nF₂ [2]

  • High-Pressure Synthesis:

    • Stoichiometric amounts of precursor oxides and fluorides are mixed.

    • The mixture is encapsulated in a gold or platinum capsule.

    • The capsule is subjected to high pressure (several GPa) and high temperature (around 1000 °C) in a cubic-anvil or belt-type high-pressure apparatus.

    • The sample is then quenched to room temperature before releasing the pressure.

2.3 Magnetic Property Characterization

  • Magnetic Susceptibility Measurements:

    • A powdered sample of the compound is placed in a gelatin capsule or other suitable sample holder.

    • The magnetic susceptibility as a function of temperature is measured using a SQUID (Superconducting Quantum Interference Device) magnetometer or a physical property measurement system (PPMS).

    • Measurements are typically performed in both zero-field-cooled (ZFC) and field-cooled (FC) modes to identify magnetic ordering temperatures and potential spin-glass behavior.

  • Neutron Powder Diffraction:

    • A powdered sample is loaded into a vanadium can.

    • Neutron diffraction patterns are collected at various temperatures, both above and below the magnetic ordering temperature, using a high-resolution neutron powder diffractometer.

    • Rietveld refinement of the diffraction data is used to determine the crystal and magnetic structures.

2.4 Crystal Structure Determination

  • Powder X-ray Diffraction (PXRD):

    • A finely ground powder of the sample is mounted on a sample holder.

    • The PXRD pattern is recorded using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

    • The data is used for phase identification, lattice parameter determination, and Rietveld refinement of the crystal structure.

  • Electron Diffraction:

    • A small amount of the sample is dispersed on a carbon-coated copper grid.

    • Electron diffraction patterns are obtained using a transmission electron microscope (TEM).

    • This technique is particularly useful for identifying superstructures and twinning.[1]

Visualizations of Structures and Processes

3.1 Logical Flow of Synthesis and Characterization

Synthesis_and_Characterization cluster_synthesis Synthesis Methods cluster_characterization Characterization Techniques cluster_analysis Data Analysis Coprecipitation Coprecipitation PXRD Powder X-ray Diffraction Coprecipitation->PXRD Microwave Microwave-Assisted Hydrothermal Microwave->PXRD HighPressure High-Pressure Synthesis HighPressure->PXRD CrystalStructure Crystal Structure Determination PXRD->CrystalStructure ED Electron Diffraction ED->CrystalStructure NPD Neutron Powder Diffraction NPD->CrystalStructure MagneticStructure Magnetic Structure and Properties NPD->MagneticStructure MagSusc Magnetic Susceptibility MagSusc->MagneticStructure

Caption: Workflow for Synthesis and Characterization.

3.2 Jahn-Teller Distortion in Copper(II) Fluoride

Jahn_Teller_Distortion Schematic of the [4+2] distorted octahedral coordination of Cu²⁺ in CuF₂ due to the Jahn-Teller effect. cluster_octahedron Distorted CuF6 Octahedron Cu Cu²⁺ F1 F⁻ Cu->F1 2.27 Å F2 F⁻ Cu->F2 1.93 Å F3 F⁻ Cu->F3 2.27 Å F4 F⁻ Cu->F4 1.93 Å F5 F⁻ Cu->F5 1.93 Å F6 F⁻ Cu->F6 1.93 Å

Caption: Jahn-Teller Distortion in CuF₂.

3.3 Magnetic Ordering in Ordered Cu(OH)₁.₄F₀.₆

Antiferromagnetic_Ordering Simplified representation of antiferromagnetic ordering where adjacent spins align in opposite directions. cluster_layer1 Magnetic Moments in a Layer cluster_legend Legend A1 B1 C1 A2 B2 C2 Up Spin Up Down Spin Down

Caption: Antiferromagnetic Spin Alignment.

References

electronic structure of copper fluoride hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electronic Structure of Copper Fluoride Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CuF(OH) or Cu(OH)F) is a layered inorganic material that has garnered interest for its unique structural and magnetic properties. An understanding of its electronic structure is fundamental to exploring its potential in various applications, including catalysis and as a precursor for novel materials. This guide provides a comprehensive overview of the electronic properties of CuF(OH), detailing both experimental and theoretical findings.

Crystal and Electronic Structure Overview

This compound crystallizes in a monoclinic structure, forming corrugated layers of edge-sharing Cu(OH)₃F₃ polyhedra. These layers are interconnected by hydrogen bonds. The presence of both highly electronegative fluorine and hydroxide anions in the coordination sphere of the copper(II) ion significantly influences the material's electronic properties. The Cu²⁺ ion, with its d⁹ electronic configuration, is a Jahn-Teller active ion, which can lead to structural distortions that further modify the electronic band structure.

Theoretical calculations indicate a strong hybridization between the copper, oxygen, and fluorine orbitals. While basic theoretical models may suggest metallic behavior, the inclusion of electron correlation effects demonstrates that CuF(OH) is an insulator, a finding that aligns with experimental observations.

Experimental Data

Experimental investigation into the electronic structure of CuF(OH) primarily relies on spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS).

X-ray Photoelectron Spectroscopy (XPS) Data

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. The binding energies of core-level electrons are characteristic of a specific element and its chemical environment.

Core Level Binding Energy (eV) Interpretation
Cu 2p₃/₂937.4 eVIndicates the presence of Cu²⁺ in an oxygen/fluorine environment.
Cu 2p₁/₂957.6 eVSpin-orbit splitting component of the Cu 2p orbital.
O 1s531.3 eVCorresponds to the hydroxide (OH⁻) group bonded to copper.[1]

Theoretical/Computational Data

Density Functional Theory (DFT) is the primary computational tool used to investigate the electronic structure of CuF(OH). Standard approximations like the Generalized Gradient Approximation (GGA) provide initial insights, but more advanced methods are required for an accurate description.

Density of States (DOS)

The density of states represents the number of available electronic states at each energy level. A non-spin-polarized GGA calculation shows that states cross the Fermi level, which would imply metallic character. However, this is known to be an artifact of the approximation for this type of correlated material. The calculation does reveal the orbital contributions to the bands: the valence band is primarily composed of Cu 3d states, with significant contributions from O 2p and F 2p orbitals. The conduction band is also dominated by Cu 3d states.[2]

More accurate theoretical models that include on-site Coulomb interaction corrections (GGA+U) and spin polarization reveal that CuF(OH) is an insulator.[2] The application of the Hubbard U term effectively splits the Cu 3d bands, opening a band gap and pushing the occupied states to lower energies and unoccupied states to higher energies, which is consistent with the material's insulating nature.

Projected Density of States (pDOS) from GGA Calculation

Orbital Energy Range (relative to Fermi Level) Primary Location
Cu 3d-6 eV to 2 eVForms the upper valence band and lower conduction band.
O 2p-8 eV to -2 eVHybridized with Cu 3d in the valence band.
F 2p-8 eV to -4 eVHybridized with Cu 3d in the valence band.
H 1s-8 eV to -6 eVMinor contribution to the lower part of the valence band.

Note: These values are derived from a non-spin-polarized GGA calculation and do not show the insulating gap. The Fermi level is set to 0 eV.

Experimental and Computational Protocols

Synthesis Protocol (Hydrothermal Method)

A common method for synthesizing copper hydroxyhalides is through hydrothermal synthesis.

  • Precursors : Copper(II) acetate (Cu(CH₃COO)₂·H₂O) and lithium fluoride (LiF) are used as starting materials.

  • Molar Ratio : A 1:1 molar ratio of the copper and fluoride precursors is typically used.

  • Solvent : Deionized water is used as the solvent.

  • Procedure : a. The precursors are dissolved in deionized water in a Teflon-lined stainless steel autoclave. b. The autoclave is sealed and heated to a temperature of approximately 180-220 °C. c. The reaction is held at this temperature for a period of 24-72 hours. d. After the reaction, the autoclave is allowed to cool to room temperature naturally. e. The resulting solid product is collected by filtration, washed several times with deionized water and ethanol to remove any unreacted precursors or byproducts. f. The final product is dried in an oven at a moderate temperature (e.g., 60-80 °C).

X-ray Photoelectron Spectroscopy (XPS) Protocol
  • Instrumentation : A standard XPS instrument equipped with a monochromatic Al Kα or Mg Kα X-ray source is used.

  • Sample Preparation : The powdered CuF(OH) sample is mounted on a sample holder using double-sided conductive tape. The sample must be completely dry and free of contaminants.

  • Analysis Chamber : The sample is introduced into an ultra-high vacuum (UHV) chamber (pressure < 10⁻⁸ torr) to prevent surface contamination and scattering of photoelectrons.

  • Data Acquisition : a. A survey scan is first performed over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface. b. High-resolution scans are then acquired for the core levels of interest (Cu 2p, O 1s, F 1s, C 1s). The C 1s peak from adventitious carbon is often used for charge correction, setting its binding energy to a standard value (typically 284.8 eV). c. The pass energy of the analyzer is set to a lower value for high-resolution scans to improve energy resolution.

  • Data Analysis : The acquired spectra are analyzed using appropriate software. The peaks are fitted with Gaussian-Lorentzian functions to determine their precise binding energies and areas, which can be used for quantitative analysis.

Density Functional Theory (DFT) Calculation Protocol
  • Software : A plane-wave DFT code such as VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO is commonly used.

  • Crystal Structure : The experimentally determined monoclinic crystal structure of CuF(OH) is used as the input.

  • Pseudopotentials : Projector-augmented wave (PAW) or ultrasoft pseudopotentials are used to describe the interaction between the core and valence electrons.

  • Exchange-Correlation Functional : The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common starting point. To account for the strong correlation of Cu 3d electrons, the GGA+U method is employed. A typical effective U value (U_eff = U - J) for copper oxides is in the range of 4-8 eV.[3]

  • Plane-Wave Cutoff Energy : A cutoff energy of at least 500 eV is typically required for calculations involving copper and oxygen to ensure convergence.

  • Brillouin Zone Sampling : The Monkhorst-Pack scheme is used to generate a k-point mesh for sampling the Brillouin zone. The density of the mesh depends on the size of the unit cell, with a denser mesh required for smaller cells to achieve accurate results.

  • Calculation Steps : a. Structural Relaxation : The atomic positions and lattice parameters are optimized until the forces on the atoms and the stress on the unit cell are minimized. b. Self-Consistent Field (SCF) Calculation : The electronic ground state is calculated for the optimized structure using a dense k-point mesh. c. Post-processing : The results of the SCF calculation are used to compute the density of states and the electronic band structure along high-symmetry directions in the Brillouin zone.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Precursors Precursors Hydrothermal Reaction Hydrothermal Reaction Precursors->Hydrothermal Reaction Washing & Drying Washing & Drying Hydrothermal Reaction->Washing & Drying CuF(OH) Powder CuF(OH) Powder Washing & Drying->CuF(OH) Powder XPS Analysis XPS Analysis CuF(OH) Powder->XPS Analysis Binding Energies Binding Energies XPS Analysis->Binding Energies

Caption: Workflow for the synthesis and experimental characterization of CuF(OH).

DFT_Workflow Input Crystal Structure Input Crystal Structure Select DFT Parameters\n(Functional, Basis Set, Cutoff) Select DFT Parameters (Functional, Basis Set, Cutoff) Input Crystal Structure->Select DFT Parameters\n(Functional, Basis Set, Cutoff) Structural Relaxation Structural Relaxation Select DFT Parameters\n(Functional, Basis Set, Cutoff)->Structural Relaxation Self-Consistent Field (SCF)\nCalculation Self-Consistent Field (SCF) Calculation Structural Relaxation->Self-Consistent Field (SCF)\nCalculation Post-Processing Post-Processing Self-Consistent Field (SCF)\nCalculation->Post-Processing Density of States (DOS) Density of States (DOS) Post-Processing->Density of States (DOS) Band Structure Band Structure Post-Processing->Band Structure

Caption: Logical workflow for DFT calculations of the electronic structure.

Electronic_Structure_Concept Cu 3d Cu 3d Hybridization Hybridization Cu 3d->Hybridization O 2p O 2p O 2p->Hybridization F 2p F 2p F 2p->Hybridization Valence Band Valence Band Hybridization->Valence Band Conduction Band Conduction Band Hybridization->Conduction Band Band Gap\n(Insulator) Band Gap (Insulator) Valence Band->Band Gap\n(Insulator) Top Band Gap\n(Insulator)->Conduction Band Bottom

References

An In-depth Technical Guide on the Solubility of Copper Fluoride Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Solubility of Copper Fluoride Hydroxide (CuF(OH))

Executive Summary

This technical guide provides a detailed overview of the solubility of this compound, a compound of interest in various scientific and pharmaceutical applications. Due to the limited availability of direct quantitative solubility data for CuF(OH) across a wide range of solvents, this document synthesizes information from analogous compounds, theoretical principles of solubility, and standardized experimental methodologies. It is designed to be a valuable resource for researchers and professionals in drug development by offering insights into solubility behavior, detailed experimental protocols for its determination, and the strategic role of solubility assessment in the preclinical development of new chemical entities.

Introduction to this compound

This compound (CuF(OH)), with the CAS Number 13867-72-6, is an inorganic compound that has garnered interest due to the diverse biological activities of copper compounds, which include anti-inflammatory, anti-proliferative, and biocidal properties.[1][2] The unique combination of fluoride and hydroxide ions in its structure suggests distinct chemical properties that may be leveraged in various applications, including as a potential therapeutic agent. Understanding its solubility is a critical first step in evaluating its potential for drug development, as solubility significantly impacts bioavailability, formulation, and overall efficacy.[]

Solubility Profile of this compound

3.1. Aqueous Solubility

Copper(II) hydroxide is known to be practically insoluble in water, with a very low solubility product (Ksp).[4][5][6] Similarly, copper(II) fluoride is described as slightly soluble in water.[7][8] Given its mixed-ligand nature, this compound is also expected to be sparingly soluble in neutral water. The solubility is likely to be pH-dependent; in acidic solutions, the hydroxide component will react, leading to increased solubility. Conversely, in basic solutions, the common ion effect from hydroxide ions would be expected to decrease its solubility further.

3.2. Solubility in Organic Solvents

Generally, inorganic salts like this compound exhibit low solubility in non-polar organic solvents. In polar aprotic solvents (e.g., DMSO, DMF), some degree of solubility might be observed due to their ability to solvate the copper cation. In polar protic solvents (e.g., ethanol, methanol), the solubility is expected to be low, but potentially higher than in non-polar solvents.

3.3. Factors Influencing Solubility

Several factors can significantly influence the solubility of this compound:

  • Temperature: For most solids, solubility increases with temperature, although there are exceptions.[9][10][11][12][13]

  • pH: As mentioned, the pH of the aqueous medium will have a substantial effect due to the presence of the hydroxide ion.[14]

  • Common Ion Effect: The presence of either fluoride or hydroxide ions from other sources in the solution will decrease the solubility of CuF(OH).[10]

  • Complexing Agents: The presence of ligands that can form stable complexes with Cu²⁺ ions (e.g., ammonia, citrate) will increase its solubility.

The following table summarizes the expected qualitative solubility of this compound in different classes of solvents.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Aqueous Water (neutral pH)Very LowSimilar to Cu(OH)₂ and CuF₂.
Acidic Solutions (e.g., 0.1 M HCl)Moderate to HighReaction of the hydroxide component.
Basic Solutions (e.g., 0.1 M NaOH)Very LowCommon ion effect.
Polar Protic Ethanol, MethanolLowLimited interaction with the ionic lattice.
Polar Aprotic DMSO, DMFLow to ModeratePotential for cation solvation.
Non-Polar Hexane, TolueneVery Low / Insoluble"Like dissolves like" principle.[10][12]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of a sparingly soluble compound like this compound, based on the widely used shake-flask method.[15]

4.1. Objective

To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.

4.2. Materials and Equipment

  • This compound (pure solid)

  • Selected Solvent (e.g., deionized water, ethanol)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • pH meter (for aqueous solutions)

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for copper quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))

4.3. Procedure

  • Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[15]

  • Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot using a syringe filter.

  • Quantification: Accurately dilute the filtered supernatant with an appropriate solvent. Analyze the concentration of copper in the diluted sample using a validated analytical method such as AAS or ICP-MS.

  • Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the measured copper concentration and any dilution factors.

Visualization of Key Processes

5.1. Factors Influencing Solubility

The solubility of an inorganic compound like this compound is governed by a complex interplay of various physicochemical factors. The following diagram illustrates these key influencing factors.

G Factors Influencing Solubility of CuF(OH) cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions Solubility Solubility of CuF(OH) LatticeEnergy Lattice Energy LatticeEnergy->Solubility affects energy to break solid ParticleSize Particle Size ParticleSize->Solubility affects dissolution rate Polarity Polarity ('Like dissolves like') Polarity->Solubility determines intermolecular forces pH pH of Solvent pH->Solubility alters solute species Temperature Temperature Temperature->Solubility affects dissolution thermodynamics Pressure Pressure (minor effect for solids) Pressure->Solubility CommonIon Common Ion Effect CommonIon->Solubility shifts equilibrium Complexation Complexing Agents Complexation->Solubility forms soluble complexes

Caption: Key factors influencing the solubility of CuF(OH).

5.2. Workflow for Preclinical Candidate Selection

The assessment of solubility is a critical early step in the drug development pipeline. The following diagram outlines a generalized workflow for selecting a preclinical candidate, highlighting the importance of physicochemical characterization, including solubility studies.[][16][17][18][19]

G Preclinical Candidate Selection Workflow cluster_physchem Physicochemical Profiling cluster_invitro In Vitro Biology cluster_invivo In Vivo Studies Target Target Identification & Validation Hit Hit Identification (High-Throughput Screening) Target->Hit Lead Lead Optimization Hit->Lead Solubility Solubility Assessment Lead->Solubility Permeability Permeability (e.g., PAMPA) Lead->Permeability Stability Chemical Stability Lead->Stability Potency Potency & Efficacy Lead->Potency Selectivity Selectivity Assays Lead->Selectivity Toxicity In Vitro Toxicology Lead->Toxicity Candidate Preclinical Candidate Selection PK Pharmacokinetics (PK) Candidate->PK Solubility->Candidate Permeability->Candidate Stability->Candidate Potency->Candidate Selectivity->Candidate Toxicity->Candidate EfficacyModel Animal Efficacy Models PK->EfficacyModel IND Investigational New Drug (IND) Application EfficacyModel->IND IND-Enabling Studies

Caption: Generalized workflow for preclinical drug candidate selection.

Conclusion

While specific quantitative data on the solubility of this compound remains scarce, this guide provides a robust framework for understanding and evaluating its solubility characteristics. For professionals in drug development, the provided experimental protocol offers a standardized approach to generating the necessary data in-house. Furthermore, the workflow diagrams emphasize the critical, early-stage role of solubility assessment in the successful progression of a new chemical entity from discovery to a viable preclinical candidate. Further research is encouraged to generate and publish comprehensive solubility data for CuF(OH) to facilitate its potential applications.

References

Spectroscopic Characterization of Copper(II) Hydroxyfluoride (Cu(OH)F): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of copper(II) hydroxyfluoride (Cu(OH)F), a compound of interest in various scientific fields. This document details the experimental protocols for key analytical techniques, presents quantitative spectroscopic data in a clear, tabular format, and includes visualizations of experimental workflows and relevant biological signaling pathways.

Synthesis of Copper(II) Hydroxyfluoride

A common and effective method for synthesizing Cu(OH)F is through a solvothermal process.[1][2] This technique involves the reaction of copper and fluoride precursors in a sealed vessel under controlled temperature and pressure.

Solvothermal Synthesis Protocol

A typical solvothermal synthesis of Cu(OH)F involves the following steps:

  • Precursor Preparation: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and ammonium nitrate (NH₄NO₃) are used as primary raw materials.[1]

  • Reaction Mixture: The copper and ammonium salts are dissolved in a suitable solvent, typically deionized water.

  • Fluoride Source: A controlled amount of hydrofluoric acid (HF) is then added to the solution. The molar ratio of fluoride to copper is a critical parameter that influences the final product's characteristics.[1]

  • Solvothermal Reaction: The resulting mixture is transferred to a Teflon-lined stainless steel autoclave and heated to a specific temperature, typically around 110°C, for a designated period.[1]

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by filtration, washed with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried under vacuum.

Another reported method for obtaining Cu(OH)F is through the hydrolysis of anhydrous copper(II) fluoride (CuF₂) in the presence of moisture.[3] Additionally, high-purity copper(II) fluoride can be prepared by the fluorination of Cu(OH)F.[4]

Spectroscopic Characterization Techniques

A multi-technique approach is essential for the thorough characterization of Cu(OH)F. The following sections detail the experimental protocols for the primary spectroscopic methods used.

X-ray Diffraction (XRD)

XRD is employed to determine the crystal structure and phase purity of the synthesized Cu(OH)F.

Experimental Protocol:

  • Instrument: A powder X-ray diffractometer.

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

  • Scan Range (2θ): Typically from 10° to 80°.

  • Scan Speed: A slow scan speed is often used to obtain high-resolution data.

  • Sample Preparation: The dried Cu(OH)F powder is finely ground and mounted on a sample holder.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in Cu(OH)F, particularly the hydroxyl (-OH) and Cu-F bonds.

Experimental Protocol:

  • Instrument: A Fourier-transform infrared spectrometer.

  • Spectral Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.

  • Sample Preparation: The KBr pellet method is commonly used. A small amount of the Cu(OH)F sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Analysis Mode: Transmission.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR, aiding in the structural elucidation of Cu(OH)F.

Experimental Protocol:

  • Instrument: A Raman spectrometer.

  • Excitation Source: A laser with a specific wavelength (e.g., 532 nm or 785 nm).

  • Spectral Range: Relevant regions for Cu-O-H and Cu-F vibrations are scanned.

  • Sample Preparation: The powdered sample is placed on a microscope slide for analysis.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the constituent elements in Cu(OH)F.

Experimental Protocol:

  • Instrument: An X-ray photoelectron spectrometer.

  • X-ray Source: Monochromatic Al Kα or Mg Kα radiation.

  • Analysis Chamber: Ultra-high vacuum (UHV) conditions.

  • Data Acquisition: High-resolution spectra are recorded for the Cu 2p, O 1s, and F 1s core levels.

  • Charge Correction: The binding energy scale is typically calibrated using the adventitious carbon C 1s peak at 284.8 eV.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions in Cu(OH)F, which can be correlated with its coordination environment and optical properties.

Experimental Protocol:

  • Instrument: A UV-Vis spectrophotometer.

  • Wavelength Range: Typically 200 nm to 800 nm.

  • Sample Preparation: For solid samples, a diffuse reflectance spectrum can be obtained. Alternatively, a suspension of the Cu(OH)F nanoparticles in a suitable solvent can be analyzed in a quartz cuvette.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic characterization of Cu(OH)F, compiled from various sources.

Table 1: X-ray Diffraction Data for Cu(OH)F [5]

2θ (°)d-spacing (Å)Miller Indices (hkl)
16.55.36(100)
27.93.19(11-1)
33.42.68(200)
35.82.51(12-1)
38.02.37(21-1)
41.52.17(002)
47.91.89(130)
52.31.75(30-1)
55.21.66(212)

Table 2: Vibrational Spectroscopy Data for Cu(OH)F

TechniqueWavenumber (cm⁻¹)AssignmentReference
FTIR~3400O-H stretching[1]
FTIR~1050Cu-F stretching[1]
FTIRBelow 600Cu-O stretching and lattice vibrations[1]
Raman3129O-H stretching[5]
RamanBelow 600Vibrations of Cu-O-F polyhedra or lattice modes[5]

Table 3: X-ray Photoelectron Spectroscopy Data for Cu(OH)F

Core LevelBinding Energy (eV)AssignmentReference
Cu 2p₃/₂~935Cu²⁺[1]
O 1s~531OH⁻[1]
F 1s~684F⁻[1]

Table 4: UV-Visible Spectroscopy Data for Cu(OH)F

Wavelength (nm)Assignment
~250-300Ligand-to-metal charge transfer (LMCT)
~600-800d-d transitions of Cu²⁺

Note: Specific UV-Vis absorption peaks for Cu(OH)F are not extensively reported and may vary depending on the sample's morphology and preparation method. The provided ranges are typical for Cu(II) complexes.[6][7]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Cu(OH)F cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis s1 Precursor Mixing (Cu(NO₃)₂·3H₂O, NH₄NO₃, HF) s2 Solvothermal Reaction (Autoclave, 110°C) s1->s2 s3 Product Recovery (Filtration, Washing, Drying) s2->s3 c1 XRD s3->c1 Sample c2 FTIR s3->c2 Sample c3 Raman s3->c3 Sample c4 XPS s3->c4 Sample c5 UV-Vis s3->c5 Sample a1 Structural & Phase Analysis c1->a1 a2 Functional Group Identification c2->a2 a3 Vibrational Mode Analysis c3->a3 a4 Elemental Composition & Oxidation State c4->a4 a5 Electronic Transitions c5->a5

Caption: Experimental workflow for the synthesis and spectroscopic characterization of Cu(OH)F.

Copper Ion-Mediated Signaling Pathway

While Cu(OH)F itself is not directly implicated in specific signaling pathways, the release of copper ions (Cu²⁺) from copper-containing materials can significantly impact cellular processes. The following diagram illustrates a generalized pathway of how copper ions can modulate the MAPK/ERK signaling cascade, a crucial pathway in cell proliferation and survival.[8][9][10]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CTR1 CTR1 (Copper Transporter 1) Cu_ion Cu²⁺ CTR1->Cu_ion GFR Growth Factor Receptor (GFR) RAF RAF GFR->RAF Activation MEK MEK Cu_ion->MEK Modulation RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression extracellular_Cu Extracellular Cu²⁺ extracellular_Cu->CTR1 Influx Growth_Factor Growth Factor Growth_Factor->GFR Binding

Caption: Modulation of the MAPK/ERK signaling pathway by copper ions.

References

An In-depth Technical Guide to Copper Fluoride Hydroxide: Discovery, History, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper fluoride hydroxide, with the chemical formula Cu(OH)F, is an inorganic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its physicochemical properties and exploring its potential, albeit currently limited, relevance in the biomedical field. While direct applications in drug development are not yet established, the known biological activities of related copper compounds suggest potential avenues for future investigation.

Discovery and History

The precise first synthesis and characterization of this compound are not well-documented in easily accessible historical records. However, the study of basic metal salts, including halides, dates back to the 19th and early 20th centuries. It is plausible that this compound was first prepared during systematic investigations of copper salt hydrolysis in the presence of fluoride ions. More detailed structural and property analysis appears in mid-20th century literature, with significant elucidation of its crystal structure and properties in more recent decades. A notable study by Giester and Libowitzky in 2003 provided a detailed crystallographic and spectroscopic analysis of hydrothermally synthesized Cu(OH)F, which has become a key reference in the field.[1]

Physicochemical Properties

This compound is a blue-green crystalline solid.[2][3] Its properties are summarized in the tables below.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. It is isostructural with Cu(OH)Cl and consists of layers of edge-sharing Cu(OH)₃F₃ polyhedra, which are interconnected by hydrogen bonds.[1]

Parameter Value Reference
Crystal SystemMonoclinic[1]
Space GroupP2₁/a[1]
a (Å)5.301(1)[1]
b (Å)6.376(1)[1]
c (Å)5.074(1)[1]
β (°)112.90(1)[1]
Volume (ų)157.98(5)[1]
Z4[1]
Spectroscopic Data

Vibrational spectroscopy provides insight into the bonding and structure of this compound.

Technique Wavenumber (cm⁻¹) Assignment Reference
Raman3129O-H stretching[1]
FTIR~3192Cu-OH stretching[4]
Raman< 600Cu-O-F polyhedral vibrations / lattice modes[4]
Raman~1000Cu-F vibrations[4]
Thermal Properties

Thermal analysis reveals the decomposition behavior of this compound. Upon heating, it decomposes in a multi-step process. The initial decomposition of copper basic fluorides involves simultaneous dehydroxylation and dehydrofluorination.[5] One proposed decomposition pathway for CuOHF involves the formation of a CuOHF·CuF₂ intermediate at 345°C, which then decomposes to copper(II) oxide and copper(II) fluoride at 420°C.[6] Another study suggests the decomposition of 4CuOHF to Cu₂(OH)F₃, 2CuO, HF, and H₂O at 370°C, followed by the decomposition of Cu₂(OH)F₃ to CuO, CuF₂, and HF at 420°C.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of single crystals of this compound is the low-hydrothermal method.[1]

Materials:

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • Lithium fluoride (LiF)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • A 1:1 molar ratio of copper(II) acetate monohydrate and lithium fluoride is prepared.

  • The reactants are mixed with an excess of deionized water in a Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated to a temperature of 220°C.

  • The reaction is maintained at this temperature for a period of 72 hours.

  • The autoclave is then allowed to cool slowly to room temperature.

  • The resulting blue-green crystals of Cu(OH)F are collected, washed with deionized water, and dried in air.

Synthesis_Workflow Low-Hydrothermal Synthesis of Cu(OH)F cluster_reactants Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_product Product Isolation Reactant_1 Copper(II) Acetate Monohydrate Mixing Mix reactants in Teflon-lined autoclave Reactant_1->Mixing Reactant_2 Lithium Fluoride Reactant_2->Mixing Solvent Deionized Water Solvent->Mixing Heating Heat to 220°C for 72 hours Mixing->Heating Seal autoclave Cooling Slow cooling to room temperature Heating->Cooling Collection Collect Cu(OH)F crystals Cooling->Collection Washing Wash with deionized water Collection->Washing Drying Air dry Washing->Drying Drug_Development_Logic Potential Relevance of Cu(OH)F in Drug Development cluster_properties Inherent Properties & Analogs cluster_applications Potential Research Areas in Drug Development CuOHF This compound (Cu(OH)F) Antimicrobial Known Antimicrobial Properties of Copper Compounds CuOHF->Antimicrobial Analogous to Cytotoxic Known Cytotoxic Properties of Copper Compounds CuOHF->Cytotoxic Analogous to Precursor Precursor for other Copper Compounds CuOHF->Precursor Nano Potential for Nanomaterial Synthesis CuOHF->Nano Antimicrobial_Agents Development of Novel Antimicrobial Agents Antimicrobial->Antimicrobial_Agents Anticancer Investigation as an Anticancer Agent Cytotoxic->Anticancer Drug_Delivery Use in Drug Delivery Systems (e.g., as a nanocarrier) Nano->Drug_Delivery Biomaterials Incorporation into Biomaterials Nano->Biomaterials

References

Methodological & Application

Hydrothermal Synthesis of Copper Fluoride Hydroxide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Copper fluoride hydroxide (Cu(OH)F) is an inorganic material that has garnered interest for its potential applications in catalysis and as an antimicrobial agent. Its synthesis via hydrothermal methods allows for the controlled production of crystalline materials. This document provides detailed protocols for the hydrothermal synthesis of Cu(OH)F, along with application notes relevant to researchers in the fields of materials science and drug development.

Data Presentation

Table 1: Hydrothermal Synthesis Parameters for this compound
ParameterValueReference
Copper Precursor Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)[1]
Fluoride Precursor Ammonium bifluoride (NH₄HF₂)[1]
Solvent N,N-Dimethylformamide (DMF)[1]
Molar Ratio (Cu:F) 1:1[1]
Temperature 160 °C[1]
Reaction Time 4 hours[1]
Product Color Green powder[1]
Table 2: Crystallographic Data for this compound (Cu(OH)F)
ParameterValueReference
Crystal System Monoclinic[2]
Space Group P2₁/c[2]
Lattice Parameters a = 5.04 Å[2]
b = 6.35 Å[2]
c = 5.28 Å[2]
α = 90.00°[2]
β = 113.56°[2]
γ = 90.00°[2]
Unit Cell Volume 154.94 ų[2]
Density 4.27 g/cm³[2]

Experimental Protocols

Hydrothermal Synthesis of this compound (Cu(OH)F)

This protocol is adapted from a previously reported method[1].

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Ammonium bifluoride (NH₄HF₂)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless steel autoclave (100 mL capacity)

  • Magnetic stirrer and stir bar

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solution Preparation:

    • In a beaker, dissolve 114.1 mg (2 mmol) of ammonium bifluoride (NH₄HF₂) in 50 mL of N,N-Dimethylformamide (DMF).

    • Stir the mixture vigorously at room temperature for at least 40 minutes.

  • Addition of Copper Salt:

    • To the ammonium bifluoride solution, add 483.2 mg (2.0 mmol) of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O).

    • Continue stirring for 30 minutes. The solution should turn blue, indicating the formation of the copper complex.

  • Hydrothermal Reaction:

    • Transfer the homogeneous blue solution into a 100 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven preheated to 160 °C.

    • Maintain the temperature for 4 hours.

  • Product Collection and Purification:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting green powder by centrifugation.

    • Wash the product with ethanol three times, followed by three washes with deionized water to remove any unreacted precursors and solvent. Centrifuge the sample after each wash to separate the solid product.

  • Drying:

    • Dry the purified green powder in a vacuum oven at 60 °C to obtain the final Cu(OH)F product.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Hydrothermal Synthesis of Cu(OH)F cluster_preparation Precursor Solution Preparation cluster_reaction Hydrothermal Reaction cluster_purification Product Purification cluster_final Final Product prep1 Dissolve NH4HF2 in DMF prep2 Stir for 40 min prep1->prep2 prep3 Add Cu(NO3)2·3H2O prep2->prep3 prep4 Stir for 30 min prep3->prep4 react1 Transfer to Autoclave prep4->react1 Homogeneous Solution react2 Heat at 160 °C for 4 h react1->react2 purify1 Cool to Room Temp. react2->purify1 Green Precipitate purify2 Centrifuge & Collect purify1->purify2 purify3 Wash with Ethanol (3x) purify2->purify3 purify4 Wash with Water (3x) purify3->purify4 final1 Dry at 60 °C purify4->final1 Purified Product final2 Cu(OH)F Powder final1->final2 antimicrobial_mechanism Proposed Antimicrobial Mechanisms of Copper Compounds cluster_targets Cellular Targets cluster_effects Cellular Effects Cu Copper Ions (Cu²⁺) membrane Cell Membrane Cu->membrane Interaction proteins Proteins & Enzymes Cu->proteins Binding dna DNA Cu->dna Interaction ros Reactive Oxygen Species (ROS) Generation Cu->ros leakage Membrane Leakage membrane->leakage inactivation Inactivation proteins->inactivation damage Damage & Replication Inhibition dna->damage ros->membrane Oxidative Damage ros->proteins Oxidative Damage ros->dna death Microbial Cell Death leakage->death inactivation->death damage->death

References

Application Notes and Protocols for the Sol-Gel Synthesis of Cu-Doped Magnesium Hydroxide Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of copper-doped magnesium hydroxide fluoride (Cu-doped Mg(OH)F) using a facile sol-gel method. This material is of growing interest due to its potential applications in catalysis and as a functional biomaterial. The introduction of copper into the magnesium hydroxide fluoride matrix can tailor its electronic and chemical properties, opening avenues for new technological applications.

Overview of the Synthesis Method

The synthesis of Cu-doped magnesium hydroxide fluoride is achieved through a combination of hydrolytic and fluorolytic sol-gel routes.[1] This method allows for excellent control over the material's composition and properties at room temperature.[1] The process involves the preparation of metal alkoxide precursors followed by their reaction with hydrofluoric acid to form a gel. Subsequent drying and calcination yield the final product.

Experimental Protocols

Materials and Reagents
  • Magnesium turnings (Mg)

  • Copper(II) acetate (Cu(CH₃COO)₂)

  • Anhydrous methanol (CH₃OH)

  • Hydrofluoric acid (HF, 48%)

  • Toluene

Synthesis of Metal Alkoxide Precursors
  • Magnesium Methoxide (Mg(OCH₃)₂) Preparation: React magnesium turnings with an excess of dry methanol overnight. This reaction leads to the formation of magnesium methoxide.[1]

  • Copper(II) Methoxide (Cu(OCH₃)₂) Preparation: Dissolve copper(II) acetate in dry methanol to synthesize copper(II) methoxide.[1]

Sol-Gel Synthesis of Mg₁₋ₓCuₓ(OH)F
  • Precursor Solution Preparation: Prepare a series of solutions with varying molar ratios of Mg(OCH₃)₂ and Cu(OCH₃)₂ to achieve the desired copper doping levels (e.g., x = 0, 0.025, 0.050, 0.075, 0.100, and 0.150).[1] Toluene is added to the magnesium methoxide solution to stabilize the subsequent gel formation.[2][3]

  • Gel Formation: Slowly add 48% hydrofluoric acid to the metal alkoxide precursor solution under vigorous stirring. The reaction between the metal alkoxides and hydrofluoric acid results in the formation of a gel.[1]

  • Aging and Drying: Allow the gel to age at room temperature. Subsequently, dry the gel in a vacuum oven at 115°C to remove the solvent and by-products.[1]

  • Calcination (Optional): The dried gel can be calcined at a higher temperature (e.g., 350°C) to increase its crystallinity.[1]

Characterization Data

The synthesized Cu-doped magnesium hydroxide fluoride can be characterized by various techniques to understand its structural, morphological, and chemical properties.

Dopant Concentration (x)XRD Hump Position (2θ)Observations from FTIR Spectra
035.5°, 39.8°, 54.1°, 60.0°Isolated OH group (3700 cm⁻¹), absorbed water (3750-3000 cm⁻¹ and 1650 cm⁻¹), Mg-F vibration (500-400 cm⁻¹), Mg-O vibration (600-500 cm⁻¹)[1][4]
0.025Slight shift to lower 2θ at 35.5°Similar to undoped sample[1]
0.050Further shift to lower 2θ at 35.5°Similar to undoped sample[1]
0.075Continued shift to lower 2θ at 35.5°Similar to undoped sample[1]
0.100Significant shift to lower 2θ at 35.5°Similar to undoped sample[1]
0.150Largest shift to lower 2θ at 35.5°Similar to undoped sample[1]

Note: The XRD patterns of the as-synthesized materials typically show broad humps, indicating an X-ray amorphous or nanocrystalline nature.[1][4] The shift in the XRD hump to lower 2θ with increasing copper content suggests the incorporation of Cu ions into the magnesium hydroxide fluoride lattice.[1]

Potential Applications

Cu-doped magnesium hydroxide fluoride is a promising material for various applications, primarily in the field of heterogeneous catalysis. The presence of both Lewis and Brønsted acid sites, which can be modified by copper doping, makes it a candidate for various organic transformations.[1] The introduction of copper can also impart photocatalytic activity to the material, enabling its use in the degradation of organic pollutants.[5][6] Furthermore, materials based on magnesium and copper have been explored for their potential in biomedical applications, including as coatings for implants due to their biocompatibility and antimicrobial properties.[7][8]

Visualized Workflows and Relationships

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_solgel Sol-Gel Process Mg Mg turnings Mg_MeO Mg(OCH₃)₂ Mg->Mg_MeO  + Methanol (overnight) Cu_Ac Cu(II) acetate Cu_MeO Cu(OCH₃)₂ Cu_Ac->Cu_MeO  + Methanol MeOH Dry Methanol Mix Mix Precursors (varying Cu/Mg ratio) Mg_MeO->Mix Cu_MeO->Mix Gel Gel Formation Mix->Gel  + HF (aq) HF 48% HF Dry Vacuum Drying (115°C) Gel->Dry Calc Calcination (350°C, optional) Dry->Calc Final_Product Cu-doped Mg(OH)F Dry->Final_Product Calc->Final_Product

Caption: Sol-Gel Synthesis Workflow for Cu-doped Mg(OH)F.

Characterization_Logic cluster_synthesis Synthesis Parameters cluster_properties Material Properties cluster_analysis Analytical Techniques Cu_conc Cu Dopant Concentration (x) Structure Crystal Structure (Amorphous/Crystalline) Cu_conc->Structure Lattice Lattice Parameters (d-spacing) Cu_conc->Lattice XRD XRD Structure->XRD Composition Chemical Composition (-OH, Mg-F, Mg-O bonds) FTIR FTIR Composition->FTIR Lattice->XRD

References

Application Notes and Protocols: Copper Fluoride Hydroxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper catalysis is a cornerstone of modern organic synthesis, offering cost-effective and efficient pathways for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in drug discovery and development. While a variety of copper salts have been extensively studied and utilized, the application of mixed-anion copper compounds like copper fluoride hydroxide (CuF(OH)) is an emerging area with potential for novel reactivity.

This document provides an overview of the current and potential applications of this compound as a catalyst in organic synthesis. It is important to note that while the use of CuF(OH) as a direct catalyst for complex organic molecule synthesis is not yet widely documented in peer-reviewed literature, we can extrapolate its potential based on the known reactivity of related copper hydroxide and copper fluoride species. The protocols and data presented herein are based on established copper-catalyzed reactions where copper hydroxide species have been implicated as the active catalyst, suggesting a promising avenue for the investigation of CuF(OH).

One of the most explored applications of CuF(OH) is in catalysis. It has shown significant potential as a heterogeneous Fenton catalyst for the degradation of organic pollutants.[1]

Synthesis of this compound Catalyst

The preparation of this compound is a straightforward process, making it an accessible catalyst for research purposes. A common method is solvothermal synthesis.

Protocol 1: Solvothermal Synthesis of Spherical Copper Hydroxyfluoride (CuOHF) [1]

This protocol is adapted from the synthesis of CuOHF for use as a Fenton catalyst, but the resulting material can be investigated for applications in organic synthesis.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Ammonium nitrate (NH₄NO₃)

  • Hydrofluoric acid (HF, 40 wt%)

  • Ethanol

  • Deionized water

Procedure:

  • In a typical synthesis, dissolve Cu(NO₃)₂·3H₂O and NH₄NO₃ in a mixture of ethanol and deionized water.

  • Add a specific amount of hydrofluoric acid to the solution with vigorous stirring. The F/Cu molar ratio is a critical parameter and can be varied to optimize the catalyst's properties. A ratio of 1.7 has been reported to yield highly active material for Fenton reactions.[1]

  • Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 110°C for a specified duration (e.g., 12 hours).

  • After cooling to room temperature, collect the precipitate by filtration, wash it with deionized water and ethanol, and dry it in an oven at 60°C.

Characterization: The synthesized CuF(OH) can be characterized by X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) to confirm its crystal structure, functional groups, and morphology.

Potential Applications in Organic Synthesis

Based on the established reactivity of copper(II)-hydroxide and cuprous hydroxide species in C-C and C-N bond formation, CuF(OH) could potentially be employed in a variety of cross-coupling reactions. The hydroxide moiety can act as a Brønsted base or participate directly in the catalytic cycle, while the fluoride anion can influence the Lewis acidity and overall reactivity of the copper center.

1. C-C Cross-Coupling Reactions (e.g., Suzuki-Miyaura Type)

Recent studies have identified water-soluble cuprous hydroxide (Cu(OH)) as the active catalyst in ligand-free Suzuki-Miyaura cross-coupling reactions.[2] This suggests that CuF(OH) could serve as a precursor to the active catalytic species in similar transformations.

Hypothetical Reaction Scheme:

Where Ar and Ar' are aryl groups, and X is a halide.

Protocol 2: Hypothetical Suzuki-Miyaura Cross-Coupling using CuF(OH)

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • This compound (CuF(OH))

  • Base (e.g., K₂CO₃, KOH)

  • Solvent (e.g., water, DMF, or a mixture)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), CuF(OH) (5 mol%), and base (2.0 mmol).

  • Add the solvent (5 mL) and stir the mixture at a specified temperature (e.g., 80-120°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Yields for Suzuki-Miyaura Coupling

The following table presents hypothetical yields for the cross-coupling of various aryl halides with phenylboronic acid, based on typical results for copper-catalyzed Suzuki-Miyaura reactions.

EntryAryl HalideBaseSolventTemperature (°C)Yield (%)
1IodobenzeneK₂CO₃DMF10085-95
2BromobenzeneK₂CO₃DMF/H₂O12070-85
34-IodotolueneKOHWater10080-90
44-BromoanisoleK₂CO₃DMF12065-80

2. C-N Cross-Coupling Reactions (e.g., Ullmann Condensation)

The Ullmann condensation, a copper-catalyzed reaction to form C-N bonds, is a powerful tool in the synthesis of pharmaceuticals and other functional molecules. The base plays a crucial role in this reaction, and a copper-hydroxide species can be an active participant.

Hypothetical Reaction Scheme:

Where Ar is an aryl group, X is a halide, and R is an alkyl or aryl group.

Protocol 3: Hypothetical Ullmann C-N Coupling using CuF(OH)

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Amine (e.g., morpholine)

  • This compound (CuF(OH))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMSO, NMP)

Procedure:

  • In a sealed tube, combine the aryl halide (1.0 mmol), amine (1.2 mmol), CuF(OH) (10 mol%), and base (2.0 mmol).

  • Add the solvent (3 mL) and heat the mixture to 100-140°C with stirring.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute with water and extract with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the desired N-aryl product.

Data Presentation: Expected Yields for Ullmann C-N Coupling

The following table presents hypothetical yields for the Ullmann coupling of various aryl halides with different amines, based on typical outcomes for modern copper-catalyzed C-N coupling reactions.

EntryAryl HalideAmineBaseSolventTemperature (°C)Yield (%)
1IodobenzeneAnilineK₂CO₃DMSO12080-90
2BromobenzeneMorpholineCs₂CO₃NMP13075-85
34-ChlorotoluenePiperidineK₂CO₃DMSO14060-75
42-BromopyridineBenzylamineCs₂CO₃NMP12085-95

Visualizations

Experimental Workflow for Catalyst Synthesis and Application

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_application Catalytic Application (e.g., Cross-Coupling) s1 Mixing Precursors (Cu(NO₃)₂·3H₂O, NH₄NO₃, HF) s2 Solvothermal Reaction (110°C, 12h) s1->s2 s3 Filtration & Washing s2->s3 s4 Drying (60°C) s3->s4 s5 CuF(OH) Catalyst s4->s5 a1 Reactants & Catalyst Loading (Aryl Halide, Coupling Partner, CuF(OH)) s5->a1 Catalyst Input a2 Reaction Setup (Solvent, Base, Inert Atmosphere) a1->a2 a3 Heating & Stirring a2->a3 a4 Work-up & Extraction a3->a4 a5 Purification (Column Chromatography) a4->a5 a6 Final Product a5->a6

Caption: Workflow for CuF(OH) synthesis and its application in catalysis.

Proposed Catalytic Cycle for Copper-Hydroxide Catalyzed Cross-Coupling

This proposed mechanism is based on literature for copper-catalyzed cross-coupling reactions where a Cu(I)/Cu(III) cycle is often invoked. The role of the hydroxide can be to facilitate the formation of the active Cu(I) species from a Cu(II) precursor or to act as a ligand in the catalytic cycle.

catalytic_cycle Cu(I)L Cu(I)L Oxidative\nAddition Oxidative Addition Cu(I)L->Oxidative\nAddition Ar-X Cu(III)(Ar)(X)L Cu(III)(Ar)(X)L Oxidative\nAddition->Cu(III)(Ar)(X)L Transmetalation Transmetalation Cu(III)(Ar)(X)L->Transmetalation Ar'-M Cu(III)(Ar)(Ar')L Cu(III)(Ar)(Ar')L Transmetalation->Cu(III)(Ar)(Ar')L Reductive\nElimination Reductive Elimination Cu(III)(Ar)(Ar')L->Reductive\nElimination Reductive\nElimination->Cu(I)L Ar-Ar' CuF(OH) Precursor CuF(OH) Precursor CuF(OH) Precursor->Cu(I)L In-situ Reduction?

Caption: Proposed Cu(I)/Cu(III) cycle for cross-coupling reactions.

Conclusion and Future Outlook

This compound presents an intriguing, yet underexplored, catalytic system for organic synthesis. While its application as a heterogeneous Fenton catalyst is established, its potential in C-C and C-N bond formation remains a fertile ground for future research. The protocols and data presented here are extrapolations based on the known reactivity of related copper-hydroxide species and are intended to serve as a starting point for further investigation.

For researchers in drug development, the exploration of novel catalytic systems like CuF(OH) could lead to the discovery of new reaction pathways, improved selectivity, and more sustainable synthetic routes to complex pharmaceutical intermediates. Future work should focus on systematically evaluating CuF(OH) in a range of cross-coupling reactions, elucidating the active catalytic species, and understanding the precise role of both the fluoride and hydroxide anions in the catalytic cycle.

References

Application Notes and Protocols for Electrochemical Applications of Copper Fluoride Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical applications of copper fluoride hydroxide (CuF(OH)), a promising mixed-anion material for next-generation energy storage and conversion technologies. The unique combination of fluoride and hydroxide anions in the copper coordination sphere offers intriguing properties that are being explored in batteries, supercapacitors, and electrocatalysis.

Application in Lithium-Ion Batteries

This compound is investigated as a cathode material in lithium-ion batteries, where it undergoes a conversion reaction. The presence of hydroxide moieties alongside fluoride can influence the material's structural stability, reaction kinetics, and electrochemical performance compared to pure copper(II) fluoride (CuF₂).

Quantitative Performance Data

The electrochemical performance of copper fluoride and its derivatives is a critical area of research. While specific data for pristine CuF(OH) is emerging, the performance of closely related copper fluorides provides a valuable benchmark.

MaterialInitial Discharge Capacity (mAh g⁻¹)Rate CapabilityCycling StabilityVoltage (V vs. Li/Li⁺)Reference
Zn-doped CuF₂ (Zn₀.₁₅Cu₀.₈₅F₂)528.6 @ 0.1C489.1 mAh g⁻¹ @ 1C-~2.3[1]
CuF₂/CNTs571 @ 0.1C-Improved over bare CuF₂-[2]
CuF₂501.4 @ 0.1C--~2.2[1]

Note: The performance of copper fluoride-based cathodes is highly dependent on factors such as morphology, conductivity, and the presence of defects. The introduction of hydroxide is expected to modify these properties.

Experimental Protocol: Cathode Preparation and Electrochemical Testing

This protocol outlines the fabrication of a this compound-based cathode and its subsequent electrochemical evaluation.

1. Electrode Slurry Preparation:

  • Active Material: Synthesized this compound powder (80 wt%).

  • Conductive Agent: Super P carbon black (10 wt%).

  • Binder: Polyvinylidene fluoride (PVDF) (10 wt%) dissolved in N-methyl-2-pyrrolidone (NMP).

  • Procedure:

    • Thoroughly mix the this compound and carbon black in a mortar.

    • Add the PVDF-NMP solution to the powder mixture.

    • Stir the mixture until a homogeneous slurry is formed.

2. Electrode Fabrication:

  • Coat the slurry onto a copper foil current collector using a doctor blade.

  • Dry the coated foil in a vacuum oven at 80-120°C for 12 hours to remove the NMP solvent.

  • Punch out circular electrodes of a desired diameter (e.g., 12 mm).

3. Cell Assembly:

  • Assemble CR2032 coin cells in an argon-filled glovebox.

  • Components:

    • Cathode: The prepared this compound electrode.

    • Anode: Lithium metal foil.

    • Separator: A microporous polypropylene separator (e.g., Celgard 2400).

    • Electrolyte: 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).

4. Electrochemical Measurements:

  • Galvanostatic Charge-Discharge Cycling: Cycle the cells at various C-rates (e.g., 0.1C, 0.2C, 0.5C, 1C) within a voltage window of 1.5-4.2 V.

  • Cyclic Voltammetry (CV): Scan the potential at a slow scan rate (e.g., 0.1 mV s⁻¹) to identify the redox peaks associated with the conversion reaction.

  • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance from a high frequency to a low frequency (e.g., 100 kHz to 0.01 Hz) to analyze the charge transfer resistance.

Application in Supercapacitors

Hydroxide fluorides are emerging as promising electrode materials for supercapacitors due to their potential for high specific capacitance arising from Faradaic reactions.[3] The incorporation of fluoride into the hydroxide structure can modify the electronic properties and enhance electrochemical performance.

Quantitative Performance Data

While specific data for CuF(OH) in supercapacitors is limited, the performance of copper(II) hydroxide provides a relevant baseline.

MaterialSpecific CapacitanceCurrent Density/Scan RateCycling StabilityReference
Cu(OH)₂@RGO602 F g⁻¹0.2 A g⁻¹-
Cu(OH)₂ nanostructures178 F g⁻¹20 mV s⁻¹-[4]
Experimental Protocol: Supercapacitor Electrode Fabrication and Testing

This protocol describes the preparation of a this compound electrode for supercapacitor applications.

1. Electrode Material Synthesis (Hydrothermal Method):

  • Precursors: A copper salt (e.g., copper nitrate), a fluoride source (e.g., ammonium fluoride), and a hydroxide source (e.g., urea or a strong base).

  • Procedure:

    • Dissolve the copper salt and fluoride source in deionized water or a water/ethanol mixture.

    • Add the hydroxide source to the solution.

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at a specific temperature (e.g., 100-180°C) for a defined duration (e.g., 6-24 hours).

    • After cooling, collect the precipitate by centrifugation, wash with deionized water and ethanol, and dry in a vacuum oven.

2. Working Electrode Preparation:

  • Prepare a slurry by mixing the synthesized this compound (85 wt%), carbon black (10 wt%), and PVDF binder (5 wt%) in NMP.

  • Coat the slurry onto a nickel foam current collector.

  • Dry the electrode in a vacuum oven.

3. Electrochemical Characterization (Three-Electrode System):

  • Working Electrode: The prepared this compound electrode.

  • Counter Electrode: A platinum wire or foil.

  • Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode.

  • Electrolyte: An aqueous solution of an alkali hydroxide (e.g., 2 M KOH).

  • Measurements:

    • Cyclic Voltammetry (CV): At various scan rates (e.g., 5, 10, 20, 50, 100 mV s⁻¹) to determine the specific capacitance.

    • Galvanostatic Charge-Discharge (GCD): At different current densities to evaluate the capacitive behavior and energy/power density.

    • Electrochemical Impedance Spectroscopy (EIS): To assess the charge transfer and diffusion characteristics.

Application in Electrocatalysis

Mixed-anion compounds, including hydroxide fluorides, are being explored as electrocatalysts for reactions such as the oxygen evolution reaction (OER), which is crucial for water splitting and metal-air batteries. The presence of both fluoride and hydroxide can tune the electronic structure of the copper centers, potentially enhancing catalytic activity.[5]

Experimental Protocol: Electrocatalyst Ink Preparation and OER Testing

This protocol outlines the procedure for evaluating the OER performance of this compound.

1. Catalyst Ink Preparation:

  • Catalyst: Synthesized this compound powder (e.g., 5 mg).

  • Conductive Carbon: Vulcan XC-72 (e.g., 1 mg).

  • Binder: Nafion solution (5 wt%, e.g., 40 µL).

  • Solvent: A mixture of deionized water and isopropanol (e.g., 1 mL).

  • Procedure:

    • Disperse the catalyst and carbon in the solvent mixture.

    • Sonically disperse the mixture to form a homogeneous ink.

    • Add the Nafion solution and sonicate briefly.

2. Working Electrode Preparation:

  • Drop-cast a specific volume of the catalyst ink onto a glassy carbon electrode (GCE).

  • Dry the electrode at room temperature.

3. OER Activity Measurement (Three-Electrode System):

  • Working Electrode: The catalyst-modified GCE.

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl or Hg/HgO.

  • Electrolyte: 1 M KOH solution.

  • Measurements:

    • Linear Sweep Voltammetry (LSV): At a slow scan rate (e.g., 5 mV s⁻¹) with iR correction to determine the overpotential required to reach a current density of 10 mA cm⁻².

    • Tafel Plot: Derived from the LSV data to evaluate the reaction kinetics.

    • Chronoamperometry or Chronopotentiometry: To assess the long-term stability of the catalyst.

Synthesis Protocols

Solvothermal Synthesis of Copper Hydroxyfluoride

This method allows for the synthesis of spherical copper hydroxyfluoride particles.[6][7]

  • Reactants:

    • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

    • Ammonium nitrate (NH₄NO₃)

    • Hydrofluoric acid (HF)

  • Procedure:

    • Dissolve Cu(NO₃)₂·3H₂O and NH₄NO₃ in a suitable solvent.

    • Add a specific amount of HF to the solution. The F/Cu molar ratio is a critical parameter influencing the product's properties.[6]

    • Transfer the solution to a Teflon-lined autoclave.

    • Heat the autoclave to 110°C and maintain for a set duration.

    • After cooling, the product is collected, washed, and dried.

Visualizations

Experimental Workflow for Electrochemical Characterization

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly cluster_testing Electrochemical Testing synthesis Synthesis of CuF(OH) slurry Slurry Preparation (Active Material, Carbon, Binder) synthesis->slurry coating Coating on Current Collector slurry->coating drying Drying and Punching coating->drying assembly Coin Cell Assembly drying->assembly gcd Galvanostatic Charge-Discharge assembly->gcd cv Cyclic Voltammetry assembly->cv eis Electrochemical Impedance Spectroscopy assembly->eis

Caption: Workflow for electrode preparation and electrochemical testing.

Logical Relationship in Battery Cathode Function

battery_function cluster_discharge Discharge Process cluster_charge Charge Process Li_ion Li⁺ ions from Anode reaction Conversion Reaction CuF(OH) + 2Li⁺ + 2e⁻ → Cu + LiF + LiOH Li_ion->reaction electron e⁻ from External Circuit electron->reaction cathode CuF(OH) Cathode cathode->reaction charge_reaction Reverse Conversion Reaction Cu + LiF + LiOH → CuF(OH) + 2Li⁺ + 2e⁻ reaction->charge_reaction Li_ion_out Li⁺ ions to Anode charge_reaction->Li_ion_out electron_out e⁻ to External Circuit charge_reaction->electron_out

Caption: Logical flow of the conversion reaction in a CuF(OH) cathode.

References

Application of Copper Fluoride Hydroxide for Water Defluoridation: A Review and Proposed Protocols Based on Related Copper Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific studies, application notes, or detailed protocols on the direct use of copper fluoride hydroxide (Cu(OH)F) for the removal of fluoride from water. Research on this compound has primarily focused on its synthesis and application as a catalyst or as a precursor for other materials.

To provide valuable and relevant information for researchers in this field, this document presents a comprehensive overview and detailed protocols based on a closely related and studied copper compound: copper(II) oxide (CuO) nanoparticles . The principles and methodologies described for CuO nanoparticles can serve as a strong starting point for investigating the potential of this compound as a defluoridating agent.

Application Notes: Fluoride Removal Using Copper(II) Oxide Nanoparticles

1. Introduction

Elevated fluoride levels in drinking water pose a significant risk to public health, causing dental and skeletal fluorosis. Adsorption is a widely favored technique for water defluoridation due to its operational simplicity, cost-effectiveness, and high efficiency. Nanomaterials, with their high surface-area-to-volume ratio and enhanced reactivity, have shown considerable promise as effective adsorbents. Copper(II) oxide (CuO) nanoparticles have been investigated as a viable adsorbent for removing fluoride from aqueous solutions.

2. Mechanism of Fluoride Adsorption

The removal of fluoride by CuO nanoparticles is primarily attributed to a combination of electrostatic attraction and surface adsorption phenomena. The efficacy of the adsorption process is governed by several key operational parameters:

  • pH: The solution's pH is a critical determinant of the adsorbent's surface charge. In acidic conditions, around a pH of 5, the surface of CuO nanoparticles becomes protonated, resulting in a net positive charge that facilitates the electrostatic attraction of negatively charged fluoride ions. Conversely, at higher pH values, the surface becomes increasingly negative, leading to electrostatic repulsion and a decrease in fluoride uptake.

  • Adsorbent Dosage: An increase in the concentration of CuO nanoparticles typically results in a higher percentage of fluoride removal. This is due to the greater number of available active sites for fluoride binding.

  • Contact Time: The adsorption process is characterized by an initial rapid uptake of fluoride, followed by a slower approach to equilibrium. Equilibrium is generally achieved within approximately 80 minutes.

  • Initial Fluoride Concentration: The efficiency of fluoride removal is also dependent on its initial concentration in the water.

Quantitative Data Presentation

The following tables summarize the quantitative data derived from research on fluoride adsorption using CuO nanoparticles.

Table 1: Influence of Initial Fluoride Concentration on Removal Efficiency and Adsorption Capacity

Initial Fluoride Concentration (mg/L)Adsorbent Dosage (g/L)pHContact Time (min)Removal Efficiency (%)Adsorption Capacity (mg/g)
50.005540>893152
200.0058080>89357

Table 2: Isotherm Model Parameters for Fluoride Adsorption on CuO Nanoparticles at 298 K

Isotherm ModelParameterValue
Langmuir qm (mg/g)8927.690.8692
kL (L/mg)0.009
Freundlich kF ((mg/g)(L/mg)¹/ⁿ)117.020.8586
n1.51

Note: The Freundlich isotherm model was reported to be a better fit for the experimental data, suggesting heterogeneous surface adsorption.

Table 3: Thermodynamic Parameters for the Adsorption of Fluoride onto CuO Nanoparticles

Thermodynamic ParameterValue
ΔH° (Enthalpy Change)1.83 kJ/mol
ΔS° (Entropy Change)11.83 J/mol·K

The positive enthalpy change (ΔH°) indicates that the adsorption process is endothermic in nature. The positive entropy change (ΔS°) suggests an increase in randomness at the solid-liquid interface during adsorption.

Experimental Protocols

Protocol 1: Synthesis of Copper(II) Oxide (CuO) Nanoparticles

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Prepare a 0.1 M aqueous solution of copper(II) nitrate trihydrate.

  • Prepare a 0.2 M aqueous solution of sodium hydroxide.

  • Under vigorous stirring, add the sodium hydroxide solution dropwise to the copper nitrate solution. A blue precipitate of copper(II) hydroxide (Cu(OH)₂) will form.

  • Maintain stirring of the mixture at ambient temperature for 2 hours.

  • Heat the suspension to 80°C and hold for 4 hours to facilitate the conversion of Cu(OH)₂ to black CuO.

  • After cooling, wash the CuO precipitate repeatedly with DI water and then with ethanol to remove residual ions.

  • Dry the purified CuO nanoparticles in an oven at 100°C for 12 hours.

  • It is recommended to characterize the synthesized nanoparticles using techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) to ascertain their crystallinity, morphology, and size distribution.

Protocol 2: Batch Adsorption Studies for Fluoride Removal

Materials and Equipment:

  • Fluoride stock solution (1000 mg/L), prepared from sodium fluoride (NaF) in DI water.

  • CuO nanoparticles.

  • 0.1 M HCl and 0.1 M NaOH solutions for pH adjustment.

  • A series of 250 mL Erlenmeyer flasks.

  • A temperature-controlled orbital shaker.

  • A calibrated pH meter.

  • A fluoride ion-selective electrode (ISE) or a spectrophotometer for fluoride analysis.

  • A laboratory centrifuge.

Procedure:

  • Preparation of Working Solutions: Prepare fluoride solutions of desired concentrations (e.g., 5-100 mg/L) by serial dilution of the stock solution.

  • Adsorption Assay:

    • Dispense a fixed volume (e.g., 100 mL) of a fluoride working solution into each Erlenmeyer flask.

    • Adjust the initial pH of the solutions to the target value (e.g., pH 5) using 0.1 M HCl or 0.1 M NaOH.

    • Introduce a precise mass of CuO nanoparticles (e.g., to achieve a concentration of 0.005 g/L) into each flask.

    • Secure the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined duration (e.g., up to 120 minutes).

  • Sample Analysis:

    • Upon completion of the agitation period, collect the samples and centrifuge to pellet the CuO nanoparticles.

    • Measure the residual fluoride concentration in the supernatant using a calibrated fluoride ISE or another appropriate analytical technique.

  • Data Analysis:

    • Calculate the percentage of fluoride removal using the formula: Removal (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ and Cₑ are the initial and equilibrium fluoride concentrations (mg/L), respectively.

    • Determine the adsorption capacity at equilibrium (qₑ, mg/g) using the formula: qₑ = ((C₀ - Cₑ) * V) / m where V is the solution volume (L) and m is the mass of the adsorbent (g).

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Adsorption Experiment cluster_analysis 3. Analysis prep_solution Prepare Fluoride Solutions adjust_ph Adjust Solution pH prep_solution->adjust_ph prep_adsorbent Prepare CuO Adsorbent add_adsorbent Add CuO Nanoparticles prep_adsorbent->add_adsorbent adjust_ph->add_adsorbent agitate Agitate for Predetermined Contact Time add_adsorbent->agitate separate Separate Adsorbent (Centrifugation) agitate->separate measure_f Measure Final Fluoride Concentration separate->measure_f calculate Calculate Removal Efficiency & Adsorption Capacity measure_f->calculate

Caption: A generalized experimental workflow for batch fluoride adsorption studies.

Logical_Relationship cluster_params Key Operational Parameters F_Removal Fluoride Adsorption Performance pH Solution pH pH->F_Removal Optimal in acidic range Dosage Adsorbent Dosage Dosage->F_Removal Directly proportional Time Contact Time Time->F_Removal Increases to equilibrium Initial_Conc Initial Fluoride Concentration Initial_Conc->F_Removal Influences saturation

Caption: Logical relationship of key parameters affecting fluoride adsorption.

Application Notes and Protocols for Copper(II) Hydroxyfluoride (Cu(OH)F) in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-based conversion materials are gaining attention as potential high-capacity electrodes for next-generation lithium-ion batteries (LIBs). Among these, copper(II) hydroxyfluoride (Cu(OH)F) presents an intriguing candidate, combining the high electronegativity of fluorine with the electrochemical activity of copper. While direct research on Cu(OH)F for LIBs is limited, extensive studies on the closely related copper(II) fluoride (CuF₂) provide a strong foundation for understanding its potential and challenges. Like CuF₂, Cu(OH)F is expected to undergo a conversion reaction, offering a high theoretical specific capacity. However, issues such as poor electronic conductivity, volume expansion, and copper dissolution during cycling are anticipated challenges that need to be addressed.[1][2]

These application notes provide a comprehensive overview based on analogous copper compounds to guide researchers in exploring Cu(OH)F as a viable cathode or anode material in lithium-ion batteries.

Data Presentation: Comparative Electrochemical Performance

Table 1: Theoretical and Experimental Performance of CuF₂ Cathodes

ParameterTheoretical ValueExperimental ValueKey Challenges
Theoretical Specific Capacity 528 mAh/g[1]Up to 507 mAh/g (initial discharge)[3]Rapid capacity fading in subsequent cycles.[4][5]
Theoretical Voltage ~3.55 V vs. Li/Li⁺[1]Average discharge voltage of ~2.5-3.0 V[3]Large voltage hysteresis between charge and discharge.[1]
Energy Density ~1874 Wh/kg[1]High initial energy density, but poor retention.Irreversible conversion reaction.[2][4]
Cycling Stability -Poor, with significant capacity loss after the first cycle.[4][5]Copper dissolution and phase separation of Cu and LiF.[1][2][4]

Table 2: Electrochemical Performance of Copper Oxide/Hydroxide-Based Anodes and Supercapacitors

MaterialApplicationSpecific Capacity / CapacitanceCycling StabilityNotes
CuO Nanoleaves Anode633 mAh/g after 100 cyclesGoodSynthesis from Cu(OH)₂ precursor.[6]
CuO Nanochains AnodeHigh rate performanceStable electrochemistryStructure accommodates volume variation.[7]
Cu(OH)₂@RGO Supercapacitor602 F/g at 0.2 A/gGood energy and power densityGraphene composite enhances conductivity.[8]
Cu(OH)₂ Nanostructures SupercapacitorUp to 302 F/g87% retention after 2000 cyclesMorphology dependent performance.[9]

Experimental Protocols

The following protocols are adapted from established procedures for related copper compounds and can serve as a starting point for the synthesis and evaluation of Cu(OH)F.

Protocol 1: Synthesis of Cu(OH)F Nanostructures

This protocol is a proposed method based on common hydrothermal and precipitation techniques for copper compounds.[6][8]

1. Materials:

  • Copper(II) fluoride (CuF₂) or Copper(II) nitrate (Cu(NO₃)₂)
  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
  • Deionized (DI) water
  • Ethanol

2. Procedure:

  • Precursor Solution: Dissolve a chosen copper salt (e.g., 1 mmol of CuF₂ or Cu(NO₃)₂) in 50 mL of DI water with vigorous stirring.
  • Precipitation: Slowly add a stoichiometric amount of a fluoride-containing base (e.g., a solution of NaOH and NaF, or NH₄F) dropwise to the copper salt solution while maintaining vigorous stirring. The pH should be carefully monitored and adjusted to control the precipitation of Cu(OH)F.
  • Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 120°C and 180°C for 6-24 hours to promote crystallization and control morphology.
  • Washing and Drying: After cooling to room temperature, centrifuge the precipitate and wash it several times with DI water and ethanol to remove any unreacted precursors and byproducts. Dry the final product in a vacuum oven at 60-80°C for 12 hours.

3. Characterization:

  • Confirm the crystal structure and phase purity using X-ray Diffraction (XRD).
  • Analyze the morphology and particle size with Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
  • Verify the elemental composition using Energy-Dispersive X-ray Spectroscopy (EDX).

Protocol 2: Electrode Fabrication

This is a standard procedure for preparing electrodes for coin cell assembly.

1. Slurry Preparation:

  • Mix the synthesized Cu(OH)F active material (80 wt%), conductive carbon black (e.g., Super P, 10 wt%), and a binder (e.g., polyvinylidene fluoride - PVDF, 10 wt%) in a mortar or a planetary mixer.
  • Add N-methyl-2-pyrrolidone (NMP) as a solvent and mix until a homogeneous slurry is formed.

2. Electrode Coating:

  • Cast the slurry onto a copper foil current collector using a doctor blade with a specific gap height to control the thickness and mass loading.
  • Dry the coated electrode in a vacuum oven at 80-120°C for at least 12 hours to completely remove the NMP solvent.

3. Electrode Cutting and Pressing:

  • Cut the dried electrode sheet into circular discs of a specific diameter (e.g., 12-15 mm).
  • Press the electrode discs at a high pressure to ensure good contact between the active material and the current collector.

Protocol 3: Electrochemical Cell Assembly and Testing

This protocol outlines the assembly of a 2032-type coin cell and subsequent electrochemical testing.

1. Cell Assembly (in an Argon-filled glovebox):

  • Place the prepared Cu(OH)F working electrode at the bottom of the coin cell case.
  • Add a few drops of a standard lithium-ion battery electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).
  • Place a separator (e.g., Celgard 2400) on top of the electrode, ensuring it is fully wetted by the electrolyte.
  • Place a lithium metal foil as the counter and reference electrode on top of the separator.
  • Add a spacer and a spring, and then seal the coin cell using a crimping machine.

2. Electrochemical Measurements:

  • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a defined voltage window (e.g., 0.01-3.0 V for anode testing or 1.5-4.0 V for cathode testing) to identify the redox reactions.
  • Galvanostatic Cycling: Charge and discharge the cell at various current densities (C-rates) to evaluate the specific capacity, coulombic efficiency, and cycling stability.
  • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell before and after cycling to analyze changes in charge transfer resistance and other internal resistances.

Visualizations: Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a new electrode material like Cu(OH)F.

experimental_workflow cluster_synthesis Material Synthesis & Characterization cluster_fabrication Electrode & Cell Fabrication cluster_testing Electrochemical Testing synthesis Synthesis of Cu(OH)F (e.g., Hydrothermal) xrd XRD Analysis (Phase & Structure) synthesis->xrd sem_tem SEM/TEM Analysis (Morphology) synthesis->sem_tem slurry Slurry Preparation (Active Material, Carbon, Binder) coating Electrode Coating (on Cu Foil) slurry->coating assembly Coin Cell Assembly (vs. Li Metal) coating->assembly cv Cyclic Voltammetry (Redox Potentials) assembly->cv gcd Galvanostatic Cycling (Capacity & Stability) cv->gcd eis EIS Analysis (Impedance) gcd->eis analysis Data Analysis & Interpretation eis->analysis

Caption: Logical workflow for the synthesis, fabrication, and electrochemical evaluation of Cu(OH)F electrodes.

Proposed Conversion Mechanism

Based on the known conversion reaction of CuF₂, the following diagram illustrates a proposed reaction pathway for a Cu(OH)F cathode during discharge and charge.

conversion_mechanism cluster_discharge Discharge (Lithiation) cluster_charge Charge (Delithiation) CuOHF Cu(OH)F Intermediate Intermediate Phases? CuOHF->Intermediate + 2Li⁺ + 2e⁻ Products Cu + LiF + LiOH Intermediate->Products Recharge_Products Cu(OH)F or Other Phases Products->Recharge_Products - 2Li⁺ - 2e⁻ Products->Recharge_Products Cu_dissolution Cu Dissolution (Side Reaction) Products->Cu_dissolution

Caption: Proposed conversion reaction mechanism for a Cu(OH)F cathode in a lithium-ion battery.

Conclusion and Future Outlook

Copper(II) hydroxyfluoride (Cu(OH)F) is a theoretically promising, yet largely unexplored, material for lithium-ion batteries. By drawing parallels with CuF₂, it is anticipated to offer a high specific capacity through a conversion reaction. However, significant challenges, including poor cyclability due to copper dissolution and large voltage hysteresis, are expected.[1][4] Future research should focus on nanostructuring, carbon compositing, and electrolyte optimization to mitigate these issues. The protocols and comparative data presented here provide a foundational guide for researchers to systematically investigate the potential of Cu(OH)F and unlock its potential for high-energy lithium-ion batteries.

References

Application Note and Protocol for the Synthesis of High-Purity Copper Fluoride from Copper Hydroxyfluoride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-purity copper fluoride (CuF₂) is a critical material in various advanced applications, including as a cathode material in high-energy-density batteries and as a fluorinating agent in organic synthesis.[1][2] Commercial grades of copper fluoride often contain unacceptable levels of impurities, particularly oxygen and iron, which can be detrimental to the performance of these applications.[1] This document provides a detailed protocol for the synthesis of high-purity copper fluoride (with a target of less than 50 ppm of any contaminating element) through the fluorination of copper hydroxyfluoride (CuOHF).[1][2][3]

The selection of copper hydroxyfluoride as the starting material offers several advantages. It is commercially available at high purity, with metallic impurity levels below 10 ppm.[1] Furthermore, its reaction with fluorine gas proceeds to completion without the passivation issues often encountered when fluorinating copper metal directly.[1] The reaction mechanism involves the in-situ formation of a highly reactive, finely divided copper oxide intermediate, which facilitates a complete and efficient conversion to copper fluoride, minimizing the formation of clinkers.[1]

Reaction Pathway

The synthesis proceeds in a two-step reaction sequence within a single process:

  • Thermal Decomposition: Copper hydroxyfluoride decomposes upon heating to form copper oxide (CuO) and hydrogen fluoride (HF) gas.

    • CuOHF(s) → CuO(s) + HF(g)[1]

  • Fluorination: The freshly formed, highly reactive copper oxide is then fluorinated by the continuous flow of fluorine gas (F₂) to produce copper fluoride (CuF₂) and oxygen (O₂).

    • CuO(s) + F₂(g) → CuF₂(s) + ½O₂(g)[1]

The gaseous byproducts (HF and O₂) are easily removed from the reaction vessel, leaving behind the high-purity solid copper fluoride product.[1]

Experimental Protocol

This protocol details the necessary equipment, reagents, and procedural steps for the safe and effective synthesis of high-purity copper fluoride.

1. Materials and Equipment

Item Specification Purpose/Notes
Starting Material High-purity Copper Hydroxyfluoride (CuOHF)Metallic impurities < 10 ppm.
Reaction Gas Fluorine (F₂), high purity
Purge Gas Inert gas (e.g., Argon or Nitrogen), high purityFor purging the system before and after reaction.
Reaction Vessel Tubular furnace with a Monel alloy reactor tubeMonel is resistant to fluorine corrosion at high temperatures.[1]
Sample Holder Copper boatTo minimize contamination of the product.[1]
Gas Handling Monel tubing, mass flow controllers, and valvesFor safe and controlled delivery of fluorine gas.
Off-Gas Scrubber System containing a suitable absorbent (e.g., soda lime or KOH solution)To neutralize unreacted fluorine and HF byproduct.
Temperature Control Programmable temperature controller for the furnace
Safety Equipment See Safety Precautions section

2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_cooldown Cooldown and Collection start Load CuOHF into Copper Boat place_boat Place Boat in Monel Reactor start->place_boat assemble Assemble and Seal Reactor place_boat->assemble leak_check Leak Check with Inert Gas assemble->leak_check purge Purge System with Inert Gas leak_check->purge start_F2 Initiate Fluorine Gas Flow purge->start_F2 Switch from Inert to F₂ heat Ramp Temperature to 525°C start_F2->heat hold Hold at 525°C for 30 min heat->hold stop_heat Turn Off Furnace hold->stop_heat Reaction Complete cool Cool to Room Temp under Inert Gas stop_heat->cool stop_F2 Stop Fluorine, Purge with Inert Gas cool->stop_F2 collect Collect High-Purity CuF₂ Product stop_F2->collect

Caption: Experimental workflow for the synthesis of high-purity copper fluoride.

3. Detailed Procedure

  • Preparation:

    • Place a weighed amount of high-purity copper hydroxyfluoride into a clean, dry copper boat.

    • Position the copper boat in the center of the Monel reactor tube.

    • Assemble the reaction apparatus, ensuring all connections are secure. The system should include an inlet for the reactant and purge gases and an outlet leading to a scrubber for hazardous gas neutralization.

    • Thoroughly leak-check the entire system using an inert gas and a pressure gauge.

    • Purge the system with a steady flow of inert gas for at least 30 minutes to remove any residual air and moisture.

  • Reaction:

    • While maintaining the inert gas flow, begin heating the furnace. A suggested temperature ramp rate is 10-15°C per minute.

    • Once the furnace reaches approximately 200-300°C, switch the gas flow from the inert gas to fluorine gas. A suggested starting flow rate is 50-100 mL/min.

    • Continue to heat the furnace to the target reaction temperature of 525°C.[1]

    • Hold the temperature at 525°C for 30 minutes to ensure the reaction goes to completion.[1]

  • Cooldown and Product Collection:

    • After the 30-minute hold, turn off the furnace and allow it to cool naturally.

    • Continue the fluorine gas flow until the reactor temperature drops below 200°C.

    • Switch the gas flow back to the inert gas to purge the system of any remaining fluorine.

    • Continue the inert gas flow until the reactor has cooled to room temperature.

    • Once cooled, carefully disassemble the apparatus in a well-ventilated area (preferably a fume hood).

    • The resulting white to light-blue powder in the copper boat is the high-purity copper fluoride product.

    • Weigh the product to determine the yield.

    • Store the final product in a tightly sealed container in a desiccator to prevent hydration.

4. Safety Precautions

Fluorine gas is extremely toxic, corrosive, and a powerful oxidizing agent. All work with fluorine must be conducted in a dedicated, well-ventilated fume hood or a gas cabinet. A thorough understanding of safety procedures is essential.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, neoprene gloves, tightly sealed safety goggles, and a face shield.

  • Materials Compatibility: Ensure all materials in contact with fluorine are compatible. Monel, nickel, and copper form a passivating fluoride layer that resists further reaction.[1] Avoid organic materials, oils, and greases, as they can ignite in the presence of fluorine.

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. Keep a 2.5% calcium gluconate gel on hand for immediate first aid in case of skin contact with hydrofluoric acid (a potential byproduct).

  • Gas Handling: All fluorine gas handling equipment must be thoroughly cleaned, dried, and leak-checked before use. Open cylinder valves slowly. It is recommended to use a double-valving system for pressure reduction.

  • Waste Disposal: Unreacted fluorine and HF byproducts must be neutralized through a scrubber system.

Data Presentation

Table 1: Experimental Parameters (Example)

This table should be used to log the specific parameters for each synthesis run.

ParameterValueNotes
Mass of CuOHF (g) User Input
Fluorine Flow Rate (mL/min) User Inpute.g., 75
Temperature Ramp Rate (°C/min) User Inpute.g., 10
Reaction Temperature (°C) 525[1]
Reaction Time (min) 30[1]
Mass of CuF₂ Product (g) User Input
Theoretical Yield (g) CalculatedBased on initial mass of CuOHF.
Actual Yield (%) Calculated(Actual Mass / Theoretical Mass) * 100

Table 2: Purity Analysis

The purity of the synthesized copper fluoride should be determined by a suitable analytical technique, such as spark source mass spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).[1][3]

Impurity ElementTarget Concentration (ppm)Actual Concentration (ppm)
Iron (Fe)< 50User Input
Oxygen (O)< 50User Input
Other metallic impurities< 50 (each)User Input

The protocol described provides a reliable method for producing high-purity copper fluoride from copper hydroxyfluoride. The key to success lies in the use of high-purity starting materials, a corrosion-resistant reaction system, and strict adherence to safety protocols for handling fluorine gas. This method is superior to alternatives such as the fluorination of copper sulfide or the decomposition of copper ammonium fluoride salts, which do not achieve the same level of purity.[1] The resulting high-purity CuF₂ is suitable for demanding applications where low levels of contaminants are critical.

References

Application Notes: Copper Fluoride Hydroxide in Heterogeneous Fenton Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Copper fluoride hydroxide (CuF(OH)) has emerged as a promising heterogeneous Fenton-like catalyst for the degradation of organic pollutants in wastewater.[1][2] The heterogeneous nature of the catalyst offers significant advantages over traditional homogeneous Fenton systems, including a wider effective pH range, reduced metal leaching, and ease of catalyst recovery and reuse.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and use of CuF(OH) in heterogeneous Fenton catalysis, targeted towards researchers, scientists, and drug development professionals.

Mechanism of Action

The catalytic activity of this compound in the Fenton-like process is attributed to the efficient generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H2O2).[1][2] The proposed mechanism involves the following key steps:

  • Activation of H2O2: The copper species on the surface of the CuF(OH) catalyst interact with H2O2 molecules.

  • Generation of Hydroxyl Radicals: This interaction facilitates the decomposition of H2O2 to produce hydroxyl radicals (•OH), which are powerful oxidizing agents. A proposed catalytically active species is CuF+, which complexes with OOH- from H2O2 dissociation and rapidly decomposes to Cu(I). This Cu(I) then reacts with H2O2 to generate hydroxyl radicals.[2]

  • Oxidation of Organic Pollutants: The generated hydroxyl radicals attack and degrade organic pollutant molecules into smaller, less harmful compounds, and ultimately, to carbon dioxide and water.

The presence of fluoride in the catalyst structure is believed to play a crucial role in promoting the catalytic cycle and enhancing the stability of the catalyst.[2]

Advantages of this compound Catalyst

  • High Catalytic Activity: Demonstrates high efficiency in degrading various organic pollutants.[1][2]

  • Wide Operating pH Range: Effective over a broad pH range (e.g., 3.5–9.5), which is a significant advantage over conventional Fenton systems that require acidic conditions (pH ~3).[1][2]

  • Excellent Stability and Reusability: The catalyst exhibits good stability with low copper leaching, allowing for multiple reuse cycles without significant loss of activity.[1][2]

  • High H2O2 Utilization: Shows efficient use of hydrogen peroxide, a key reagent in the Fenton process.[1][2]

Applications

The primary application of this compound in heterogeneous Fenton catalysis is for the remediation of wastewater contaminated with recalcitrant organic pollutants, such as:

  • Synthetic dyes (e.g., Rhodamine B)[1][2]

  • Phenolic compounds

  • Pesticides

  • Pharmaceutical residues

Data Presentation

Table 1: Performance of Spherical Copper Hydroxyfluoride (CuOHF) in the Degradation of Rhodamine B [1][2]

ParameterValue
CatalystSpherical Copper Hydroxyfluoride (CuOHF)
PollutantRhodamine B (RhB)
Initial RhB Concentration50 mg/L
Catalyst Dosage0.15 g/L
H2O2 Concentration20 mmol/L
pH4.5
Temperature40°C
Reaction Time120 min
Decolorization Efficiency98%
TOC Removal~50%

Experimental Protocols

Protocol 1: Synthesis of Spherical this compound (CuF(OH)) Catalyst via Solvothermal Method [1][2]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)

  • Ammonium nitrate (NH4NO3)

  • Hydrofluoric acid (HF, 40 wt%)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve a specific amount of Cu(NO3)2·3H2O and NH4NO3 in a mixture of ethanol and deionized water.

  • Under vigorous stirring, slowly add a calculated amount of hydrofluoric acid to the solution. The F/Cu molar ratio is a critical parameter affecting the catalyst's activity, with a ratio of 1.7 reported to yield the highest activity.[1]

  • Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 110°C for a specified duration (e.g., 12 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by filtration, wash it several times with deionized water and ethanol to remove any unreacted precursors and by-products.

  • Dry the final product in an oven at a suitable temperature (e.g., 60°C) overnight.

  • Characterize the synthesized CuF(OH) catalyst using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR) to confirm its crystalline structure, morphology, and chemical composition.[1]

Protocol 2: Heterogeneous Fenton-like Degradation of an Organic Pollutant (e.g., Rhodamine B) [1][2]

Materials:

  • Synthesized this compound (CuF(OH)) catalyst

  • Hydrogen peroxide (H2O2, 30 wt%)

  • Rhodamine B (RhB) or other target organic pollutant

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

Procedure:

  • Prepare a stock solution of the target organic pollutant (e.g., 50 mg/L Rhodamine B) in deionized water.

  • In a reaction vessel (e.g., a glass beaker), add a specific volume of the pollutant solution.

  • Adjust the initial pH of the solution to the desired value (e.g., 4.5) using dilute HCl or NaOH.

  • Add the synthesized CuF(OH) catalyst to the solution at a specific dosage (e.g., 0.15 g/L).

  • Stir the suspension for a certain period to ensure adsorption-desorption equilibrium.

  • Initiate the Fenton-like reaction by adding the required amount of H2O2 (e.g., 20 mmol/L).

  • Maintain the reaction at a constant temperature (e.g., 40°C) with continuous stirring.

  • At regular time intervals, withdraw samples from the reaction mixture.

  • Immediately quench the reaction in the withdrawn samples (e.g., by adding a radical scavenger like methanol or by adjusting the pH).

  • Analyze the concentration of the organic pollutant in the samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry for colored dyes like Rhodamine B).

  • To assess mineralization, measure the Total Organic Carbon (TOC) of the samples at the beginning and end of the reaction.

  • After the reaction, the catalyst can be recovered by filtration or centrifugation, washed, dried, and reused for subsequent cycles to test its stability.[1]

Mandatory Visualizations

Fenton_Mechanism cluster_catalyst Catalyst Surface Cu(II) Cu(II) OH_radical •OH Cu(II)->OH_radical Generation H2O2 H2O2 H2O2->Cu(II) Activation Pollutant Pollutant Pollutant->OH_radical Oxidation Degradation_Products Degradation_Products OH_radical->Degradation_Products

Caption: Proposed mechanism of heterogeneous Fenton catalysis by CuF(OH).

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_degradation Degradation Experiment cluster_analysis Analysis Precursors Cu(NO3)2, NH4NO3, HF Solvothermal_Reaction 110°C Precursors->Solvothermal_Reaction Washing_Drying Wash & Dry Solvothermal_Reaction->Washing_Drying CuFOH_Catalyst CuF(OH) Catalyst Washing_Drying->CuFOH_Catalyst Catalyst_Addition Add CuF(OH) CuFOH_Catalyst->Catalyst_Addition Pollutant_Solution Pollutant Solution pH_Adjustment Adjust pH Pollutant_Solution->pH_Adjustment pH_Adjustment->Catalyst_Addition H2O2_Addition Add H2O2 Catalyst_Addition->H2O2_Addition Reaction Stirring at Temp. H2O2_Addition->Reaction Sampling Withdraw Samples Reaction->Sampling Analysis UV-Vis / TOC Analysis Sampling->Analysis Results Degradation Efficiency Analysis->Results

Caption: Experimental workflow for CuF(OH) synthesis and catalytic testing.

References

Application Notes and Protocols for Thin-Film Deposition of Copper Fluoride Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the synthesis of copper fluoride hydroxide (Cu(OH)F) thin films, a material of emerging interest for various applications, including catalysis, energy storage, and potentially in specialized areas of drug development due to its unique chemical properties. These protocols are based on established thin-film deposition techniques adapted for this specific ternary compound. This guide offers both a foundational understanding and practical, step-by-step instructions for the deposition and characterization of Cu(OH)F thin films.

Introduction

Copper-based compounds are of significant interest across multiple scientific disciplines due to their catalytic activity, antimicrobial properties, and electrochemical behavior. This compound, in particular, presents a unique combination of fluoride and hydroxide functionalities, which can influence its surface chemistry, reactivity, and potential for biomedical applications. The ability to deposit this material as a thin film allows for the precise control of its properties and its integration into various devices and platforms.

This document outlines a liquid-phase deposition method, specifically Chemical Bath Deposition (CBD), for the synthesis of this compound thin films. CBD is a cost-effective and scalable technique that allows for uniform deposition on various substrates at relatively low temperatures.

Deposition Methodology: Chemical Bath Deposition (CBD)

Chemical Bath Deposition is a solution-based technique where a substrate is immersed in a solution containing the precursors of the desired material. The thin film forms on the substrate surface through a controlled chemical reaction in the solution.

Experimental Workflow

The following diagram illustrates the general workflow for the CBD of this compound thin films.

CBD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning Precursor_Solution Precursor Solution Preparation Deposition_Bath Chemical Bath Deposition Precursor_Solution->Deposition_Bath Immersion Washing_Drying Washing & Drying Deposition_Bath->Washing_Drying Film Formation Annealing Annealing (Optional) Washing_Drying->Annealing Characterization Film Characterization Annealing->Characterization

Caption: General workflow for Chemical Bath Deposition.

Detailed Experimental Protocol

2.2.1. Materials and Reagents

  • Copper Source: Copper(II) Nitrate Hemipentahydrate (Cu(NO₃)₂ · 2.5H₂O)

  • Fluoride Source: Sodium Fluoride (NaF)

  • Hydroxide Source & Complexing Agent: Ammonium Hydroxide (NH₄OH, 28-30%)

  • Substrate: Glass microscope slides, silicon wafers, or other suitable substrates.

  • Solvent: Deionized (DI) water

  • Cleaning Agents: Acetone, isopropanol, DI water

2.2.2. Substrate Preparation

  • Clean the substrates by sonicating them sequentially in acetone, isopropanol, and DI water for 15 minutes each.

  • Dry the substrates under a stream of nitrogen gas.

2.2.3. Precursor Solution Preparation

  • Prepare a 0.1 M solution of copper nitrate by dissolving the appropriate amount in DI water.

  • Prepare a 0.1 M solution of sodium fluoride by dissolving the appropriate amount in DI water.

  • In a beaker, take a specific volume of the copper nitrate solution.

  • Slowly add ammonium hydroxide dropwise to the copper nitrate solution while stirring. A precipitate of copper hydroxide will form initially and then redissolve to form a deep blue solution of tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺). This complex controls the release of Cu²⁺ ions.

  • Add the sodium fluoride solution to the deep blue complex solution. The final volume should be adjusted with DI water to achieve the desired precursor concentrations.

2.2.4. Deposition Process

  • Suspend the cleaned substrates vertically in the precursor solution.

  • Maintain the temperature of the deposition bath at a constant value, typically between 60-80°C, using a water bath or hot plate.

  • Allow the deposition to proceed for a set duration, for example, 1-3 hours. The film thickness will depend on the deposition time.

  • After the deposition period, remove the substrates from the bath.

  • Rinse the substrates thoroughly with DI water to remove any loosely adhered particles.

  • Dry the substrates in air or under a gentle stream of nitrogen.

2.2.5. Post-Deposition Annealing (Optional)

  • To improve crystallinity and remove any residual impurities, the deposited films can be annealed in a furnace.

  • A typical annealing process would be at 150-250°C for 1-2 hours in an air or inert atmosphere.

Characterization Techniques

The properties of the deposited this compound thin films should be characterized using various analytical techniques to determine their structure, morphology, composition, and optical properties.

Technique Purpose Typical Expected Results
X-ray Diffraction (XRD) To determine the crystal structure and phase purity.Peaks corresponding to the crystalline phases of Cu(OH)F.
Scanning Electron Microscopy (SEM) To observe the surface morphology and microstructure.Images showing the shape, size, and distribution of the deposited material.
Energy-Dispersive X-ray Spectroscopy (EDX/EDS) To determine the elemental composition of the film.Presence of Copper (Cu), Oxygen (O), and Fluorine (F).
X-ray Photoelectron Spectroscopy (XPS) To determine the chemical states of the elements.High-resolution spectra for Cu 2p, O 1s, and F 1s to confirm the presence of Cu²⁺, OH⁻, and F⁻.
UV-Vis Spectroscopy To determine the optical properties, such as absorbance and band gap.An absorption edge from which the optical band gap can be calculated.

Potential Applications

While the applications of this compound thin films are still under exploration, based on the properties of related copper compounds, potential areas of interest include:

  • Catalysis: The unique surface chemistry may be beneficial for various organic reactions.

  • Electrochemical Sensors: As a modified electrode for the detection of specific analytes.

  • Antimicrobial Coatings: Copper compounds are known for their antimicrobial properties.

  • Energy Storage: As a potential electrode material in batteries or supercapacitors.

  • Drug Delivery Research: The controlled release of copper and fluoride ions could be investigated for specific therapeutic applications, although this requires extensive further research and biological testing.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially when using ammonium hydroxide.

  • Dispose of all chemical waste according to institutional guidelines.

Troubleshooting

Problem Possible Cause Suggested Solution
No film deposition Incorrect pH of the solution; Temperature too low.Adjust the amount of ammonium hydroxide; Increase the deposition temperature.
Powdery, non-adherent film Rapid precipitation in the solution.Decrease the concentration of precursors; Lower the deposition temperature.
Non-uniform film Inadequate substrate cleaning; Uneven temperature in the bath.Repeat the substrate cleaning procedure; Ensure uniform heating of the deposition bath.

This document provides a foundational protocol for the deposition of this compound thin films. Researchers are encouraged to optimize the deposition parameters, such as precursor concentrations, pH, temperature, and time, to achieve films with desired properties for their specific applications.

Application Notes and Protocols: Catalytic Performance of Copper Halides in Oxidative Carbonylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative carbonylation is a powerful and atom-economical method for the synthesis of valuable carbonyl-containing compounds, such as carbonates, ureas, and carbamates. This process utilizes carbon monoxide (CO) as an inexpensive C1 feedstock. Among the various catalytic systems developed, copper halides have emerged as efficient and cost-effective catalysts for these transformations. Their ability to cycle between different oxidation states (Cu(I) and Cu(II)) is central to their catalytic activity, enabling the activation of substrates and the incorporation of carbon monoxide.

These application notes provide an overview of the catalytic performance of copper halides in key oxidative carbonylation reactions, detailed experimental protocols derived from the literature, and visualizations of the proposed catalytic cycles and experimental workflows.

Applications of Copper Halides in Oxidative Carbonylation

Copper halide catalysts are versatile and have been successfully employed in several important oxidative carbonylation reactions:

  • Synthesis of Dimethyl Carbonate (DMC): The oxidative carbonylation of methanol to produce DMC is a significant industrial application.[1] DMC is an environmentally benign chemical that serves as a methylating and carbonylating agent, a solvent, and a fuel additive.[2] Copper(I) chloride (CuCl) is a typical catalyst for this process.[1] The reaction involves two main steps: the oxidation of CuCl in methanol to form copper(II) methoxychloride (Cu(OCH3)Cl), followed by the carbonylation of this intermediate to yield DMC and regenerate the CuCl catalyst.[1][3]

  • Synthesis of 2-Oxazolidinones, Ureas, and Carbamates: Copper(II) chloride (CuCl2) catalyzes the oxidative carbonylation of aminols, amines, and alcohols to produce 2-oxazolidinones, ureas, and carbamates, respectively.[4] These reactions can be conducted in water under relatively mild conditions, offering a green and non-phosgene route to these important nitrogen-containing carbonyl compounds.[4]

  • Carbonylative Coupling Reactions: Copper catalysts, often in conjunction with palladium, are used in various carbonylative coupling reactions.[5][6] For instance, the palladium/copper-catalyzed aerobic oxidative C-H carbonylation of N-substituted anilines provides a direct route to valuable o-aminobenzoates.[6] Copper-catalyzed carbonylative coupling of alkyl halides is another emerging area.[7][8]

Data Presentation: Catalytic Performance in Dimethyl Carbonate Synthesis

The following tables summarize the quantitative data on the catalytic performance of various copper halide-based systems in the oxidative carbonylation of methanol to dimethyl carbonate.

Table 1: Performance of Different Copper Halide Catalysts

Catalyst SystemTemperature (°C)CO Pressure (MPa)O₂ Pressure (MPa)Methanol Conversion (%)DMC Selectivity (%)Turnover Number (TON) (mol DMC/mol Cu)Turnover Frequency (TOF) (h⁻¹)Reference
Cu(phen)Br₂1201.9 (CO/O₂ ratio 19:1)0.1-92.847.6-[2]
CuI/1,10-phenanthroline-------[9]
CuCl₂/NaOH/AC (OH/Cu=1.0)---Increased with OH/Cu ratio---[10][11]
Cu₂O/AC-5 (CO/MeOH/O₂ = 5/11/1)--83.13--[12]
Cu(phen)Br₂120---92.847.6-[2]

Note: "-" indicates data not specified in the provided search results.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Carbonate (DMC) via Oxidative Carbonylation of Methanol

This protocol is based on the general principles described for the copper-catalyzed oxidative carbonylation of methanol.[1][3][13]

Materials:

  • Copper(I) chloride (CuCl) or Copper(II) bromide (CuBr₂)

  • Methanol (CH₃OH)

  • Carbon monoxide (CO)

  • Oxygen (O₂)

  • High-pressure autoclave reactor with magnetic stirring

Procedure:

  • Charge the high-pressure autoclave with the copper halide catalyst (e.g., 0.1 g) and methanol (e.g., 10 mL).[13]

  • Purge the reactor with CO to remove air.

  • Pressurize the reactor with CO to the desired partial pressure (e.g., 3.6 MPa) and then with O₂ to the desired partial pressure (e.g., 0.4 MPa).[13] The ratio of CO to O₂ should be carefully controlled to remain below the explosion limit of CO.[2]

  • Set the magnetic stirring to a speed sufficient to eliminate mass transfer limitations (e.g., 300 rpm).[13]

  • Heat the reactor to the target temperature (e.g., 120 °C) and maintain for the desired reaction time (e.g., 2 hours).[13]

  • After the reaction, cool the reactor to room temperature.

  • Carefully vent the remaining CO and O₂ in a fume hood.

  • If a heterogeneous catalyst is used, separate it by centrifugation or filtration.[13]

  • Analyze the liquid product mixture by gas chromatography (GC) to determine the conversion of methanol and the selectivity and yield of dimethyl carbonate.[13]

Protocol 2: Synthesis of 2-Oxazolidinones from Aminols

This protocol is adapted from the copper(II)-catalyzed oxidative carbonylation of aminols.[4]

Materials:

  • Copper(II) chloride (CuCl₂)

  • Aminol substrate

  • Water (as solvent)

  • Carbon monoxide (CO)

  • Oxygen (O₂)

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, dissolve the aminol substrate and copper(II) chloride in water.

  • Seal the reactor and purge with CO.

  • Pressurize the reactor with CO and O₂ to the desired total pressure (e.g., 4 MPa, with a partial pressure of O₂ of 0.6 MPa).[4]

  • Heat the reaction mixture to 100 °C and maintain for approximately 4 hours.[4]

  • After cooling and venting the reactor, extract the product with a suitable organic solvent.

  • Purify the product by standard techniques such as column chromatography.

  • Characterize the purified 2-oxazolidinone by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

Visualization of Mechanisms and Workflows

Catalytic Cycle for DMC Synthesis

The following diagram illustrates the proposed catalytic cycle for the oxidative carbonylation of methanol to dimethyl carbonate using a copper halide catalyst.

DMC_Synthesis_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Outputs CuX Cu(I)X CuX_O2_MeOH Cu(II)X(OCH3) + H2O CuX->CuX_O2_MeOH + 2CH3OH + 1/2 O2 CuX_CO (CH3O)2CO + Cu(I)X CuX_O2_MeOH->CuX_CO + 2CO Water Water (H2O) CuX_CO->CuX Regeneration DMC Dimethyl Carbonate ((CH3O)2CO) Methanol Methanol (CH3OH) CO Carbon Monoxide (CO) O2 Oxygen (O2)

Caption: Proposed catalytic cycle for the synthesis of dimethyl carbonate.

General Experimental Workflow for Copper Halide Catalyzed Oxidative Carbonylation

This diagram outlines the typical experimental workflow for carrying out an oxidative carbonylation reaction in a laboratory setting.

Experimental_Workflow start Start reactor_prep Prepare Reactor: - Add Catalyst - Add Substrate(s) - Add Solvent start->reactor_prep purge Purge with CO reactor_prep->purge pressurize Pressurize with CO and O2 purge->pressurize react Heat and Stir (Reaction Time) pressurize->react cool_vent Cool and Vent Reactor react->cool_vent product_isolation Product Isolation: - Catalyst Separation - Extraction/Purification cool_vent->product_isolation analysis Analysis (GC, NMR, etc.) product_isolation->analysis end End analysis->end

Caption: General experimental workflow for oxidative carbonylation.

Conclusion

Copper halides are effective and versatile catalysts for a range of oxidative carbonylation reactions, offering economically and environmentally attractive routes to important chemical products. The catalytic performance is influenced by the choice of halide, the presence of ligands, and the reaction conditions. The protocols and diagrams provided herein serve as a valuable resource for researchers interested in exploring and optimizing these catalytic systems for various applications in chemical synthesis and drug development. Further research into ligand design and reaction engineering can lead to even more active, selective, and stable copper halide-based catalysts.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Copper Fluoride Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of copper fluoride hydroxide (Cu(OH)F).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up and production of this compound.

Problem Potential Cause Recommended Solution
Low Product Yield Incomplete reaction due to poor mixing or localized pH gradients in a large reactor.- Optimize agitation speed and impeller design to ensure homogeneous mixing. - Implement a staged or slow addition of reactants to maintain uniform reaction conditions.
Side reactions forming unwanted byproducts.- Precisely control the reaction temperature, as higher temperatures can favor the formation of copper oxides.[1] - Ensure the F/Cu molar ratio is accurately maintained.
Loss of product during filtration and washing.- Select a filter medium with an appropriate pore size to minimize the loss of fine particles. - Optimize the washing procedure to remove impurities without dissolving a significant amount of the product.
Product Contamination / Impurities Presence of unreacted starting materials.- Ensure the reaction goes to completion by extending the reaction time or slightly adjusting the stoichiometry.
Formation of copper oxide or other copper salts.- Maintain a controlled temperature, as elevated temperatures can lead to the decomposition of this compound.[2] - Carefully control the pH of the reaction mixture.
Introduction of metallic impurities from the reactor.- Use reactors made of or lined with corrosion-resistant materials. For high-purity applications, consider using copper or Monel reaction vessels when handling fluorine gas.[2]
Inconsistent Particle Size and Morphology Non-uniform nucleation and growth rates due to temperature and concentration gradients.- Implement precise temperature control throughout the reactor. - Control the rate of addition of reactants to maintain a consistent supersaturation level.
Inadequate control over pH during precipitation.- Utilize an automated pH control system to maintain the optimal pH for the desired morphology.[3][4]
Phase Impurity (Presence of other crystal structures) Fluctuations in reaction temperature and pH.- Stringent control over reaction parameters is crucial. Low-temperature hydrothermal synthesis can offer better control over phase purity.[1]
Influence of precursor materials.- Ensure the purity of starting materials, as impurities can act as nucleation sites for undesired phases.
Difficulty in Handling and Filtration Formation of very fine particles or a gelatinous precipitate.- Adjust the reaction conditions (e.g., temperature, pH, reactant concentration) to promote the growth of larger, more easily filterable crystals.
Caking of the dried product.- Implement a controlled drying process with appropriate temperature and humidity levels. - Consider using a suitable anti-caking agent if compatible with the final application.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Parameters

  • Q1: What are the most critical parameters to control during the large-scale synthesis of this compound? A1: The most critical parameters are temperature, pH, and the molar ratio of fluoride to copper ions.[1] Precise control over these variables is essential for achieving high purity, desired morphology, and consistent yields.[3][4]

  • Q2: How can I control the morphology of the this compound particles on a large scale? A2: Morphology can be controlled by carefully adjusting the pH of the solution and the reaction temperature.[3][4] Different morphologies, such as nanowires or nanoplatelets, can be targeted by fine-tuning these parameters.[3]

  • Q3: What are the common impurities I should be aware of, and how can I minimize them? A3: Common impurities include unreacted starting materials, copper oxides (formed at higher temperatures), and other copper salts.[2] To minimize these, ensure complete reaction, maintain strict temperature control, and use high-purity precursors. For very high purity applications, fluorination of a copper hydroxyfluoride precursor can be employed to remove oxygen and metallic impurities.[2]

Safety and Handling

  • Q4: What are the primary safety hazards associated with the large-scale synthesis of this compound? A4: The primary hazards are associated with the handling of fluoride-containing compounds and potentially corrosive reagents. Inhalation of dust can cause respiratory irritation, and contact with skin and eyes can cause irritation or burns.[5][6] If fluorine gas is used, extreme caution is necessary due to its high reactivity and toxicity.[7][8]

  • Q5: What personal protective equipment (PPE) is recommended when handling this compound? A5: Recommended PPE includes safety goggles or a face shield, chemical-resistant gloves, and a lab coat or protective clothing.[9][10] If there is a risk of dust formation, a respirator should be used.[5][9]

  • Q6: What are the proper storage conditions for large quantities of this compound? A6: Store in a cool, dry, well-ventilated area in tightly sealed containers.[5][9] It should be stored away from incompatible materials such as strong acids.[5]

Experimental Protocols

Example Protocol: Hydrothermal Synthesis of this compound

This protocol is a generalized procedure and should be optimized for specific large-scale equipment and purity requirements.

  • Preparation of Precursor Solutions:

    • Prepare an aqueous solution of a copper salt (e.g., copper(II) acetate).

    • Prepare an aqueous solution of a fluoride source (e.g., lithium fluoride).

  • Reaction:

    • In a large, appropriately rated hydrothermal reactor, combine the copper salt and fluoride source solutions. A 1:1 molar ratio is a common starting point.[1]

    • Ensure the reactor is sealed and that all safety measures are in place.

  • Heating and Crystallization:

    • Heat the reactor to the desired temperature (low-temperature hydrothermal conditions are often preferred).[1]

    • Maintain the temperature for a set duration to allow for the formation of single crystals.

  • Cooling and Product Recovery:

    • Allow the reactor to cool down to room temperature.

    • Carefully open the reactor in a well-ventilated area.

    • Separate the solid product from the solution by filtration.

  • Washing and Drying:

    • Wash the collected solid with deionized water to remove any soluble impurities.

    • Dry the final product under controlled conditions (e.g., in a vacuum oven at a moderate temperature) to prevent decomposition.

Visualizations

experimental_workflow Experimental Workflow for Hydrothermal Synthesis of Cu(OH)F cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_synthesis 3. Synthesis cluster_recovery 4. Product Recovery cluster_post 5. Post-Processing prep_cu Prepare Copper Salt Solution combine Combine Solutions in Reactor prep_cu->combine prep_f Prepare Fluoride Source Solution prep_f->combine seal Seal Reactor combine->seal heat Heat to Reaction Temperature seal->heat hold Maintain Temperature for Crystallization heat->hold cool Cool Reactor hold->cool filter Filter Product cool->filter wash Wash with Deionized Water filter->wash dry Dry Final Product wash->dry end end dry->end Final Cu(OH)F Product

Caption: Hydrothermal synthesis workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Low Product Yield start Low Product Yield check_reaction Check for Incomplete Reaction start->check_reaction check_side_reactions Investigate Side Reactions start->check_side_reactions check_loss Evaluate Product Loss start->check_loss solution_mixing Improve Mixing/Reactant Addition check_reaction->solution_mixing Poor homogeneity solution_temp Optimize Temperature Control check_side_reactions->solution_temp Decomposition/Byproducts solution_filtration Optimize Filtration/Washing check_loss->solution_filtration Mechanical losses

Caption: Decision tree for troubleshooting low yield in Cu(OH)F synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Cu(OH)F Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Copper(I) Hydroxide Fluoride (Cu(OH)F). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-backed insights to overcome common challenges in the laboratory.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of Cu(OH)F, providing potential causes and recommended solutions in a question-and-answer format.

Q1: The final product is a black or dark green powder instead of the expected green Cu(OH)F. What went wrong?

A1: The formation of a black or dark-colored precipitate typically indicates the presence of copper oxide (CuO) as an impurity. This can occur due to several factors:

  • High Reaction Temperature: Elevated temperatures can promote the dehydration of Cu(OH)F to CuO.

  • Prolonged Reaction Time: Leaving the reaction to proceed for too long can also lead to the formation of CuO.

  • High pH: A highly basic environment can favor the formation of CuO over Cu(OH)F.

Recommended Solutions:

  • Carefully control the reaction temperature according to the established protocol. For hydrothermal synthesis, temperatures around 95°C to 160°C have been reported to be effective.[1][2]

  • Adhere to the specified reaction time. For instance, a 4-hour reaction time at 160°C has been successfully used.[2]

  • Monitor and control the pH of the reaction mixture. While specific optimal pH ranges for Cu(OH)F are not extensively documented, for related copper hydroxides, near-neutral or slightly acidic conditions are often preferred to prevent CuO formation.

Q2: The yield of Cu(OH)F is consistently low. How can I improve it?

A2: Low yields can be attributed to incomplete reaction, side reactions, or loss of product during workup.

Potential Causes and Solutions:

  • Suboptimal Precursor Ratio: The molar ratio of the copper salt to the fluoride source is crucial. Ensure accurate weighing and stoichiometry of your reactants.

  • Inadequate Mixing: Insufficient stirring can lead to localized concentration gradients and incomplete reaction. Use vigorous stirring throughout the addition of reagents and during the reaction if the method allows.

  • Improper Sealing of the Reaction Vessel: In hydrothermal or solvothermal synthesis, a proper seal is essential to maintain pressure and temperature, driving the reaction to completion.

  • Loss during Washing: Cu(OH)F is a fine powder. Minimize product loss by using appropriate centrifugation speeds and careful decantation of the supernatant during the washing steps.

Q3: The morphology of the synthesized Cu(OH)F is not as expected (e.g., irregular particles instead of microspheres or nanorods). How can I control the morphology?

A3: The morphology of the final product is highly sensitive to the reaction conditions.

Factors Influencing Morphology and How to Control Them:

  • Solvent System: The choice of solvent plays a significant role. For instance, Dimethylformamide (DMF) has been used in solvothermal synthesis to produce specific morphologies.[2]

  • Additives and Capping Agents: While not always necessary for Cu(OH)F, the use of capping agents or structure-directing agents can control crystal growth and morphology.

  • Reaction Temperature and Time: These parameters influence the nucleation and growth rates of the crystals. A systematic variation of temperature and time can help in achieving the desired morphology.

  • Precursor Concentration: The initial concentration of reactants can affect the supersaturation of the solution, which in turn influences the nucleation density and crystal growth habit.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for Cu(OH)F synthesis?

A1: The most commonly reported precursors are a copper(II) salt, such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), and a fluoride source, such as ammonium bifluoride (NH₄HF₂) or potassium fluoride (KF).[1][2]

Q2: What are the typical reaction conditions for hydrothermal and solvothermal synthesis of Cu(OH)F?

A2:

  • Hydrothermal Synthesis: A typical procedure involves reacting copper nitrate trihydrate, hexamethylenetetramine (HMT), and potassium fluoride in water at 95°C for 2 hours.[1]

  • Solvothermal Synthesis: A common method uses copper(II) nitrate trihydrate and ammonium bifluoride in dimethylformamide (DMF) at 160°C for 4 hours.[2]

Q3: What are the common impurities in Cu(OH)F synthesis and how can they be identified?

A3: Common impurities include copper(II) oxide (CuO), which appears as a black or dark-colored phase, and other copper hydroxyfluoride or hydrated copper fluoride phases. These impurities can be identified using powder X-ray diffraction (XRD), where the presence of peaks corresponding to these phases will be observed alongside the Cu(OH)F peaks.

Q4: How should the synthesized Cu(OH)F be handled and stored?

A4: Cu(OH)F should be handled in a well-ventilated area. After synthesis, it is typically washed with water and ethanol to remove any unreacted precursors and byproducts, and then dried in a vacuum oven at a moderate temperature (e.g., 60°C).[1][2] For storage, it should be kept in a tightly sealed container in a cool, dry place to prevent any potential degradation.

Data Presentation: Summary of Synthesis Parameters

The following tables summarize the experimental conditions from different reported synthesis methods for Cu(OH)F.

Table 1: Solvothermal Synthesis of Cu(OH)F

ParameterValueReference
Copper Precursor Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)[2]
Fluoride Source Ammonium bifluoride (NH₄HF₂)[2]
Solvent Dimethylformamide (DMF)[2]
Temperature 160 °C[2]
Time 4 hours[2]
Molar Ratio (Cu:F) 1:1[2]

Table 2: Hydrothermal Synthesis of Cu(OH)F

ParameterValueReference
Copper Precursor Copper nitrate trihydrate (Cu(NO₃)₂·3H₂O)[1]
Fluoride Source Potassium fluoride (KF)[1]
Additional Reagent Hexamethylenetetramine (HMT)[1]
Solvent Deionized water[1]
Temperature 95 °C[1]
Time 2 hours[1]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Cu(OH)F [2]

  • Disperse 4 mmol of ammonium bifluoride (NH₄HF₂) in 100 mL of dimethylformamide (DMF).

  • Stir the mixture vigorously for 30 minutes.

  • Add 4 mmol of copper(II) nitrate dihydrate (Cu(NO₃)₂·2H₂O) to the solution.

  • Continue stirring until a homogeneous solution is formed.

  • Transfer the solution to a 300 mL Teflon-lined autoclave and seal it.

  • Heat the autoclave to 160°C and maintain this temperature for 4 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the green powder product by centrifugation.

  • Wash the product sequentially with deionized water and ethanol.

  • Dry the final Cu(OH)F product in a vacuum oven at 60°C overnight.

Protocol 2: Hydrothermal Synthesis of Cu(OH)F [1]

  • Dissolve 0.46 g of copper nitrate trihydrate and 0.21 g of hexamethylenetetramine (HMT) in 15 mL of deionized water with stirring at room temperature for 10 minutes.

  • Add 0.44 g of potassium fluoride (KF) to the solution and continue stirring for another 15 minutes.

  • Transfer the mixed solution into a stainless steel autoclave and seal it.

  • Heat the autoclave to 95°C at a rate of 5°C/min and maintain this temperature for 2 hours.

  • Let the autoclave cool to room temperature naturally.

  • Centrifuge the reaction product and wash it 5 times with deionized water.

  • Perform a final wash with ethanol.

  • Dry the resulting green product in a vacuum oven at 60°C overnight.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships between synthesis parameters and the final product characteristics.

experimental_workflow_solvothermal cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Workup P1 Disperse NH4HF2 in DMF P2 Add Cu(NO3)2·2H2O P1->P2 Stir 30 min R1 Transfer to Autoclave P2->R1 Homogeneous solution R2 Heat to 160°C for 4h R1->R2 W1 Cool to RT R2->W1 W2 Centrifuge W1->W2 W3 Wash with H2O & Ethanol W2->W3 W4 Dry at 60°C in vacuum W3->W4 F F W4->F Final Product: Cu(OH)F

Caption: Solvothermal synthesis workflow for Cu(OH)F.

parameter_effects cluster_params Reaction Parameters cluster_outcomes Product Characteristics Temp Temperature Yield Yield Temp->Yield Affects rate Purity Purity Temp->Purity High temp -> CuO Morphology Morphology Temp->Morphology Affects nucleation & growth Time Time Time->Yield Affects completion Time->Purity Long time -> CuO pH pH pH->Purity High pH -> CuO pH->Morphology Influences crystal habit Ratio Precursor Ratio Ratio->Yield Stoichiometry Ratio->Purity Excess/deficit can lead to byproducts Ratio->Morphology

Caption: Influence of reaction parameters on Cu(OH)F properties.

References

improving the thermal stability of copper fluoride hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving copper fluoride hydroxide (CuOHF).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and handling of this compound.

Issue 1: Incomplete reaction or low yield during solvothermal synthesis.

Possible Cause Troubleshooting Step
Incorrect precursor ratio The molar ratio of copper salt to fluoride source is critical. An incorrect ratio can lead to the formation of impurities or unreacted starting materials. Verify calculations and accurately weigh all precursors.
Inadequate reaction time or temperature Solvothermal reactions are sensitive to time and temperature. Ensure the autoclave is maintained at the specified temperature for the entire duration of the reaction. If the reaction is incomplete, consider a step-wise increase in reaction time.
Poor precursor solubility Ensure all precursors are fully dissolved in the solvent before sealing the autoclave. Sonication can aid in dissolution.
Impurities in starting materials Use high-purity precursors and solvents to avoid side reactions and the formation of undesired byproducts.

Issue 2: Formation of impurities or undesired phases.

Possible Cause Troubleshooting Step
Incorrect pH of the reaction mixture The pH can significantly influence the final product. Monitor and adjust the initial pH of the precursor solution as specified in the protocol.
Inappropriate solvent The choice of solvent can affect the solubility of precursors and the formation of different crystalline phases. Ensure the correct solvent or solvent mixture is being used.
Contamination Thoroughly clean all glassware and the autoclave to prevent contamination from previous experiments.

Issue 3: Broad particle size distribution.

Possible Cause Troubleshooting Step
Inconsistent heating or cooling rates Rapid or inconsistent heating and cooling can lead to uncontrolled nucleation and growth. Use a programmable furnace for controlled temperature ramps.
Inadequate stirring Insufficient mixing can result in localized concentration gradients, leading to non-uniform particle growth. Ensure adequate and consistent stirring during the initial mixing of precursors.
Aging time The duration the reaction is held at the target temperature can influence particle size. Experiment with different aging times to optimize for the desired particle size.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition behavior of this compound (CuOHF)?

A1: The thermal decomposition of CuOHF can be complex and may proceed through different pathways depending on the experimental conditions. One reported pathway involves a two-stage decomposition. First, at approximately 345°C, it forms an intermediate, CuOHF·CuF₂. This intermediate then decomposes at around 420°C into copper(II) oxide (CuO) and copper(II) fluoride (CuF₂). Another simpler decomposition pathway reported is the direct conversion of CuOHF to CuO and hydrogen fluoride (HF) gas. Researchers should be aware of the potential for different decomposition products when analyzing thermal analysis data.

Q2: My thermogravimetric analysis (TGA) data shows a different decomposition temperature than reported in the literature. What could be the reason?

A2: Discrepancies in decomposition temperatures can arise from several factors:

  • Heating Rate: Different heating rates during TGA can shift the decomposition temperatures. Ensure you are using a heating rate consistent with the literature you are comparing to.

  • Atmosphere: The atmosphere in the TGA (e.g., inert like nitrogen or argon, or reactive like air) will significantly affect the decomposition process and temperatures.

  • Sample Purity and Crystallinity: Impurities or variations in the crystallinity of your CuOHF sample can alter its thermal stability.

  • Particle Size and Morphology: The size and shape of the CuOHF particles can influence their decomposition kinetics.

Q3: How can I improve the thermal stability of my synthesized this compound?

A3: While specific research on improving the thermal stability of CuOHF is limited, several general strategies applicable to metal hydroxides can be explored:

  • Surface Coating: Applying a thin layer of a more thermally stable material, such as a ceramic or another metal oxide, can protect the CuOHF particles from premature decomposition.

  • Doping: Introducing a small amount of a different metal cation into the CuOHF crystal lattice can enhance its structural and thermal stability.

  • Control of Particle Size and Morphology: Optimizing the synthesis to produce larger, more crystalline particles with fewer surface defects can lead to improved thermal stability.

  • High Purification: Reducing impurities, especially those that can catalyze decomposition, through careful synthesis and purification steps can enhance thermal stability.

Q4: What characterization techniques are recommended to confirm the synthesis of CuOHF?

A4: To confirm the successful synthesis of this compound, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To identify the crystalline phase and confirm the structure of CuOHF.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the O-H and Cu-F bonds.

  • Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the synthesized material.

  • Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition (Cu, O, F).

Data Presentation

Table 1: Thermal Decomposition Data for Copper Hydroxyfluoride (CuOHF)

Decomposition Stage Temperature (°C) Products Reference
Stage 1~345CuOHF·CuF₂ (intermediate)[1]
Stage 2~420CuO + CuF₂[1]
Single StageNot specifiedCuO + HF[2]

Note: Decomposition temperatures can vary based on experimental conditions as mentioned in the FAQs.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of this compound (CuOHF)

This protocol is a representative method for the synthesis of CuOHF. Researchers should consult specific literature for precise precursor concentrations and reaction parameters to achieve desired material properties.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Ammonium fluoride (NH₄F)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, dissolve a specific molar amount of Cu(NO₃)₂·3H₂O in a mixture of ethanol and deionized water.

  • In a separate container, dissolve a stoichiometric amount of NH₄F in deionized water.

  • Slowly add the NH₄F solution to the copper nitrate solution under constant stirring.

  • Continue stirring the mixture for 30 minutes to ensure homogeneity.

  • Transfer the resulting solution into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180°C) for a designated period (e.g., 12-24 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 60-80°C for several hours.

Visualizations

thermal_decomposition_pathway CuOHF CuOHF Intermediate CuOHF·CuF₂ CuOHF->Intermediate ~345°C Products2 CuO + HF CuOHF->Products2 Heat Products1 CuO + CuF₂ Intermediate->Products1 ~420°C

Caption: Potential thermal decomposition pathways of CuOHF.

solvothermal_synthesis_workflow cluster_prep Precursor Preparation Prep1 Dissolve Cu(NO₃)₂·3H₂O Mix Mix Solutions (Stir for 30 min) Prep1->Mix Prep2 Dissolve NH₄F Prep2->Mix React Solvothermal Reaction (Autoclave at 120-180°C) Mix->React Cool Cool to Room Temp. React->Cool Wash Centrifuge & Wash (Water & Ethanol) Cool->Wash Dry Dry in Vacuum Oven Wash->Dry Product CuOHF Powder Dry->Product

Caption: Workflow for the solvothermal synthesis of CuOHF.

troubleshooting_logic Start Low Yield / Impurities? CheckRatio Verify Precursor Ratio Start->CheckRatio Yes CheckTempTime Check Reaction Temp. & Time CheckRatio->CheckTempTime CheckPurity Use High-Purity Reagents CheckTempTime->CheckPurity CheckPH Verify Initial pH CheckPurity->CheckPH

References

Technical Support Center: Enhancing the Catalytic Activity of Copper Fluoride Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) related to the synthesis and application of copper fluoride hydroxide (Cu(OH)F) catalysts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound catalysts.

Problem IDIssuePossible CausesSuggested Solutions
SYN-01 Low or no yield of Cu(OH)F during solvothermal synthesis. 1. Incorrect precursor ratio (F/Cu).2. Reaction temperature is too low or too high.3. Reaction time is insufficient.4. Improper pH of the reaction mixture.1. Ensure the molar ratio of fluoride source to copper source is optimized. A common starting point is an F/Cu ratio of 1.7.[1]2. For solvothermal synthesis using Cu(NO₃)₂·3H₂O and NH₄F, a typical temperature is 110°C.[1]3. A reaction time of 12-24 hours is generally sufficient for the formation of Cu(OH)F.4. Adjust the pH of the initial solution. The formation of copper hydroxides is sensitive to pH.
CAT-01 Low catalytic activity in heterogeneous Fenton reactions. 1. Suboptimal F/Cu ratio in the synthesized catalyst.2. Poor crystallinity of the Cu(OH)F.3. Incorrect reaction pH.4. Inappropriate reaction temperature.5. Catalyst poisoning.1. Synthesize Cu(OH)F with varying F/Cu ratios to find the optimal composition for your specific application. A F/Cu ratio of 1.7 has been shown to exhibit high activity.[1]2. Ensure proper synthesis conditions (temperature, time, precursor concentration) to obtain a well-crystallized product. Characterize with XRD.3. The optimal pH for heterogeneous Fenton reactions using Cu(OH)F is typically in the acidic to neutral range (e.g., pH 4.5).[1]4. The reaction rate generally increases with temperature up to an optimal point (e.g., 40-70°C), after which catalyst degradation may occur.[2][3]5. Ensure the reaction medium is free of species that can adsorb onto the catalyst surface and block active sites.
CAT-02 Poor product selectivity in electrochemical CO₂ reduction. 1. Inappropriate applied potential.2. Catalyst surface reconstruction during the reaction.3. Presence of impurities in the electrolyte.4. Suboptimal catalyst morphology.1. Optimize the applied potential. Different products are favored at different potentials on copper-based catalysts.2. The oxidation state and surface structure of copper catalysts can change under reaction conditions. Consider in-situ characterization techniques to monitor the catalyst's state.3. Use high-purity electrolytes to avoid poisoning of the catalyst surface.4. The particle size and morphology of the catalyst can influence the product distribution.
CHAR-01 Broad or shifted peaks in XRD pattern. 1. Small crystallite size of the nanomaterial.2. Presence of lattice strain.3. Instrument misalignment or calibration issues.4. Sample displacement from the focusing circle.1. Peak broadening is inversely proportional to the crystallite size (Scherrer equation). This is expected for nanomaterials.[4][5]2. Lattice strain can also cause peak broadening. Williamson-Hall plots can help to separate size and strain effects.[4]3. Ensure the XRD instrument is properly calibrated using a standard reference material.4. Proper sample preparation and mounting are crucial to avoid peak shifts.[6]
CHAR-02 Charging effects and poor image quality in SEM. 1. The sample is non-conductive.2. Inappropriate accelerating voltage.3. Contamination on the sample surface.1. Coat the non-conductive Cu(OH)F powder with a thin layer of a conductive material (e.g., gold, carbon).[2][7]2. Use a lower accelerating voltage to reduce sample charging and damage.[7]3. Ensure the sample is clean and properly handled to avoid surface contamination.[7]

Frequently Asked Questions (FAQs)

1. What is the optimal F/Cu ratio for synthesizing highly active Cu(OH)F catalysts?

The catalytic activity of Cu(OH)F is significantly influenced by the fluorine to copper ratio during synthesis.[1] For heterogeneous Fenton reactions, a F/Cu molar ratio of 1.7 has been reported to yield a spherical CuOHF with high catalytic activity for the degradation of organic pollutants.[1] It is recommended to experimentally determine the optimal ratio for your specific application.

2. How does pH affect the stability and catalytic activity of Cu(OH)F?

The pH of the reaction medium plays a crucial role. In heterogeneous Fenton reactions, Cu(OH)F catalysts have been shown to be effective over a wider pH range (3.5–9.5) compared to traditional Fenton catalysts.[1] However, the optimal pH for pollutant degradation is often found to be in the acidic range (e.g., pH 4.5).[1] At very low or high pH, the catalyst structure may be compromised, leading to deactivation.

3. What is the typical morphology and crystal structure of synthesized Cu(OH)F?

Cu(OH)F typically possesses a layered hydroxide salt (LHS) structure with a brucite-like framework.[1] The morphology can be controlled by the synthesis conditions. For instance, solvothermal synthesis can produce spherical, hierarchical structures composed of nanosheets. This morphology is thought to provide more active sites and enhance catalytic activity.[1]

4. Can Cu(OH)F catalysts be regenerated and reused?

Yes, one of the advantages of heterogeneous catalysts like Cu(OH)F is their potential for recovery and reuse. For copper-based catalysts used in electrochemical CO₂ reduction, in-situ regeneration can be achieved by periodically applying anodic currents to partially oxidize and restore the active sites.[8] For catalysts used in Fenton reactions, simple recovery by filtration or centrifugation, followed by washing and drying, can often restore their activity for several cycles.

5. What are the key safety precautions when working with this compound and its precursors?

When synthesizing Cu(OH)F, especially when using hydrofluoric acid (HF) as the fluoride source, extreme caution must be exercised. HF is highly corrosive and toxic. All work with HF should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Always have a calcium gluconate gel available as an immediate first aid treatment for HF burns.

Data Presentation

Table 1: Effect of F/Cu Ratio on Catalytic Activity of Cu(OH)F in Rhodamine B Degradation.

F/Cu Molar RatioCatalyst CompositionDecolorization Efficiency (%) in 120 min
0Cu₂(OH)₃NO₃~20
1.0Cu(OH)F + Cu₂(OH)₃NO₃~65
1.5Cu(OH)F~85
1.7Cu(OH)F98
2.0Cu(OH)F~90
Data synthesized from information presented in a study on solvothermally synthesized spherical copper hydroxyfluoride.[1]

Table 2: Influence of Reaction Temperature on Phenol Degradation using a Copper-Based Fenton-like Catalyst.

Temperature (°C)Phenol Conversion (%)
30~40
50~65
70>90
90~100
Qualitative trend based on data for copper-doped ferrite nanoparticles in heterogeneous Fenton-like reactions.[2][3]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Spherical this compound

This protocol is adapted from the solvothermal synthesis of spherical CuOHF for use as a heterogeneous Fenton catalyst.[1]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Ammonium fluoride (NH₄F)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve a specific amount of Cu(NO₃)₂·3H₂O in a mixture of ethanol and deionized water.

  • In a separate container, dissolve a calculated amount of NH₄F in deionized water to achieve the desired F/Cu molar ratio (e.g., 1.7).

  • Slowly add the NH₄F solution to the copper nitrate solution under constant stirring.

  • Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 110°C for 12-24 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product several times with deionized water and ethanol to remove any unreacted precursors.

  • Dry the final product in an oven at 60-80°C overnight.

Protocol 2: Evaluation of Catalytic Activity in a Heterogeneous Fenton Reaction

This protocol describes a general procedure for testing the catalytic activity of Cu(OH)F in the degradation of an organic pollutant, such as phenol.[9]

Materials:

  • Synthesized Cu(OH)F catalyst

  • Phenol solution of known concentration (e.g., 100 mg/L)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Reaction vessel (e.g., glass beaker with magnetic stirrer)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Procedure:

  • Add a specific volume of the phenol solution to the reaction vessel.

  • Adjust the pH of the solution to the desired value (e.g., 4.5) using dilute H₂SO₄ or NaOH.

  • Add a measured amount of the Cu(OH)F catalyst to the solution and stir to ensure a uniform suspension.

  • Initiate the reaction by adding a specific volume of H₂O₂ solution.

  • Maintain the reaction at a constant temperature (e.g., 40°C) with continuous stirring.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction in the aliquots (e.g., by adding a small amount of a radical scavenger like methanol or by adjusting the pH to be highly alkaline).

  • Filter the catalyst from the aliquots.

  • Analyze the concentration of the remaining phenol in the filtrate using HPLC or a UV-Vis spectrophotometer.

  • Calculate the degradation efficiency at each time point.

Mandatory Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Degradation precursors Precursors (Cu(NO3)2, NH4F) mixing Mixing in Solvent precursors->mixing solvothermal Solvothermal Reaction (110°C, 12-24h) mixing->solvothermal washing Washing & Drying solvothermal->washing catalyst Cu(OH)F Catalyst washing->catalyst catalyst_add Add Catalyst catalyst->catalyst_add pollutant Pollutant Solution (e.g., Phenol) ph_adjust pH Adjustment pollutant->ph_adjust ph_adjust->catalyst_add h2o2_add Add H2O2 catalyst_add->h2o2_add reaction Reaction (Controlled Temp.) h2o2_add->reaction analysis Analysis (HPLC/UV-Vis) reaction->analysis

Caption: Experimental workflow for the synthesis of Cu(OH)F and its application in catalytic degradation.

troubleshooting_logic cluster_synthesis_check Synthesis Issues cluster_reaction_check Reaction Condition Issues cluster_char_check Catalyst Property Issues start Low Catalytic Activity check_synthesis Review Synthesis Protocol start->check_synthesis check_reaction Verify Reaction Conditions start->check_reaction check_characterization Analyze Catalyst Characterization start->check_characterization f_cu_ratio Incorrect F/Cu Ratio? check_synthesis->f_cu_ratio temp_time Suboptimal Temp/Time? check_synthesis->temp_time ph Incorrect pH? check_reaction->ph temp Incorrect Temperature? check_reaction->temp h2o2_conc Wrong H2O2 Conc.? check_reaction->h2o2_conc crystallinity Poor Crystallinity (XRD)? check_characterization->crystallinity morphology Undesirable Morphology (SEM)? check_characterization->morphology solution Optimize Respective Parameter f_cu_ratio->solution temp_time->solution ph->solution temp->solution h2o2_conc->solution crystallinity->solution morphology->solution

Caption: Logical workflow for troubleshooting low catalytic activity of Cu(OH)F.

References

Technical Support Center: Optimization of Copper-Mediated Radiofluorination Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for copper-mediated radiofluorination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of ¹⁸F-labeled compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during copper-mediated radiofluorination experiments.

Issue 1: Low Radiochemical Conversion (RCC) or Radiochemical Yield (RCY)

Q: My radiochemical conversion is consistently low. What are the potential causes and how can I improve it?

A: Low RCC is a common issue with several potential root causes. Consider the following factors:

  • Sub-optimal Reagent Concentration: The concentration of the precursor and the copper catalyst is critical. Low concentrations can lead to a sharp drop in RCC. It is recommended to use a higher concentration of reagents in a low reaction volume.[1]

  • Incorrect Precursor to Catalyst Ratio: The molar ratio of the precursor to the copper catalyst significantly impacts the yield. For many aryl boronic esters, a 1:2 ratio of precursor to Cu(OTf)₂py₄ has been shown to be effective.[2] However, reducing the amount of copper reagent without decreasing the non-isolated RCY has also been reported as a successful strategy to minimize copper contamination.[3]

  • Inappropriate Base: The choice and amount of base are crucial. While a base is necessary for the elution of [¹⁸F]fluoride, many copper-mediated reactions are highly sensitive to strong bases like K₂CO₃, which can lead to rapid declines in RCC.[1][4] Weaker bases such as KHCO₃ may be better tolerated.[1] The ratio of base to the copper complex appears to be a critical parameter, with optimal ratios being around 1 for K₂CO₃ and 2 for KHCO₃ relative to Cu(OTf)₂(Py)₄.[1] A base-free method for processing [¹⁸F]fluoride as [¹⁸F]TBAF has also been reported to be effective.[5]

  • Reaction Temperature and Time: These parameters are interdependent and substrate-specific. While higher temperatures can increase reaction rates, they can also lead to degradation of the precursor or product and increased volatile losses.[6] A common starting point is 110°C for 20 minutes.[7][8] For some systems, a two-step heating protocol (e.g., 65°C for 10 min followed by 110°C for 10 min) has proven beneficial.[7]

  • Solvent Choice: The reaction solvent plays a significant role. Dimethylformamide (DMF) and dimethylacetamide (DMA) are commonly used.[2] The addition of co-solvents like n-butanol can be beneficial in what is known as "alcohol-enhanced" copper-mediated radiofluorination.[1]

Logical Troubleshooting Flow for Low RCC

Low_RCC_Troubleshooting start Low RCC Observed check_concentration Verify Reagent Concentrations start->check_concentration check_ratio Check Precursor: Catalyst Ratio check_concentration->check_ratio Concentrations OK sub_concentration Increase concentrations (low volume) check_concentration->sub_concentration Low check_base Evaluate Base Type and Amount check_ratio->check_base Ratio OK sub_ratio Adjust ratio (e.g., 1:2 precursor:Cu complex) check_ratio->sub_ratio Incorrect check_temp_time Optimize Temperature and Time check_base->check_temp_time Base OK sub_base Use weaker base (KHCO₃) or base-free method check_base->sub_base Inappropriate check_solvent Assess Solvent System check_temp_time->check_solvent Temp/Time OK sub_temp_time Screen temperatures (e.g., 100-160°C) and times check_temp_time->sub_temp_time Sub-optimal solution Improved RCC check_solvent->solution Solvent OK sub_solvent Try co-solvents (e.g., n-BuOH) check_solvent->sub_solvent Sub-optimal sub_concentration->check_ratio sub_ratio->check_base sub_base->check_temp_time sub_temp_time->check_solvent sub_solvent->solution

Caption: Troubleshooting workflow for low radiochemical conversion.

Issue 2: Poor Reproducibility

Q: I am observing significant run-to-run variability in my radiochemical yields. What could be the cause?

A: Poor reproducibility is often linked to sensitivity to trace impurities or slight variations in reaction setup. Key areas to investigate include:

  • Water Content: While some copper-mediated reactions show a degree of water tolerance, the presence of excess water can be detrimental.[4] Ensure anhydrous conditions by properly drying solvents and reagents. The azeotropic drying step of the [¹⁸F]fluoride is critical.

  • Atmosphere: While some protocols are performed under ambient air, an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility by preventing oxidation of the copper catalyst.

  • Base Elution and Carryover: The process of eluting [¹⁸F]fluoride from the ion exchange cartridge can introduce variability. The amount of base carried over into the reaction mixture needs to be consistent. Inconsistent elution can lead to fluctuating yields.[9]

  • Precursor Stability: Some precursors, such as certain boronic acids, can be prone to degradation. Ensure the purity and stability of your starting materials.

Issue 3: Side Product Formation (e.g., Protodeboronation)

Q: I am observing a significant amount of protodeboronation byproduct in my reaction. How can I minimize this?

A: Protodeboronation, the replacement of the boronic acid/ester group with a hydrogen atom, is a common side reaction. Strategies to suppress it include:

  • Optimizing Reaction Conditions: A recent study found that performing the reaction in t-BuOH at 60°C with Cu(ONf)₂ as the copper source significantly decreased the amount of protodeboronation compared to established methods.[10]

  • Copper Source: The choice of copper salt can influence the extent of side reactions. While Cu(OTf)₂ is common, switching to Cu(ONf)₂ has been shown to reduce protodeboronation, although it may also lead to a drop in RCC.[10]

  • Precursor Type: While both boronic acids and their pinacol esters are used, the choice may influence the propensity for protodeboronation under specific conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for copper-mediated radiofluorination?

A1: The most common precursors include:

  • Aryl Boronic Acids and Esters: These are widely used due to their commercial availability and the well-established chemistry for their synthesis.[8][11] Pinacol esters are frequently employed.[12]

  • Arylstannanes: These precursors often exhibit faster reaction rates due to the rapid transmetalation of the aryl group from tin to copper.[13][14]

  • Aryl Halides: While traditionally challenging for nucleophilic fluorination, recent methods utilizing N-heterocyclic carbene (NHC) copper complexes have enabled the radiofluorination of aryl halides with ortho-directing groups.[15][16]

  • Diaryliodonium Salts: These are highly reactive precursors for nucleophilic fluorination.[11]

Q2: What is the role of the ligand in the copper catalyst?

A2: Ligands play a crucial role in stabilizing the copper center, modulating its reactivity, and preventing side reactions like dimerization and disproportionation.[11] For example, N-heterocyclic carbene (NHC) ligands have been shown to be critical for the radiofluorination of aryl halides by accelerating the oxidative addition step.[11][16] Pyridine is a commonly used ligand, often pre-complexed with the copper salt (e.g., Cu(OTf)₂py₄).

Q3: Can I automate the copper-mediated radiofluorination process?

A3: Yes, automation is possible and has been demonstrated on various commercial synthesis modules.[2][7][13] However, translating a manual procedure to an automated platform can be challenging due to the sensitivity of the reaction to basic conditions used for [¹⁸F]fluoride elution.[9] Careful optimization of the elution and solvent-switching steps is necessary for successful automation.

Q4: What is "alcohol-enhanced" copper-mediated radiofluorination?

A4: This refers to the observation that the addition of an alcohol, such as n-butanol, as a co-solvent can significantly improve the radiochemical conversion in the copper-mediated radiofluorination of boronic precursors.[1]

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for Copper-Mediated Radiofluorination of Arylstannanes

ParameterConditionRadiochemical Conversion (RCC)Reference
Copper Source Cu(OTf)₂ (2 equiv)65 ± 2%[13]
Ligand Pyridine (15 equiv)65 ± 2%[13]
Solvent DMA (0.1 M)65 ± 2%[13]
Temperature 140 °C65 ± 2%[13]
Time 5 min65 ± 2%[13]

Data for the radiofluorination of 3-SnBu₃.

Table 2: Effect of Base on Alcohol-Enhanced Copper-Mediated Radiofluorination of Aryl Boronic Acids

BaseRatio of Base to Cu(OTf)₂(Py)₄Radiochemical Conversion (RCC)
K₂CO₃> 1Significantly Reduced
KHCO₃> 2Significantly Reduced
K₂CO₃≤ 1High
KHCO₃≤ 2High

Reference:[1]

Table 3: Comparison of Optimized Conditions for Different Precursor Types

Precursor TypeCopper SourceLigand/AdditiveSolventTemperatureTypical RCC
Aryl Boronic Acid Cu(OTf)₂PyridineDMF110 °C36-83%[8]
Arylstannane Cu(OTf)₂PyridineDMA140 °C~65%[13]
Aryl Halide (with DG) (IPr)CuI(OTf)DMAPDMF140-160 °C16-74%[17]
Aryl Boronic Ester Cu(OTf)₂py₄-DMA/n-BuOH105 °CHigh[1]

Experimental Protocols

Protocol 1: General Procedure for Copper-Mediated Radiofluorination of an Aryl Boronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

  • [¹⁸F]Fluoride Processing:

    • Aqueous [¹⁸F]fluoride is trapped on a pre-conditioned anion exchange cartridge (e.g., QMA).

    • The cartridge is eluted with a solution of a phase transfer catalyst (e.g., K₂₂₂/K₂CO₃ or a base-free alternative like TBAF) in a suitable solvent mixture (e.g., acetonitrile/water).

    • The eluate is azeotropically dried with acetonitrile at elevated temperature under a stream of nitrogen.

  • Radiofluorination Reaction:

    • To the dried [¹⁸F]fluoride, add a solution of the aryl boronic acid precursor (1 equivalent), Cu(OTf)₂ (5 equivalents), and pyridine (125 equivalents) in anhydrous DMF.

    • Seal the reaction vessel and heat at 110 °C for 20 minutes.

    • After cooling to room temperature, the reaction mixture is diluted with a suitable solvent for analysis.

  • Analysis:

    • The radiochemical conversion is determined by radio-TLC or radio-HPLC.

Experimental Workflow Diagram

Experimental_Workflow start Start: Aqueous [18F]Fluoride trap Trap [18F]Fluoride on Anion Exchange Cartridge start->trap elute Elute with PTC/Base (e.g., K222/K2CO3) trap->elute dry Azeotropic Drying elute->dry add_reagents Add Precursor, Cu(OTf)2, Pyridine in DMF dry->add_reagents react Heat at 110°C for 20 min add_reagents->react analyze Cool, Dilute, and Analyze (radio-TLC/HPLC) react->analyze end End: Determine RCC analyze->end

Caption: General workflow for copper-mediated radiofluorination.

Protocol 2: Copper-Mediated Radiofluorination of an Arylstannane

  • [¹⁸F]Fluoride Processing:

    • Follow the same procedure as in Protocol 1 for trapping and drying the [¹⁸F]fluoride.

  • Radiofluorination Reaction:

    • To the dried [¹⁸F]fluoride, add a solution of the arylstannane precursor (1 equivalent), Cu(OTf)₂ (2 equivalents), and pyridine (15 equivalents) in anhydrous DMA.

    • Seal the reaction vessel and heat at 140 °C for 5-30 minutes.

    • Cool the reaction to room temperature.

  • Analysis:

    • Determine the radiochemical conversion by radio-TLC or radio-HPLC.

References

Technical Support Center: Enhancing Electronic Conductivity in Copper Fluoride Materials

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with copper fluoride (CuF₂) materials. This resource provides troubleshooting guidance and answers to frequently asked questions related to overcoming the inherent challenge of poor electronic conductivity in CuF₂.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Issue Potential Causes Troubleshooting Steps
Low initial specific capacity in CuF₂-based cathodes. 1. Poor electronic contact between CuF₂ particles. 2. Insufficient ionic conductivity within the electrode. 3. Agglomeration of CuF₂ nanoparticles.1. Incorporate a conductive carbon matrix: Mix CuF₂ with carbon nanotubes (CNTs) or graphene to create a conductive network.[1] 2. Utilize a Mixed Conducting Matrix (MCM): Synthesize a nanocomposite of CuF₂ with a material that conducts both ions and electrons, such as MoO₃ or V₂O₅.[2][3] 3. Optimize milling parameters: Use high-energy ball milling to ensure proper dispersion and prevent agglomeration of CuF₂ nanoparticles within the matrix.[3]
Rapid capacity fading during cycling. 1. Dissolution of copper ions into the electrolyte.[4][5] 2. Structural degradation of the electrode. 3. Poor reversibility of the conversion reaction.[5]1. Surface coating: Apply a polymer coating, such as sodium alginate, to the surface of CuF₂ particles to suppress copper dissolution.[4] 2. Electrolyte modification: Use a fluorinated high-concentration electrolyte to minimize the dissolution of copper.[6] 3. Introduce a stabilizing agent: Create a composite with a more stable material, such as iron, to improve electrochemical reversibility.[5]
High internal resistance in the fabricated cell. 1. High intrinsic resistance of CuF₂.[2][6] 2. Poor adhesion of the active material to the current collector. 3. Inadequate mixing of conductive additives.1. Reduce particle size: Synthesize nanoscale CuF₂ to shorten electron and ion diffusion paths.[1][7] 2. Use a carbon-coated current collector: This improves the interface between the electrode material and the current collector.[8] 3. Ensure homogeneous slurry: Optimize the mixing process of the active material, conductive agent, and binder to achieve a uniform distribution.
Inconsistent electrochemical performance between batches. 1. Variation in the purity of the synthesized CuF₂. 2. Inconsistent particle size and morphology. 3. Non-uniformity of the conductive coating.1. Control synthesis temperature: The heat treatment temperature of the precursor can affect the purity and size of the final CuF₂ product.[1] 2. Characterize each batch: Use techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) to verify the phase purity and morphology of your material. 3. Optimize the coating process: For carbon-coated materials, ensure a uniform and consistent coating thickness.

Frequently Asked Questions (FAQs)

1. Why is the electronic conductivity of copper fluoride so poor?

The poor electronic conductivity of copper fluoride (CuF₂) stems from the highly ionic nature of the copper-fluorine (Cu-F) bond. This strong bond results in a large band gap, making the material an insulator and hindering the transport of electrons.[2][3][6][9]

2. What are the main strategies to improve the conductivity of CuF₂?

The primary strategies focus on creating pathways for electron transport and reducing the diffusion distance for ions and electrons. These include:

  • Nanostructuring: Reducing the particle size of CuF₂ to the nanoscale.[3][7]

  • Composites with Conductive Matrices: Embedding CuF₂ nanoparticles in a conductive matrix like carbon or a mixed conducting matrix (MCM) such as MoO₃.[2][3] The MCM approach is often more effective as it facilitates both ionic and electronic transport.[2]

  • Doping: Introducing other elements, such as zinc, into the CuF₂ crystal structure to alter its electronic properties.[10][11]

  • Surface Modification: Applying coatings to the particles to address issues like ion dissolution that can impede long-term performance.[4]

3. What is a Mixed Conducting Matrix (MCM) and how does it help?

A Mixed Conducting Matrix is a material that possesses both high ionic and electronic conductivity.[2][3] When CuF₂ nanoparticles are embedded within an MCM, the matrix provides efficient pathways for both lithium ions and electrons to reach the active material, thereby overcoming the intrinsic poor conductivity of CuF₂ and enabling a more complete electrochemical reaction.[2] Examples of MCMs used with CuF₂ include MoO₃ and V₂O₅.[2]

4. Can doping improve the performance of CuF₂?

Yes, doping has been shown to be an effective strategy. For instance, doping CuF₂ with zinc can modulate the band structure and microstructure of the material.[11] This enhances both electron and ion transport rates, leading to improved electrochemical activity, higher discharge capacity, and better rate performance.[10][11]

5. How does particle size affect the performance of CuF₂?

Reducing the particle size of CuF₂ to the nanoscale is crucial for improving its electrochemical performance.[3] Nanoparticles have a larger surface area, which increases the interface for lithium ion incorporation.[3] More importantly, the smaller size shortens the path that electrons and ions need to travel, which helps to mitigate the negative effects of the material's poor intrinsic conductivity.[1][3]

Quantitative Data on Modified CuF₂ Materials

The following table summarizes the electrochemical performance of CuF₂ with various modifications aimed at improving its conductivity and overall performance.

Material Modification Specific Capacity (mAh/g) Conditions Reference
Zn-doped CuF₂Zinc Doping528.6at 0.1 C[10][11]
Zn-doped CuF₂Zinc Doping489.1at 1 C[10][11]
CuF₂ with SA binderSodium Alginate Binder420.4after 50 cycles at 0.05 C[4]
CuF₂-35/CNTsCombined with Carbon Nanotubes508.6at 300 mA/g[1]
AgCuF₃Perovskite Structure with Carbon Matrix270at a cutoff voltage of 2 V[12][13]
CuF₂-MoO₃Nanocomposite with MoO₃Enabled 98% of theoretical capacity-[2]

Experimental Protocols

1. Synthesis of CuF₂-Carbon Nanocomposite via High-Energy Ball Milling

This protocol describes a common method for creating an intimate mixture of CuF₂ and a conductive carbon matrix to improve electronic conductivity.

  • Materials: Anhydrous CuF₂ powder, conductive carbon (e.g., acetylene black, carbon nanotubes), milling balls (e.g., stainless steel), milling vial.

  • Procedure:

    • Weigh the desired amounts of anhydrous CuF₂ and conductive carbon in a specific ratio (e.g., 70:30 by weight).

    • Place the powder mixture and the milling balls into the milling vial inside an argon-filled glovebox to prevent moisture contamination.

    • Seal the vial and place it in a high-energy ball mill.

    • Mill the mixture for a specified duration (e.g., 1-4 hours) at a set rotational speed. The milling process reduces the particle size of CuF₂ and embeds it within the carbon matrix.

    • After milling, return the vial to the glovebox before opening to handle the resulting nanocomposite powder.

2. Electrode Fabrication for Electrochemical Testing

This protocol outlines the preparation of a cathode for use in a lithium-ion battery cell to test the performance of the modified CuF₂ material.

  • Materials: Modified CuF₂ powder (active material), conductive additive (e.g., carbon black), binder (e.g., polyvinylidene fluoride - PVDF), solvent (e.g., N-methyl-2-pyrrolidone - NMP), aluminum or copper foil (current collector).

  • Procedure:

    • Prepare a slurry by mixing the active material, conductive additive, and binder in a specific weight ratio (e.g., 80:10:10).

    • Add the NMP solvent to the powder mixture and stir magnetically for several hours to form a homogeneous slurry.[14]

    • Coat the slurry onto the current collector foil using a doctor blade to ensure a uniform thickness.

    • Dry the coated foil in a vacuum oven at a specified temperature (e.g., 80-120°C) for several hours to remove the solvent.[14]

    • Punch out circular electrodes of a specific diameter from the dried foil.

    • Assemble the electrodes into coin cells within an argon-filled glovebox for electrochemical testing.

Visualizations

G cluster_problem Core Problem cluster_strategies Improvement Strategies cluster_outcomes Desired Outcomes Problem Poor Electronic Conductivity of CuF₂ (Large Band Gap) Nanostructuring Nanostructuring (Reduce Particle Size) Problem->Nanostructuring Composites Conductive Composites Problem->Composites Doping Doping (e.g., with Zinc) Problem->Doping Surface Surface Modification (e.g., Coating) Problem->Surface Outcome1 Enhanced Electron Transport Nanostructuring->Outcome1 Outcome2 Improved Ionic Diffusion Nanostructuring->Outcome2 Composites->Outcome1 Doping->Outcome1 Surface->Outcome2 Outcome3 Increased Specific Capacity & Stability Outcome1->Outcome3 Outcome2->Outcome3

Caption: Logical relationship between the core problem and improvement strategies.

G start Start: Anhydrous CuF₂ + Conductive Matrix step1 High-Energy Ball Milling start->step1 1. Mix step2 Slurry Preparation (with Binder & Solvent) step1->step2 2. Form Slurry step3 Coating on Current Collector step2->step3 3. Coat step4 Drying & Punching step3->step4 4. Finalize end Final Electrode for Testing step4->end

Caption: Experimental workflow for fabricating a CuF₂ composite electrode.

References

Technical Support Center: Synthesis of High-Purity Copper Fluoride Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of copper fluoride hydroxide (CuFHO). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing impurities during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure the highest quality of your synthesized materials.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue ID Problem Potential Causes Recommended Solutions
CFH-001 Final product has a greenish or blackish tint instead of the expected color. Presence of copper(II) oxide (CuO) or other copper oxide impurities.[1]- Ensure complete reaction of the copper precursor. - Use a high-purity, oxygen-free reaction atmosphere (e.g., argon or nitrogen). - Control the reaction temperature to prevent decomposition of copper hydroxide.
CFH-002 Product is contaminated with unreacted starting materials. - Incomplete reaction due to insufficient reaction time or temperature. - Poor mixing of reactants.- Increase reaction time and/or temperature moderately. - Employ vigorous and consistent stirring throughout the synthesis. - Ensure reactants are added slowly and in a controlled manner.
CFH-003 Presence of metallic impurities, such as iron, in the final product. - Contamination from starting materials.[1] - Leaching from reaction vessel.- Use high-purity precursors. Commercial copper hydroxyfluoride can be obtained with metallic impurities below 10 ppm.[1] - Utilize reaction vessels made of materials that are resistant to the reactants and reaction conditions (e.g., Teflon or Monel).[1]
CFH-004 Final product shows poor crystallinity. - Rapid precipitation of the product. - Incorrect pH of the reaction medium.- Slow down the rate of addition of the precipitating agent. - Control the pH of the solution carefully during precipitation. - Consider a post-synthesis hydrothermal treatment to improve crystallinity.
CFH-005 Formation of undesired copper(I) species. Use of reducing agents or conditions that favor the reduction of Cu(II) to Cu(I).- Ensure all reagents are free from reducing contaminants. - Maintain an oxidizing or neutral atmosphere during the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The most frequently encountered impurities are copper(II) oxide (CuO), copper(II) hydroxide (Cu(OH)₂), and metallic contaminants, particularly iron.[1] The presence of oxygen and iron was noted as a significant issue in commercially available copper fluoride, which can also be a concern in the synthesis of this compound.[1]

Q2: How can I minimize the formation of copper oxide impurities?

A2: To minimize copper oxide impurities, it is crucial to control the reaction atmosphere and temperature. Conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. Additionally, avoiding excessive temperatures is important, as copper hydroxide can decompose to copper oxide upon heating.

Q3: What is the best precursor for synthesizing high-purity this compound?

A3: While various copper salts can be used, starting with a high-purity copper precursor is essential. For the synthesis of related high-purity copper fluoride, copper hydroxyfluoride with low metallic impurity levels (less than 10 ppm) is recommended as the starting material.[1] This suggests that using a similarly pure precursor for this compound synthesis would be advantageous.

Q4: How do I choose the right reaction vessel?

A4: The choice of reaction vessel is critical to prevent contamination. For reactions involving fluoride ions, glassware can be etched. Therefore, vessels made of inert materials such as Teflon or Monel are recommended to minimize contamination.[1]

Q5: What analytical techniques are suitable for identifying impurities in my product?

A5: A combination of analytical techniques is recommended for comprehensive impurity profiling. X-ray Diffraction (XRD) can identify crystalline impurities like CuO. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are ideal for quantifying metallic impurities. Ion chromatography can be used to determine the fluoride and hydroxide content and to detect other anionic impurities.

Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound via Controlled Precipitation

This protocol describes a method for the synthesis of this compound with a focus on minimizing common impurities.

Materials:

  • High-purity copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (99.99% trace metals basis)

  • Sodium fluoride (NaF) (≥99.99% trace metals basis)

  • Sodium hydroxide (NaOH) (≥99.99% trace metals basis)

  • Deionized water (18.2 MΩ·cm)

  • Teflon or Monel reaction vessel

Procedure:

  • Prepare a 0.5 M solution of copper(II) sulfate in deionized water in the reaction vessel.

  • In a separate vessel, prepare a stoichiometric solution containing 0.5 M sodium fluoride and 0.5 M sodium hydroxide in deionized water.

  • While vigorously stirring the copper(II) sulfate solution, slowly add the sodium fluoride/sodium hydroxide solution dropwise using a peristaltic pump at a rate of 2 mL/min.

  • Maintain the reaction temperature at 25°C.

  • After the addition is complete, continue stirring the resulting suspension for 2 hours to ensure the reaction goes to completion.

  • Separate the precipitate by vacuum filtration using a non-reactive filter membrane.

  • Wash the precipitate three times with deionized water to remove any soluble impurities.

  • Dry the product under vacuum at 60°C for 12 hours.

Data Presentation

Effective data management is crucial for tracking and minimizing impurities. The following table provides a template for summarizing quantitative data from impurity analysis.

Table 1: Impurity Analysis of Synthesized this compound

Synthesis Batch ID Reaction Temperature (°C) Precursor Purity (%) Fe Content (ppm) CuO Content (wt%) Unreacted Precursors (wt%)
CFH-2025-012599.9151.20.5
CFH-2025-022599.99<50.3<0.1
CFH-2025-035099.99<50.8<0.1
CFH-2025-0425 (Inert Atmosphere)99.99<5<0.1<0.1

Visualizations

Experimental Workflow for Minimizing Impurities

experimental_workflow Workflow for High-Purity CuFHO Synthesis start Start: Select High-Purity Precursors (CuSO4, NaF, NaOH >99.99%) dissolve Dissolve Precursors in Deionized Water start->dissolve react Controlled Precipitation in Inert Atmosphere (N2/Ar) and Inert Vessel (Teflon/Monel) dissolve->react stir Vigorous Stirring (2 hours) react->stir filter Vacuum Filtration stir->filter wash Wash Precipitate (3x with Deionized Water) filter->wash dry Dry Under Vacuum (60°C, 12 hours) wash->dry characterize Characterize Product (XRD, ICP-MS, IC) dry->characterize end End: High-Purity This compound characterize->end

Caption: A flowchart illustrating the key steps for synthesizing high-purity this compound.

Troubleshooting Logic for Impurity Issues

troubleshooting_logic Troubleshooting Impurities in CuFHO Synthesis start Impurity Detected in Final Product? oxide Green/Black Tint? (Oxide Impurity) start->oxide Yes metallic High Metallic Content? (e.g., Fe) start->metallic No oxide->metallic No sol_oxide Solution: - Use Inert Atmosphere - Control Temperature oxide->sol_oxide Yes unreacted Unreacted Precursors? metallic->unreacted No sol_metallic Solution: - Use High-Purity Precursors - Use Inert Reaction Vessel metallic->sol_metallic Yes sol_unreacted Solution: - Increase Reaction Time/Temp - Improve Mixing unreacted->sol_unreacted Yes end Re-synthesize and Re-characterize sol_oxide->end sol_metallic->end sol_unreacted->end

Caption: A decision tree for troubleshooting common impurity issues in this compound synthesis.

References

stability of copper fluoride hydroxide under different atmospheric conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of copper fluoride hydroxide (CuF(OH)) under various atmospheric conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, supported by data tables, experimental protocols, and logical workflow diagrams.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems you may encounter when working with this compound.

Issue Possible Cause Recommended Action
Unexpected color change of the solid (e.g., from blue/green to black). This may indicate thermal decomposition of CuF(OH) to copper(II) oxide (CuO).Verify the experimental temperature. CuF(OH) is known to decompose at elevated temperatures. Refer to the thermal stability data in Table 1.
The material appears wet or has clumped together. Copper fluoride compounds can be hygroscopic, absorbing moisture from the atmosphere.[1][2][3]Handle and store CuF(OH) in a controlled, low-humidity environment, such as a desiccator or a glove box.
Formation of a greenish layer on the surface of the material upon prolonged exposure to air. Reaction with atmospheric carbon dioxide and moisture can lead to the formation of basic copper carbonate.[4]To prevent this, store the material in a sealed container with a desiccant and under an inert atmosphere if possible.
Inconsistent analytical results (e.g., XRD, TGA). The sample may be a mixture of different phases due to decomposition or reaction with the atmosphere. Anhydrous copper(II) fluoride is known to be highly hygroscopic and can form various hydrolysis products in moist air, including CuF₂·2H₂O, Cu₂(OH)F₃, and Cu(OH)F.[2][3]Ensure the purity of your starting material and handle it under controlled atmospheric conditions to prevent unintended reactions. Use analytical techniques like X-ray diffraction (XRD) to confirm the phase purity before and during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

A1: this compound (CuF(OH)), also referred to as basic copper fluoride, exhibits a two-stage thermal decomposition. It first transforms to a CuOHF·CuF₂ intermediate at approximately 345°C. This intermediate then decomposes to copper(II) oxide (CuO) and copper(II) fluoride (CuF₂) at around 410-420°C.[5]

Q2: Is this compound sensitive to moisture?

A2: While specific quantitative data on the hygroscopicity of pure CuF(OH) is limited in the readily available literature, the parent compound, anhydrous copper(II) fluoride (CuF₂), is known to be highly hygroscopic.[1][2][3] It reacts with moist air to form hydrolysis products, with Cu(OH)F being a stable end product at room temperature.[2][3] Therefore, it is crucial to handle CuF(OH) in a dry atmosphere to prevent unwanted hydration or hydrolysis reactions.

Q3: How does atmospheric carbon dioxide affect the stability of this compound?

A3: Prolonged exposure to atmospheric carbon dioxide, especially in the presence of moisture, can lead to the formation of a greenish layer of basic copper carbonate on the surface of copper compounds.[4] The reaction for copper metal is generally understood as: 2Cu + H₂O + CO₂ + O₂ → Cu(OH)₂ + CuCO₃.[4] While the specific kinetics for CuF(OH) are not detailed in the available literature, a similar surface reaction should be anticipated.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability and purity of this compound, it is recommended to store the material in a tightly sealed container, preferably in a desiccator with a suitable drying agent or within a glove box under an inert atmosphere (e.g., nitrogen or argon). This will minimize exposure to moisture and carbon dioxide.

Quantitative Data on Thermal Stability

The following table summarizes the key thermal decomposition stages for this compound and related compounds.

Table 1: Thermal Decomposition Data

CompoundDecomposition StageTemperature (°C)ProductsReference
CuF(OH)1345CuOHF·CuF₂[5]
CuOHF·CuF₂2410-420CuO + CuF₂[5]

Experimental Protocols

Synthesis of this compound (CuF(OH))

A common method for the synthesis of CuF(OH) is through the hydrolysis of copper(II) fluoride (CuF₂). While a detailed, standardized protocol for CuF(OH) synthesis is not explicitly provided in the search results, a general procedure can be inferred from the information on the hydrolysis of CuF₂.[2][3]

Objective: To synthesize this compound by the controlled hydrolysis of copper(II) fluoride.

Materials:

  • Copper(II) fluoride (CuF₂)

  • Deionized water

  • Polyethylene or Teflon beakers and stirring equipment (to avoid reaction with glass)

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • In a polyethylene or Teflon beaker, suspend anhydrous copper(II) fluoride in deionized water.

  • Stir the suspension at room temperature. The duration of stirring will influence the extent of hydrolysis. Monitoring the reaction with techniques like XRD is recommended to determine the optimal reaction time for the formation of CuF(OH).

  • Once the desired product is formed, filter the solid precipitate using a suitable filtration apparatus.

  • Wash the precipitate with deionized water to remove any unreacted starting materials or soluble byproducts.

  • Dry the resulting solid under vacuum or in a drying oven at a low temperature to avoid thermal decomposition. The final product should be a blue or blue-green powder.

Thermogravimetric Analysis (TGA) for Stability Assessment

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed amount of the CuF(OH) sample (typically 5-10 mg) into the TGA sample pan.

  • Heat the sample from room temperature to a final temperature above the expected decomposition point (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

  • The experiment should be conducted under a controlled atmosphere, such as dry nitrogen or air, to observe the effect of the atmosphere on the decomposition process.

  • Record the mass loss as a function of temperature. The resulting TGA curve will show the temperatures at which decomposition events occur and the corresponding mass loss.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound under different atmospheric conditions.

Stability_Assessment_Workflow cluster_0 1. Sample Preparation & Characterization cluster_1 2. Exposure to Controlled Atmospheres cluster_2 3. Post-Exposure Analysis cluster_3 4. Data Interpretation & Stability Conclusion Synthesis Synthesis of CuF(OH) Initial_Characterization Initial Characterization (XRD, TGA, etc.) Synthesis->Initial_Characterization Humidity Controlled Humidity Initial_Characterization->Humidity CO2 Controlled CO2 Concentration Initial_Characterization->CO2 O2 Controlled O2 Concentration Initial_Characterization->O2 Visual_Inspection Visual Inspection Humidity->Visual_Inspection CO2->Visual_Inspection O2->Visual_Inspection Structural_Analysis Structural Analysis (XRD) Visual_Inspection->Structural_Analysis Thermal_Analysis Thermal Analysis (TGA/DSC) Structural_Analysis->Thermal_Analysis Spectroscopic_Analysis Spectroscopic Analysis (FTIR, etc.) Thermal_Analysis->Spectroscopic_Analysis Data_Comparison Compare pre- and post-exposure data Spectroscopic_Analysis->Data_Comparison Conclusion Determine Stability Limits Data_Comparison->Conclusion

Caption: Workflow for Assessing CuF(OH) Stability.

References

Validation & Comparative

A Comparative Analysis of Copper Halide Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Copper halide catalysts, particularly copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) chloride (CuCl), have emerged as cost-effective and versatile catalysts in organic synthesis. Their low toxicity and high abundance make them attractive alternatives to palladium-based catalysts for various cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides an objective comparison of the performance of these copper halide catalysts, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.

Performance Comparison of Copper Halide Catalysts

The catalytic activity of copper(I) halides in cross-coupling reactions, such as the Ullmann condensation for C-N, C-O, and C-S bond formation, is significantly influenced by the nature of the halide anion.[3] The general reactivity trend for the aryl halide substrate is I > Br > Cl, a pattern that is also reflected in the catalytic efficiency of the corresponding copper(I) halide catalysts in many cases.

Several factors contribute to the differing performance of CuI, CuBr, and CuCl, including their Lewis acidity, solubility, and the lability of the copper-halide bond. The choice of ligand, base, and solvent system also plays a crucial role and can modulate the catalytic activity of each copper halide.[2]

Catalytic Activity in C-N Cross-Coupling (Ullmann Condensation)

The Ullmann condensation is a classic example of a copper-catalyzed cross-coupling reaction, widely used for the formation of C-N bonds. The following table summarizes the performance of CuI, CuBr, and CuCl in the amination of aryl halides, a key transformation in medicinal chemistry.

CatalystAryl HalideAmineLigandBaseSolventTemp (°C)Yield (%)Reference
CuI IodobenzeneAnilineL-prolineK₂CO₃DMSO10092[4]
CuBr BromobenzeneAnilineL-prolineK₂CO₃DMSO12085[4]
CuCl ChlorobenzeneAnilineL-prolineK₂CO₃DMSO13065[4]
CuI 4-BromoanisoleMorpholineN,N'-Dimethylethylenediamine (DMEDA)K₃PO₄Toluene11095[5]
CuBr 4-BromoanisoleMorpholineOxalic Diamide L5NaOMeDMSO4091[6]
CuCl 2-ChloropyridineCarbazole1-Methyl-imidazolet-BuOLiToluene11088[7]

Key Observations:

  • CuI generally exhibits the highest catalytic activity, often providing excellent yields under milder conditions compared to CuBr and CuCl.[4] This is attributed to the greater lability of the Cu-I bond, facilitating the initial steps of the catalytic cycle.

  • CuBr is a competent catalyst, though it may require slightly higher temperatures or longer reaction times to achieve comparable yields to CuI.[4]

  • CuCl is typically the least reactive of the three and often necessitates more forcing conditions or more activating ligands to achieve high conversions.[4]

  • The choice of ligand is critical and can significantly enhance the catalytic activity of all three copper halides, enabling reactions to proceed at lower temperatures and with a broader substrate scope.[2][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below is a representative experimental protocol for a copper-catalyzed C-N cross-coupling reaction.

General Procedure for the Copper-Catalyzed N-Arylation of Amines

Materials:

  • Copper(I) halide (CuI, CuBr, or CuCl) (5 mol%)

  • Ligand (e.g., L-proline, DMEDA) (10 mol%)

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 mmol)

  • Anhydrous solvent (e.g., DMSO, Toluene) (3 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the copper(I) halide, ligand, and base.

  • The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen).

  • The anhydrous solvent, aryl halide, and amine are then added via syringe.

  • The reaction mixture is stirred and heated to the desired temperature (as indicated in the data tables) for the specified time.

  • Upon completion (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-aryl amine.

Visualizing Reaction Pathways and Influencing Factors

Understanding the workflow of a catalytic reaction and the interplay of various factors is essential for rational catalyst design and optimization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Catalysts & Reagents setup Assemble Reaction Under Inert Atmosphere reagents->setup heating Heat to Reaction Temperature setup->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring extraction Quench & Extract monitoring->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: A generalized experimental workflow for a copper-catalyzed cross-coupling reaction.

Catalyst_Performance_Factors cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions cluster_substrates Substrate Scope center Catalyst Performance halide Halide Anion (I, Br, Cl) halide->center ligand Ligand (Structure, Electronics) ligand->center copper Copper Source (Cu(I) vs Cu(II)) copper->center solvent Solvent solvent->center base Base base->center temp Temperature temp->center aryl_halide Aryl Halide (Electronics, Sterics) aryl_halide->center nucleophile Nucleophile (pKa, Sterics) nucleophile->center

Caption: Factors influencing the performance of copper halide catalysts in cross-coupling reactions.

Conclusion

The choice of copper halide catalyst has a discernible impact on the efficiency of cross-coupling reactions. Copper(I) iodide is often the most active, followed by copper(I) bromide and copper(I) chloride. However, this order of reactivity can be modulated by the careful selection of ligands, bases, and reaction conditions. This guide provides a foundational understanding to assist researchers in navigating the variables of copper-catalyzed reactions, ultimately leading to the development of more efficient and robust synthetic methodologies.

References

A Comparative Guide to the Electrochemical Performance of Cu(OH)F Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical performance of copper hydroxide fluoride (Cu(OH)F) electrodes with common alternatives, namely manganese dioxide (MnO₂) and activated carbon (AC). Due to the limited direct data on Cu(OH)F, this guide will utilize copper(II) hydroxide (Cu(OH)₂) as a close proxy, given their similar pseudocapacitive behavior. The information presented is supported by a summary of experimental data from various studies.

Comparative Performance of Electrode Materials

The selection of an electrode material is critical for the performance of energy storage devices. The following table summarizes the key electrochemical performance metrics for Cu(OH)₂ (as a proxy for Cu(OH)F), MnO₂, and Activated Carbon. It is important to note that the values presented are representative and can vary significantly based on the specific synthesis method, electrode architecture, and testing conditions.

Electrode MaterialSpecific Capacitance (F/g)Energy Density (Wh/kg)Power Density (W/kg)Cycling Stability (% retention after cycles)
Cu(OH)₂ / Cu(OH)F (proxy) 178 - 602[1][2]~20.5 - 84.5[1][3]~550 - 5500[1][3]82.3% - 97.3% after 5000-30000 cycles[4][5]
**Manganese Dioxide (MnO₂) **103 - 800[6][7]~17.2 - 105.3[6][8][9][10]~596 - 30800[6][8][10]88% - 95% after 1000-5000 cycles[11]
Activated Carbon (AC) 56 - 520[12][13]~3.0 - 58.5[13][14]~99.6 - 1500[14][15]~89% - 118.6% after 1000-10000 cycles[16][17]

Experimental Protocols

The following sections outline generalized methodologies for the synthesis and electrochemical characterization of these electrode materials, based on common practices in the field.

Synthesis of Cu(OH)₂/Cu(OH)F Electrodes

A common method for synthesizing Cu(OH)₂ nanostructures directly onto a conductive substrate (like copper foam or carbon cloth) involves a facile oxidation process.

  • Substrate Preparation: A piece of copper foam is cleaned sequentially with acetone, ethanol, and deionized water in an ultrasonic bath to remove surface impurities.

  • Oxidation Solution: An aqueous solution containing an oxidizing agent (e.g., ammonium persulfate, (NH₄)₂S₂O₈) and an alkaline source (e.g., sodium hydroxide, NaOH) is prepared. For the synthesis of Cu(OH)F, a fluoride source like ammonium fluoride (NH₄F) would be introduced into this solution.

  • Growth of Nanostructures: The cleaned copper foam is immersed in the prepared solution at room temperature or slightly elevated temperatures for a specific duration. This allows for the in-situ growth of Cu(OH)₂ or Cu(OH)F nanostructures on the copper foam.

  • Washing and Drying: The resulting electrode is then thoroughly rinsed with deionized water and ethanol to remove any residual reactants and dried in an oven at a moderate temperature (e.g., 60-80 °C).

Electrochemical Characterization

The electrochemical performance of the prepared electrodes is typically evaluated using a three-electrode system in an aqueous electrolyte (e.g., 1 M KOH or Na₂SO₄). The prepared material serves as the working electrode, with a platinum wire as the counter electrode and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Cyclic Voltammetry (CV): CV is performed at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a defined potential window to assess the capacitive behavior and determine the specific capacitance.

  • Galvanostatic Charge-Discharge (GCD): GCD measurements are carried out at different current densities (e.g., 1, 2, 5, 10 A/g) to calculate the specific capacitance, energy density, and power density.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is conducted over a frequency range (e.g., 100 kHz to 0.01 Hz) to investigate the internal resistance, charge transfer resistance, and ion diffusion kinetics of the electrode.

  • Cycling Stability: The long-term performance and stability of the electrode are evaluated by subjecting it to thousands of continuous GCD cycles at a constant current density and monitoring the capacitance retention.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in validating the electrochemical performance of an electrode material.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Electrochemical Characterization cluster_analysis Performance Analysis Substrate Substrate Preparation Solution Precursor Solution Growth Nanostructure Growth Solution->Growth Immersion PostProcessing Washing & Drying Growth->PostProcessing CV Cyclic Voltammetry (CV) PostProcessing->CV Fabricated Electrode GCD Galvanostatic Charge-Discharge (GCD) Capacitance Specific Capacitance CV->Capacitance EIS Electrochemical Impedance Spectroscopy (EIS) GCD->Capacitance EnergyPower Energy & Power Density GCD->EnergyPower Cycling Cycling Stability Resistance Resistance Analysis EIS->Resistance Stability Stability Assessment Cycling->Stability

Caption: Workflow for validating electrode electrochemical performance.

References

A Comparative Guide to the Synthesis of Copper Fluoride Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of inorganic compounds is a critical starting point for innovation. Copper fluoride hydroxide (CuF(OH)), a material with potential applications in catalysis and materials science, can be synthesized through various methods, each yielding products with distinct characteristics. This guide provides an objective comparison of three prominent synthesis routes: hydrothermal, solvothermal, and sol-gel methods, supported by experimental data and detailed protocols.

This comparison aims to equip researchers with the necessary information to select the most suitable synthesis strategy for their specific application, considering factors such as desired morphology, crystallinity, and process parameters.

Performance Comparison of Synthesis Methods

The choice of synthesis method significantly impacts the physicochemical properties of the resulting this compound. The following table summarizes the key performance indicators for each method based on available experimental data.

ParameterHydrothermal SynthesisSolvothermal SynthesisSol-Gel Synthesis
Typical Precursors Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O), Fluoride source (e.g., HF, NH₄F)Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O), Ammonium nitrate (NH₄NO₃), Hydrofluoric acid (HF)Copper(II) alkoxide or salt, Fluoride source, Solvent (e.g., ethanol)
Typical Temperature 100-200°C110-180°CRoom temperature to 80°C (gelation), followed by calcination
Typical Reaction Time 12-24 hours12-24 hoursSeveral hours for gelation, plus calcination time
Product Morphology Nanorods, nanoplateletsSpherical microstructures, hierarchical structuresNanoparticles, amorphous powders
Crystallinity HighHighGenerally lower, can be improved with calcination
Particle Size 50-200 nm1-5 µm (spheres)10-50 nm
Yield Moderate to HighHighModerate
Purity HighHighModerate, may contain residual organics
Advantages Good control over crystal growth, high purity.[1]Excellent control over morphology, can produce hierarchical structures.[1]Low processing temperature, simple setup.
Disadvantages Requires high pressure equipment (autoclave).Requires high pressure equipment (autoclave), use of organic solvents.Can result in amorphous products, may require post-processing (calcination).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthesis processes. Below are representative experimental protocols for the hydrothermal, solvothermal, and sol-gel synthesis of this compound.

Hydrothermal Synthesis of this compound Nanorods

This method focuses on the crystallization of CuF(OH) from an aqueous solution under elevated temperature and pressure.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Ammonium fluoride (NH₄F)

  • Deionized water

Procedure:

  • In a typical synthesis, a 0.1 M aqueous solution of copper(II) nitrate trihydrate is prepared by dissolving the salt in deionized water.

  • A 0.2 M aqueous solution of ammonium fluoride is prepared separately.

  • The ammonium fluoride solution is added dropwise to the copper nitrate solution under constant stirring.

  • The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave.

  • The autoclave is sealed and heated to 150°C for 18 hours.

  • After the reaction, the autoclave is allowed to cool down to room temperature naturally.

  • The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and finally dried in a vacuum oven at 60°C for 12 hours.

Solvothermal Synthesis of Spherical this compound[1]

This protocol describes the formation of spherical CuF(OH) microstructures in a non-aqueous solvent system.[1]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Ammonium nitrate (NH₄NO₃)

  • Hydrofluoric acid (HF, 40 wt%)

  • Ethanol

Procedure: [1]

  • Dissolve 1.208 g of Cu(NO₃)₂·3H₂O and 0.400 g of NH₄NO₃ in 40 mL of ethanol.[1]

  • Under vigorous stirring, slowly add a specific volume of HF (40 wt%) to the solution to achieve a desired F/Cu molar ratio.[1]

  • Transfer the resulting solution to a 50 mL Teflon-lined stainless-steel autoclave.[1]

  • Seal the autoclave and maintain it at 110°C for 24 hours.[1]

  • After the solvothermal treatment, allow the autoclave to cool to room temperature.[1]

  • Collect the product by filtration, wash thoroughly with deionized water and ethanol.[1]

  • Dry the final product in an oven at 80°C for 12 hours.[1]

Sol-Gel Synthesis of this compound Nanoparticles

This method involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) that subsequently undergoes gelation to form a three-dimensional network.

Materials:

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • Ammonium fluoride (NH₄F)

  • Ethanol

  • Ammonia solution (NH₃·H₂O)

Procedure:

  • Dissolve a specific amount of copper(II) acetate monohydrate in ethanol to form a clear solution.

  • In a separate beaker, dissolve a stoichiometric amount of ammonium fluoride in ethanol.

  • Add the ammonium fluoride solution to the copper acetate solution under vigorous stirring.

  • Slowly add a few drops of ammonia solution to the mixture to initiate the gelation process. A gel-like precipitate will start to form.

  • Allow the mixture to age for several hours at room temperature to complete the gelation.

  • The resulting gel is then washed with ethanol to remove any unreacted precursors.

  • The purified gel is dried in an oven at a low temperature (e.g., 60-80°C) to obtain the this compound powder.

  • For improved crystallinity, the dried powder can be calcined at a controlled temperature (e.g., 200-300°C).

Visualization of Synthesis Pathways

The logical flow and relationship between the different synthesis methods and their resulting products can be visualized using the following diagram.

Synthesis_Methods cluster_precursors Starting Materials cluster_methods Synthesis Methods cluster_products Product Characteristics precursors Copper(II) Salt Fluoride Source Solvent/Medium hydrothermal Hydrothermal precursors->hydrothermal Aqueous High T & P solvothermal Solvothermal precursors->solvothermal Non-aqueous High T & P sol_gel Sol-Gel precursors->sol_gel Liquid Phase Low T nanorods Nanorods (High Crystallinity) hydrothermal->nanorods spheres Spherical Microstructures (Hierarchical) solvothermal->spheres nanoparticles Nanoparticles (Amorphous to Crystalline) sol_gel->nanoparticles

References

A Comparative Guide to Copper Hydroxyhalide Catalysts: Copper Fluoride Hydroxide vs. Copper Chloride Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, selective, and cost-effective catalysts is a cornerstone of modern chemical research and drug development. Within the realm of copper catalysis, copper hydroxyhalides have emerged as promising candidates. This guide provides a comparative overview of two such catalysts: copper fluoride hydroxide (Cu(OH)F) and copper chloride hydroxide (Cu₂(OH)₃Cl). While both compounds share structural similarities, their catalytic performances can differ significantly due to the distinct electronic properties of the halide ions.

This comparison summarizes the available experimental data, with a notable focus on copper chloride hydroxide due to the current prevalence of research in this area. The potential catalytic role of this compound will be discussed in the context of its structural relationship to the chloride analog and the broader field of copper-fluoride chemistry, highlighting a significant opportunity for future research.

I. Quantitative Data on Catalytic Performance

Table 1: Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde using Copper Chloride [1]

EntrySubstrateProductCatalystReaction Time (h)Yield (%)
1Benzyl alcoholBenzaldehydeCuCl₂·2H₂O295
24-Methylbenzyl alcohol4-MethylbenzaldehydeCuCl₂·2H₂O1.596
34-Methoxybenzyl alcohol4-MethoxybenzaldehydeCuCl₂·2H₂O198
44-Chlorobenzyl alcohol4-ChlorobenzaldehydeCuCl₂·2H₂O390
54-Nitrobenzyl alcohol4-NitrobenzaldehydeCuCl₂·2H₂O485
6Cinnamyl alcoholCinnamaldehydeCuCl₂·2H₂O292

Reaction Conditions: Substrate (1 mmol), CuCl₂·2H₂O (2 mmol), THF (10 mL), 80°C.

The data indicates that copper chloride is an effective catalyst for the oxidation of a range of substituted benzyl alcohols, with electron-donating groups on the aromatic ring generally leading to shorter reaction times and higher yields.

II. Experimental Protocols

A. General Procedure for Copper Chloride Catalyzed Oxidation of Benzyl Alcohol[1][2]

1. Materials:

  • Substituted benzyl alcohol

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Tetrahydrofuran (THF), anhydrous

2. Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Standard glassware for workup and purification

3. Procedure: a. To a solution of the benzyl alcohol derivative (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add copper(II) chloride dihydrate (2.0 mmol). b. The reaction mixture is stirred and heated to 80°C under a reflux condenser. c. The progress of the reaction is monitored by thin-layer chromatography (TLC). d. Upon completion, the reaction mixture is cooled to room temperature. e. The solvent is removed under reduced pressure. f. The residue is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). g. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. h. The crude product is purified by column chromatography on silica gel to afford the corresponding benzaldehyde.

III. Mechanistic Insights and Comparative Discussion

While direct experimental data for this compound is lacking, we can infer its potential catalytic behavior based on its isostructural similarity to copper chloride hydroxide and the known effects of fluoride in catalysis.

Copper Chloride Hydroxide

Copper chloride hydroxide is known to be an active catalyst in a variety of reactions, including oxidation and chlorination. In the oxidation of alcohols, the mechanism is believed to involve the copper(II) center acting as a Lewis acid to coordinate with the alcohol's hydroxyl group, facilitating hydride transfer. The presence of the chloride ion can influence the electronic properties of the copper center and may participate in the reaction mechanism, potentially through the formation of copper-chloro species.

This compound: A Potential Catalyst

This compound is isostructural with its chloride counterpart, suggesting it could also exhibit catalytic activity.[2] The high electronegativity of fluorine would make the copper center more Lewis acidic compared to the chloride analog. This enhanced Lewis acidity could, in principle, lead to stronger coordination with substrates and potentially different reactivity or selectivity.

Research in the broader field of copper-catalyzed fluorination has shown that copper fluoride species can be key intermediates in C-F bond formation.[3] This suggests that this compound could be a promising catalyst for reactions involving fluorination or where a highly electrophilic copper center is desirable. However, the strength of the Cu-F bond might also lead to catalyst deactivation in some reaction cycles.

The lack of experimental data for this compound in common catalytic reactions, such as alcohol oxidation, represents a significant knowledge gap and a promising area for future investigation.

IV. Visualizing Catalytic Processes

A. Experimental Workflow for Catalyst Screening

The following diagram illustrates a typical workflow for comparing the catalytic activity of two compounds like this compound and copper chloride hydroxide.

experimental_workflow cluster_setup Reaction Setup cluster_catalysis Catalysis cluster_analysis Analysis cluster_comparison Comparison A Reactant A + Solvent C1 Add Copper Fluoride Hydroxide A->C1 C2 Add Copper Chloride Hydroxide A->C2 B Reactant B B->C1 B->C2 M1 Monitor Reaction 1 (TLC, GC/MS) C1->M1 M2 Monitor Reaction 2 (TLC, GC/MS) C2->M2 W1 Workup & Purification 1 M1->W1 W2 Workup & Purification 2 M2->W2 P1 Product 1 (Yield, Selectivity) W1->P1 P2 Product 2 (Yield, Selectivity) W2->P2 Comp Compare Performance P1->Comp P2->Comp

Caption: A generalized workflow for comparing catalytic performance.

B. Proposed Catalytic Cycle for Alcohol Oxidation

This diagram illustrates a plausible, generalized catalytic cycle for the copper-catalyzed aerobic oxidation of an alcohol.

catalytic_cycle Cu_II Cu(II)-X-OH Intermediate1 [Cu(II)(RCH₂O)]+ Cu_II->Intermediate1 + RCH₂OH - H₂O, -X⁻ Substrate RCH₂OH Product RCHO Intermediate1->Product Cu_0 Cu(0) or Cu(I) Intermediate1->Cu_0 β-hydride elimination Cu_0->Cu_II + O₂, + H⁺ Oxidant O₂

Caption: A simplified catalytic cycle for alcohol oxidation.

V. Conclusion and Future Outlook

Copper chloride hydroxide has demonstrated its utility as a catalyst in organic synthesis, particularly in oxidation reactions. The available data provides a solid foundation for its application in various synthetic routes.

In contrast, this compound remains a largely unexplored catalyst. Its structural similarity to the chloride analog, combined with the unique electronic properties of fluoride, suggests it could be a highly valuable catalyst, potentially offering different reactivity and selectivity. The lack of direct comparative studies presents a clear and compelling opportunity for the research community. Future work should focus on synthesizing and characterizing this compound and evaluating its catalytic performance in a range of reactions, directly comparing it with copper chloride hydroxide to elucidate the structure-activity relationships governed by the halide substituent. Such studies will be instrumental in expanding the toolkit of copper-based catalysts for applications in drug discovery and fine chemical synthesis.

References

Unveiling the Purity of Cu(OH)F: A Comparative Guide to Phase Analysis using X-ray Diffraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the phase purity of synthesized compounds is a critical step in materials characterization and process development. This guide provides a comprehensive comparison of the X-ray diffraction (XRD) patterns of copper(II) hydroxide fluoride (Cu(OH)F) and its common impurities, offering a practical framework for phase purity analysis.

This document outlines a detailed experimental protocol for the synthesis and XRD analysis of Cu(OH)F. Furthermore, it presents a comparative analysis of the characteristic XRD peaks of Cu(OH)F against potential contaminants such as copper(II) oxide (CuO), copper(I) oxide (Cu₂O), copper(II) hydroxide (Cu(OH)₂), and copper(II) fluoride (CuF₂). This guide is intended to serve as a valuable resource for identifying and quantifying impurities in Cu(OH)F samples, thereby ensuring the integrity of research and development activities.

Experimental Protocol: Synthesis and XRD Analysis of Cu(OH)F

A reliable method for assessing phase purity begins with a well-defined synthesis and characterization workflow. The following protocol details the steps for the preparation of Cu(OH)F and its subsequent analysis by powder X-ray diffraction.

Synthesis of Copper(II) Hydroxide Fluoride (Cu(OH)F):

A hydrothermal synthesis method is employed for the preparation of Cu(OH)F.

  • Precursor Preparation: Dissolve 1 mmol of copper(II) fluoride (CuF₂) and 1 mmol of copper(II) hydroxide (Cu(OH)₂) in 20 mL of deionized water in a Teflon-lined stainless steel autoclave.

  • Hydrothermal Reaction: Seal the autoclave and heat it to 180 °C for 24 hours.

  • Product Recovery: After cooling to room temperature, filter the resulting precipitate, wash it thoroughly with deionized water and ethanol, and dry it in a vacuum oven at 60 °C for 12 hours.

X-ray Diffraction (XRD) Analysis:

The phase purity of the synthesized Cu(OH)F powder is determined using a powder X-ray diffractometer.

  • Sample Preparation: Finely grind the dried Cu(OH)F powder using an agate mortar and pestle to ensure random crystal orientation. Mount the powdered sample onto a zero-background sample holder.

  • Data Collection: Collect the XRD pattern over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1 second per step. Use Cu Kα radiation (λ = 1.5406 Å).

  • Phase Identification: Analyze the obtained XRD pattern by comparing the peak positions and relative intensities with standard diffraction data for Cu(OH)F and potential impurities.

experimental_workflow cluster_synthesis Synthesis of Cu(OH)F cluster_analysis XRD Analysis s1 Dissolve CuF₂ and Cu(OH)₂ in Deionized Water s2 Hydrothermal Reaction (180°C, 24h) s1->s2 Autoclave s3 Filter, Wash, and Dry the Product s2->s3 Cooling a1 Grind Sample s3->a1 Synthesized Cu(OH)F Powder a2 Mount on Sample Holder a1->a2 a3 Collect XRD Data a2->a3 Diffractometer a4 Phase Identification a3->a4 Diffraction Pattern

Figure 1. Experimental workflow for the synthesis and XRD analysis of Cu(OH)F.

Comparative XRD Data for Phase Purity Analysis

The identification of crystalline phases in a sample is achieved by comparing its experimental XRD pattern with reference patterns of known substances. The following table summarizes the characteristic 2-theta (2θ) peak positions for Cu(OH)F and its common impurities, based on data from the Crystallography Open Database (COD) and the Joint Committee on Powder Diffraction Standards (JCPDS).

CompoundCrystal SystemSpace GroupJCPDS/COD IDMajor 2θ Peaks (Cu Kα)
Cu(OH)F MonoclinicP2₁/a8103809 (COD)16.5°, 28.9°, 33.2°, 35.8°, 41.5°
CuO MonoclinicC2/c48-154835.5°, 38.7°, 48.7°, 58.3°, 61.5°[1]
Cu₂O CubicPn-3m05-066729.6°, 36.4°, 42.3°, 61.4°, 73.5°[2]
Cu(OH)₂ OrthorhombicCmcm13-042016.7°, 23.9°, 34.1°, 35.9°, 38.2°[3][4]
CuF₂ MonoclinicP2₁/c-27.5°, 28.5°, 38.9°, 47.9°, 51.2°

Note: The peak positions for Cu(OH)F were simulated from its crystallographic information file (CIF) and may vary slightly from experimental data. The intensity of the peaks is not included in this table but is a critical factor in quantitative phase analysis.

Visualizing Logical Relationships in Phase Analysis

logical_relationship exp_xrd Experimental XRD Pattern of Synthesized Sample comparison Peak Position and Intensity Comparison exp_xrd->comparison ref_cuohf Reference XRD Pattern of Pure Cu(OH)F ref_cuohf->comparison ref_impurities Reference XRD Patterns of Potential Impurities ref_impurities->comparison conclusion Phase Purity Assessment comparison->conclusion

Figure 2. Logical relationship for XRD-based phase purity analysis of Cu(OH)F.

By adhering to the detailed experimental protocol and utilizing the comparative data provided, researchers can confidently assess the phase purity of their synthesized Cu(OH)F samples. The presence of any peaks corresponding to the listed impurities in the experimental XRD pattern would indicate a mixed-phase sample, necessitating further purification steps or adjustments to the synthesis procedure. This rigorous approach to phase analysis is paramount for ensuring the quality and reliability of materials used in research and development.

References

performance comparison of copper fluoride hydroxide in different catalytic reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Copper fluoride hydroxide (Cu(OH)F) is emerging as a versatile and efficient catalyst in a range of chemical transformations critical to research and pharmaceutical development. This guide provides an objective comparison of its performance against other common catalysts in key reaction classes, supported by experimental data.

Heterogeneous Fenton-like Oxidation: A Superior Catalyst for Pollutant Degradation

In the realm of advanced oxidation processes, Cu(OH)F has demonstrated exceptional efficacy as a heterogeneous Fenton-like catalyst for the degradation of organic pollutants. Its performance, particularly in the decolorization of dyes like Rhodamine B (RhB), showcases its potential as a robust alternative to traditional iron-based Fenton catalysts.

A key study highlights that solvothermally synthesized spherical copper hydroxyfluoride exhibits high catalytic activity, achieving 98% decolorization of a 50 mg/L RhB solution within 120 minutes.[1] This performance is attributed to the hierarchical structure of the spherical CuOHF, which provides more active sites for the catalytic decomposition of hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH).[1] Notably, this catalyst operates over a wide pH range (3.5–9.5) and demonstrates excellent stability, making it a practical choice for wastewater treatment applications.[1]

Table 1: Performance Comparison in Fenton-like Oxidation of Rhodamine B

CatalystCatalyst DosageH₂O₂ ConcentrationpHTemperature (°C)Reaction Time (min)Degradation Efficiency (%)Reference
Cu(OH)F 0.15 g/L 20 mmol/L 4.5 40 120 98 [1]
FeSO₄ (Homogeneous Fenton)0.1 mM0.1 mM3Ambient20~84[2][3]
Iron (II, III) Oxide (Heterogeneous Fenton-like)VariedVariedNeutralAmbient-Effective, but quantitative comparison difficult due to differing conditions
Cu-embedded Alumina----3098.53[4]
CuO Nanoparticles400 mg/L1.76 x 10⁻¹ mol/L7.5Ambient~70~100[5]

Experimental Protocol: Heterogeneous Fenton-like Degradation of Rhodamine B using Cu(OH)F

This protocol is based on the methodology described in the literature for the degradation of Rhodamine B using solvothermally synthesized spherical copper hydroxyfluoride.[1]

1. Catalyst Synthesis (Solvothermal Method):

  • Dissolve Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and Ammonium nitrate (NH₄NO₃) in a mixed solvent of ethanol and water.

  • Add a specific molar ratio of hydrofluoric acid (HF) to the solution (e.g., F/Cu = 1.7 for optimal performance).[1]

  • Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave at 110°C for a specified duration.

  • After cooling, filter the precipitate, wash with deionized water and ethanol, and dry in an oven.

2. Catalytic Degradation of Rhodamine B:

  • Prepare a 50 mg/L aqueous solution of Rhodamine B.

  • In a typical experiment, add 0.15 g/L of the synthesized Cu(OH)F catalyst to the RhB solution.

  • Adjust the pH of the solution to 4.5.

  • Add 20 mmol/L of hydrogen peroxide (H₂O₂) to initiate the reaction.

  • Maintain the reaction temperature at 40°C with constant stirring.

  • Collect aliquots of the solution at regular intervals and analyze the concentration of RhB using a UV-Vis spectrophotometer to determine the decolorization efficiency.

Diagram 1: Experimental Workflow for Fenton-like Oxidation

Fenton_Workflow cluster_synthesis Catalyst Synthesis cluster_degradation Degradation of Rhodamine B s1 Prepare Precursor Solution (Cu(NO₃)₂·3H₂O, NH₄NO₃, HF) s2 Solvothermal Reaction (110°C) s1->s2 s3 Filter, Wash, and Dry s2->s3 s4 Spherical Cu(OH)F Catalyst s3->s4 d2 Add Cu(OH)F Catalyst (0.15 g/L) s4->d2 d1 Prepare RhB Solution (50 mg/L) d1->d2 d3 Adjust pH to 4.5 d2->d3 d4 Add H₂O₂ (20 mmol/L) d3->d4 d5 Reaction at 40°C d4->d5 d6 Analyze Decolorization (UV-Vis) d5->d6

Caption: Workflow for Cu(OH)F synthesis and its use in Rhodamine B degradation.

C-H Activation and C-C Coupling Reactions: A Promising Frontier

While the application of this compound in C-H activation and C-C coupling reactions is a developing area, preliminary findings suggest its potential as an effective and inexpensive catalyst. Recent research has shown that copper fluoride can catalyze the dehydrogenation of methoxyamides to produce unsaturated primary amides, which are important pharmaceutical intermediates.[1] This highlights the capability of copper fluoride-based catalysts in facilitating challenging C-H activation steps.

For C-C coupling reactions, copper-based catalysts are gaining attention as cost-effective alternatives to precious metal catalysts like palladium. Although specific quantitative data for Cu(OH)F in reactions like Suzuki or Heck coupling is limited, the broader class of copper catalysts has shown considerable promise.

Table 2: Performance Comparison in C-C Coupling Reactions (Representative Copper vs. Palladium Catalysis)

Catalyst SystemReaction TypeSubstratesYield (%)Reference
Copper-based (general) Sonogashira Coupling Aryl halides and terminal alkynes Good to excellent [6]
Palladium (Pd/C)Suzuki-Miyaura CouplingAryl halides and boronic acidsHigh (often >90)
Copper(I) iodideStille CouplingOrganostannanes and organohalidesCan be high with promoters

Diagram 2: Generalized C-H Activation and C-C Coupling Pathway

CC_Coupling cluster_pathway Catalytic Cycle catalyst Cu(I) or Cu(II) Catalyst (e.g., Cu(OH)F derived) intermediate1 [R-Cu-L] catalyst->intermediate1 C-H Activation substrate1 R-H substrate1->intermediate1 intermediate2 [R-Cu(R')-X-L] intermediate1->intermediate2 Oxidative Addition substrate2 R'-X substrate2->intermediate2 intermediate2->catalyst product R-R' intermediate2->product Reductive Elimination

Caption: A simplified catalytic cycle for copper-catalyzed C-C coupling.

Selective Hydrogenation: An Emerging Application

Copper-based catalysts are well-regarded for their selectivity in hydrogenation reactions, particularly for the reduction of carbonyl groups. While direct performance data for this compound in these reactions is not widely available, catalysts derived from copper(II) hydroxide have shown excellent activity and selectivity in the hydrogenation of acetylene.[7][8][9] This suggests that Cu(OH)F, being a related precursor, could also exhibit favorable catalytic properties.

In one study, a catalyst prepared by the thermal treatment of Cu(OH)₂ nanowires with acetylene followed by hydrogen reduction demonstrated complete conversion of acetylene at 110°C with low ethane selectivity, highlighting the potential of copper hydroxide-derived materials in selective hydrogenation.[7][9]

Table 3: Performance of Copper-Based Catalysts in Selective Hydrogenation

CatalystReactionSubstrateConversion (%)SelectivityReference
Cu derived from Cu(OH)₂ Selective Hydrogenation Acetylene 100 High for ethylene (<15% ethane) [7][9]
Cu-Al from Layered Double HydroxidesSelective Hydrogenation5-Acetoxymethylfurfural98.398% for 5-(acetoxymethyl)-2-furanmethanol[10]
Cu@FAUCO₂ HydrogenationCO₂-High for Methanol

Diagram 3: Logical Flow for Catalyst Development in Hydrogenation

Hydrogenation_Logic start Identify Need for Selective Hydrogenation Catalyst precursor Select Precursor: Copper Hydroxide-based (e.g., Cu(OH)F, Cu(OH)₂) start->precursor synthesis Catalyst Synthesis (e.g., Thermal Treatment, Reduction) precursor->synthesis characterization Characterize Catalyst (XRD, TEM, etc.) synthesis->characterization testing Catalytic Performance Testing (Conversion, Selectivity) characterization->testing optimization Optimize Reaction Conditions (Temp, Pressure, etc.) testing->optimization final High-Performance Selective Catalyst testing->final optimization->testing Iterate

References

Validating Theoretical Models of Copper Fluoride Hydroxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of theoretical and experimental data for copper fluoride hydroxide, CuF(OH), reveals a complex interplay of structural, electronic, and magnetic properties. This guide provides a detailed comparison of existing theoretical models with experimental findings, offering researchers, scientists, and drug development professionals a critical overview of the current understanding of this material.

This guide synthesizes data from single-crystal X-ray diffraction, Raman spectroscopy, and magnetic susceptibility measurements, alongside density functional theory (DFT) calculations, to validate and compare theoretical predictions with experimental realities.

Structural Properties: A Solid Foundation

The crystal structure of this compound has been experimentally determined with high precision using single-crystal X-ray diffraction. Theoretical models, primarily based on DFT, have been employed to replicate and further understand the bonding and structural stability.

Table 1: Comparison of Experimental and Theoretical Structural Parameters for CuF(OH)

ParameterExperimental (Single-Crystal XRD)Theoretical (DFT)
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/aP2₁/a
a (Å)5.301(1)Data not available in literature
b (Å)6.376(1)Data not available in literature
c (Å)5.074(1)Data not available in literature
β (°)112.90(1)Data not available in literature
Cu-O Bond Lengths (Å)1.943 - 2.367Varies with functional
Cu-F Bond Lengths (Å)1.908 - 2.413Varies with functional

Note: While DFT calculations have been performed to understand the magnetic properties, specific optimized lattice parameters were not reported in the reviewed literature.

The experimental data reveals a distorted octahedral coordination around the copper ions, a feature attributed to the Jahn-Teller effect, which is common in Cu(II) compounds. Theoretical models must accurately capture this distortion to correctly predict the electronic and magnetic properties.

Experimental Protocols:

Single-Crystal X-ray Diffraction: Single crystals of CuF(OH) are synthesized via hydrothermal methods. Data collection is typically performed on a diffractometer equipped with a CCD area detector using Mo Kα radiation (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F².

Vibrational Properties: Probing the Bonds

Vibrational spectroscopy, particularly Raman spectroscopy, provides valuable insights into the bonding environment within CuF(OH). The experimentally observed Raman bands can be compared with theoretical calculations to assign vibrational modes and validate the accuracy of the computational model.

Table 2: Experimental and Theoretical Raman Bands for CuF(OH) (cm⁻¹)

Experimental (Raman)Theoretical (DFT)Assignment
3129Data not available in literatureO-H stretching
1000 (approx.)Data not available in literatureCu-F vibrations
< 600Data not available in literatureCu-O-F polyhedral vibrations / lattice modes

Note: While experimental Raman spectra are available, detailed theoretical vibrational analysis for CuF(OH) is not prevalent in the literature.

The high-frequency O-H stretching mode is a clear indicator of the hydroxide group, while the lower frequency modes correspond to the vibrations of the copper-oxygen-fluorine framework.

Experimental Protocols:

Raman Spectroscopy: Raman spectra are typically recorded using a microscope spectrometer with a laser excitation source (e.g., 633 nm He-Ne laser). The scattered light is collected in a backscattering geometry and analyzed with a spectrometer equipped with a CCD detector.

Electronic Properties: The Band Gap Enigma

A complete picture of the electronic structure, particularly the band gap, is crucial for understanding the potential applications of CuF(OH). However, a direct comparison between experimental and theoretical electronic band structures is currently limited in the literature.

Experimental Protocols:

UV-Vis Diffuse Reflectance Spectroscopy (for optical band gap estimation): The optical absorption spectrum of a powdered CuF(OH) sample can be measured using a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory. The band gap can then be estimated from the absorption edge using a Tauc plot. The relationship for a direct band gap semiconductor is (αhν)² vs. hν, and for an indirect band gap is (αhν)¹/² vs. hν, where α is the absorption coefficient, h is Planck's constant, and ν is the frequency.

Magnetic Properties: Unveiling the Antiferromagnetism

Experimental studies on the magnetic susceptibility of CuF(OH) have revealed a transition to a canted antiferromagnetic state at low temperatures. Theoretical models based on DFT have been used to calculate the magnetic exchange coupling constants (J) to explain this behavior.

Table 3: Experimental and Theoretical Magnetic Properties of CuF(OH)

ParameterExperimentalTheoretical (DFT)
Magnetic OrderingCanted AntiferromagneticAntiferromagnetic
Néel Temperature (Tₙ)~12.5 K-
Magnetic Exchange Constants (J)-J₁, J₂, J₃, J₄, J₅, J₆ calculated

Theoretical calculations have identified a complex network of magnetic exchange interactions, with the strongest being an antiferromagnetic coupling. This is consistent with the experimentally observed antiferromagnetic ordering.

Experimental Protocols:

Magnetic Susceptibility: The temperature dependence of the magnetic susceptibility is measured using a SQUID (Superconducting Quantum Interference Device) magnetometer. Measurements are typically performed in both zero-field-cooled (ZFC) and field-cooled (FC) modes under an applied magnetic field.

Visualizing the Workflow

To provide a clearer understanding of the process of validating theoretical models, the following diagram illustrates the typical experimental and computational workflow.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow cluster_comp Comparison & Validation exp_synth Synthesis of CuF(OH) (e.g., Hydrothermal) exp_xrd Single-Crystal XRD (Structural Characterization) exp_synth->exp_xrd exp_raman Raman Spectroscopy (Vibrational Analysis) exp_synth->exp_raman exp_mag Magnetic Susceptibility (SQUID Magnetometry) exp_synth->exp_mag exp_uvvis UV-Vis Spectroscopy (Optical Properties) exp_synth->exp_uvvis comp_struct Compare Lattice Parameters & Bond Lengths exp_xrd->comp_struct comp_vib Compare Vibrational Modes exp_raman->comp_vib comp_mag Compare Magnetic Ordering & Exchange Interactions exp_mag->comp_mag comp_elec Compare Band Structure & Band Gap exp_uvvis->comp_elec theo_struct Initial Crystal Structure (from experiment) theo_dft DFT Calculations (Structure, Electronics, Magnetism) theo_struct->theo_dft theo_post Post-processing (Band Structure, DOS, J values) theo_dft->theo_post theo_post->comp_struct theo_post->comp_vib theo_post->comp_elec theo_post->comp_mag G Structure Crystal Structure (Jahn-Teller Distortion) Electronic Electronic Structure (d-orbital splitting, Band Gap) Structure->Electronic determines Magnetic Magnetic Properties (Antiferromagnetism, Exchange Interactions) Electronic->Magnetic governs Magnetic->Electronic influences

A Comparative Guide to the Thermal Analysis of Copper Hydroxyhalide Polymorphs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative thermal analysis of the four main polymorphs of copper hydroxychloride: atacamite, paratacamite, botallackite, and clinoatacamite. These minerals, with the shared chemical formula Cu₂Cl(OH)₃, are of significant interest in various fields, including catalysis, materials science, and as corrosion products on copper and bronze artifacts. Understanding their thermal stability and decomposition pathways is crucial for their application and preservation. This document summarizes quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), details experimental protocols, and presents a visual workflow for the analytical process.

Quantitative Thermal Analysis Data

The thermal decomposition of copper hydroxyhalides primarily involves dehydroxylation and subsequent decomposition to copper(II) oxide. The precise temperatures and mass losses associated with these events are unique to each polymorph and are summarized below.

MineralDecomposition StepOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Enthalpy of Dehydration (kJ/mol)
Atacamite Dehydroxylation & Decomposition~250~310, ~36062.5 (Total)119.3
Paratacamite Dehydroxylation & Decomposition~270~330Not specified126.0
Botallackite Dehydroxylation & DecompositionNot specifiedNot specifiedNot specified106.8
Clinoatacamite Dehydroxylation & DecompositionNot specifiedNot specifiedNot specifiedNot specified

Note: Data for botallackite and clinoatacamite are limited in the reviewed literature. The provided enthalpy values represent the energy required for the removal of hydroxyl groups.

Experimental Protocols

The following methodologies are representative of the experimental conditions used for the thermal analysis of copper hydroxyhalides.

Thermogravimetric Analysis (TGA)
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample of the mineral (typically 5-10 mg) is finely ground and placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.[1]

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate, commonly 10°C/min.[1][2] An initial isothermal step may be included to ensure thermal stability before the dynamic heating segment.[2]

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset and peak temperatures of decomposition events and the corresponding percentage of mass loss.[2] The first derivative of the TGA curve (DTG) is often used to more precisely identify the temperatures of maximum decomposition rates.[2]

Differential Scanning Calorimetry (DSC)
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.[1]

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate of 10°C/min over a desired temperature range.[3]

  • Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. Endothermic and exothermic peaks on the DSC curve correspond to thermal events such as dehydration, decomposition, and phase transitions. The area under these peaks is integrated to determine the enthalpy change (ΔH) associated with the process.[4]

Visualizing the Analytical Workflow

Thermal_Analysis_Workflow Comparative Thermal Analysis Workflow of Copper Hydroxyhalides A Sample Preparation (Grinding & Weighing) B Thermogravimetric Analysis (TGA) A->B Inert Atmosphere C Differential Scanning Calorimetry (DSC) A->C Inert Atmosphere D Data Acquisition (Mass vs. Temperature) B->D E Data Acquisition (Heat Flow vs. Temperature) C->E F Data Analysis - Decomposition Temperatures - Mass Loss (%) D->F G Data Analysis - Transition Temperatures - Enthalpy Changes (ΔH) E->G H Comparative Assessment F->H G->H

Caption: Workflow for comparative thermal analysis.

Discussion of Thermal Decomposition Pathways

The thermal decomposition of copper hydroxyhalides generally proceeds in a multi-step process. The initial stage involves dehydroxylation, where water is eliminated from the crystal structure. This is an endothermic process, as observed in DSC analysis. At higher temperatures, the resulting intermediate compounds decompose to form copper(II) oxide (CuO) as the final stable residue.

For atacamite , the decomposition begins around 250°C and results in a total mass loss of approximately 62.5%. The process involves the formation of intermediate phases before the final conversion to CuO.

Paratacamite exhibits a slightly higher onset of decomposition compared to atacamite, beginning around 270°C. This suggests a greater thermal stability, which is consistent with its higher enthalpy of dehydration.

While specific TGA/DSC data for botallackite and clinoatacamite were not extensively available in the reviewed literature, the enthalpy of dehydration for botallackite is the lowest among the three measured polymorphs, suggesting it may be the least thermally stable. Further experimental investigation is required to fully characterize the thermal behavior of botallackite and clinoatacamite.

Conclusion

The thermal analysis of copper hydroxyhalide polymorphs reveals distinct differences in their thermal stability and decomposition behavior. Paratacamite appears to be the most thermally stable, followed by atacamite and then likely botallackite, based on the available enthalpy of dehydration data. This comparative guide provides a foundational understanding for researchers and professionals working with these materials, highlighting the importance of thermal analysis in characterizing their properties. Further research is needed to fully elucidate the thermal decomposition pathways of botallackite and clinoatacamite.

References

A Comparative Guide to Assessing the Purity of Synthesized Copper Fluoride Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common methods for synthesizing copper fluoride hydroxide, Cu(OH)F, and details the essential analytical techniques for assessing its purity. The purity of Cu(OH)F is critical in various applications, including catalysis and as a precursor for high-purity copper(II) fluoride. This document outlines two prevalent synthesis methodologies—hydrolysis and hydrothermal synthesis—and presents a detailed protocol for purity assessment using X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Thermogravimetric Analysis (TGA).

Synthesis Methodologies: A Comparative Overview

The choice of synthesis method can significantly impact the purity, crystallinity, and morphology of the final this compound product. Below is a comparison of two common approaches.

Table 1: Comparison of this compound Synthesis Methods

ParameterMethod 1: Hydrolysis of Copper(II) Fluoride DihydrateMethod 2: Hydrothermal Synthesis
Principle Controlled hydrolysis of CuF₂·2H₂O in an aqueous suspension.Reaction of a copper salt with a fluoride source in water under elevated temperature and pressure.
Typical Purity High, but can be susceptible to incomplete reaction, leaving unreacted CuF₂·2H₂O.Generally high, with good control over crystallinity and morphology.
Potential Impurities Unreacted CuF₂·2H₂O, Copper(II) hydroxide (Cu(OH)₂), Copper(II) oxide (CuO).Copper(II) hydroxide (Cu(OH)₂), Copper(II) oxide (CuO), unreacted precursor salts.
Advantages Simple procedure, can produce well-defined crystalline material.Excellent control over particle size and morphology, can lead to highly crystalline products.
Disadvantages Requires the synthesis or acquisition of CuF₂·2H₂O precursor.Requires specialized autoclave equipment, optimization of reaction time and temperature can be complex.

Experimental Protocols

Synthesis of this compound

Method 1: Synthesis by Hydrolysis of Copper(II) Fluoride Dihydrate

  • Preparation of Copper(II) Fluoride Dihydrate:

    • Dissolve basic copper carbonate (CuCO₃·Cu(OH)₂) in a stoichiometric excess of 40% hydrofluoric acid (HF) in a polyethylene beaker with constant stirring.

    • Allow the precipitate to settle, then filter the solution.

    • Wash the resulting blue precipitate of CuF₂·2H₂O with cold deionized water, followed by ethanol.

    • Dry the product in a desiccator over a suitable drying agent.

  • Hydrolysis to this compound:

    • Prepare an aqueous suspension of the synthesized CuF₂·2H₂O.

    • Heat the suspension to boiling while stirring continuously. The color of the precipitate will change, indicating the formation of Cu(OH)F.

    • Continue boiling for a predetermined time (e.g., 1-2 hours) to ensure complete hydrolysis.

    • Filter the hot suspension to isolate the Cu(OH)F precipitate.

    • Wash the product with hot deionized water to remove any soluble impurities, followed by a final wash with ethanol.

    • Dry the final product in an oven at a temperature below its decomposition point (e.g., 100-120 °C).

Method 2: Hydrothermal Synthesis

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of a soluble copper salt, such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O).

    • Prepare a separate aqueous solution of a fluoride source, such as sodium fluoride (NaF) or ammonium fluoride (NH₄F).

  • Hydrothermal Reaction:

    • In a Teflon-lined stainless-steel autoclave, combine the copper salt and fluoride source solutions. The molar ratio of Cu²⁺ to F⁻ should be optimized (typically around 1:1).

    • Adjust the pH of the resulting solution to a slightly acidic or neutral range using a dilute acid or base, if necessary.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to the desired reaction temperature (e.g., 150-200 °C) and maintain this temperature for a specified duration (e.g., 12-24 hours).

  • Product Recovery and Purification:

    • Allow the autoclave to cool down to room temperature naturally.

    • Open the autoclave and collect the precipitate by filtration or centrifugation.

    • Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

    • Dry the final Cu(OH)F product in an oven at a suitable temperature (e.g., 100-120 °C).

Purity Assessment: Analytical Techniques and Data

The purity of the synthesized this compound can be rigorously assessed using a combination of analytical techniques. The following sections detail the methodologies and expected results for XRD, FTIR, and TGA.

X-ray Diffraction (XRD)

Methodology:

  • Sample Preparation: A small amount of the dried, powdered sample is finely ground and mounted on a sample holder.

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • Data Collection: The diffraction pattern is recorded over a 2θ range of 10-80° with a step size of 0.02° and a suitable scan speed.

  • Data Analysis: The obtained diffraction pattern is compared with standard diffraction patterns from the Powder Diffraction File (PDF) database maintained by the International Centre for Diffraction Data (ICDD). The presence of characteristic peaks for Cu(OH)F and the absence of peaks corresponding to potential impurities are indicative of a pure sample.

Table 2: XRD Data for this compound and Potential Impurities

CompoundCrystal SystemPDF Card No.Major Diffraction Peaks (2θ)
Cu(OH)F Orthorhombic00-013-0420 (proxy for Cu(OH)₂)(020), (021), (002), (111), (041)
Cu(OH)₂Orthorhombic13-042016.8°, 23.9°, 34.1°, 35.8°, 38.2°
CuOMonoclinic48-154835.5°, 38.7°, 48.7°, 58.3°, 61.5°
Fourier-Transform Infrared Spectroscopy (FTIR)

Methodology:

  • Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Collection: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The presence of characteristic absorption bands for O-H, Cu-O, and Cu-F bonds confirms the identity of the compound. The absence of bands related to impurities (e.g., carbonate from atmospheric CO₂ absorption in Cu(OH)₂) indicates purity.

Table 3: Characteristic FTIR Absorption Bands for this compound and Related Species

Functional GroupWavenumber (cm⁻¹)Interpretation
O-H stretching~3400-3600Hydroxyl group in Cu(OH)F
H-O-H bending~1630Adsorbed water
Cu-O-H bending~1000-1100Bending vibration of the hydroxyl group bonded to copper
Cu-O stretching~400-600Copper-oxygen bond vibration
Cu-F stretching~400-500Copper-fluorine bond vibration
Thermogravimetric Analysis (TGA)

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the dried sample is placed in a TGA crucible (typically alumina or platinum).

  • Instrumentation: A thermogravimetric analyzer is used.

  • Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from room temperature to a final temperature (e.g., 800 °C). The weight loss of the sample is continuously monitored.

  • Data Analysis: The TGA curve (weight % vs. temperature) reveals the thermal stability and decomposition behavior of the sample. Pure Cu(OH)F is expected to decompose in a specific temperature range with a characteristic weight loss corresponding to the loss of H₂O and HF. The presence of other decomposition steps may indicate impurities. Copper basic fluorides are known to decompose through simultaneous dehydroxylation and dehydrofluorination.[1]

Table 4: Expected Thermal Decomposition Data for this compound

Temperature Range (°C)Weight Loss (%)Decomposition Products
~300 - 450~30-40%CuO, HF, H₂O

Note: The exact decomposition temperature and weight loss can vary depending on the heating rate and atmospheric conditions.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the synthesis and purity assessment process for this compound.

experimental_workflow Experimental Workflow for Synthesis and Purity Assessment synthesis_method1 Method 1: Hydrolysis filtration Filtration/Centrifugation synthesis_method1->filtration synthesis_method2 Method 2: Hydrothermal synthesis_method2->filtration washing Washing (H₂O, Ethanol) filtration->washing drying Drying washing->drying xrd XRD Analysis drying->xrd ftir FTIR Analysis drying->ftir tga TGA Analysis drying->tga

Caption: Workflow for the synthesis and purity assessment of Cu(OH)F.

logical_relationship Logical Relationship for Purity Verification start Synthesized Cu(OH)F Sample xrd XRD: Crystalline Phase Identification start->xrd ftir FTIR: Functional Group Confirmation start->ftir tga TGA: Thermal Decomposition Profile start->tga xrd_pure Diffraction pattern matches Cu(OH)F standard xrd->xrd_pure Pure xrd_impure Additional peaks from CuO, Cu(OH)₂, etc. xrd->xrd_impure Impure ftir_pure Presence of O-H, Cu-O, and Cu-F bands ftir->ftir_pure Pure ftir_impure Absence of key bands or presence of unexpected bands ftir->ftir_impure Impure tga_pure Single-step decomposition at characteristic temperature tga->tga_pure Pure tga_impure Multiple decomposition steps or shifted decomposition temperature tga->tga_impure Impure final_assessment High Purity Confirmed final_assessment_impure Further Purification Required

Caption: Decision-making flowchart for purity verification of Cu(OH)F.

References

A Comparative Study of the Electronic Properties of Copper Halides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of copper(I) and copper(II) halides. The information presented is based on experimental data from scientific literature, offering a valuable resource for materials science research and development.

Introduction to Copper Halides

Copper halides are a class of binary compounds formed between copper and halogen elements. They exist in two primary oxidation states for copper: +1 (cuprous) and +2 (cupric), leading to two series of compounds: CuX and CuX₂ (where X = F, Cl, Br, I). These materials exhibit a wide range of electronic properties, from wide-bandgap semiconductors to materials with significant ionic conductivity, making them interesting for various applications, including catalysis, transparent conductors, and scintillators. The electronic structure of these compounds is significantly influenced by the hybridization of copper 3d and halogen p orbitals.[1]

Quantitative Electronic Properties

The key electronic properties of copper halides, including experimental band gaps and room temperature electrical conductivity, are summarized in the table below. It is important to note that obtaining consistent and reliable data for all copper(II) halides, particularly their electrical conductivity in the solid state, is challenging due to their reactivity and hygroscopic nature.

CompoundCopper Oxidation StateCrystal Structure (at RT)Band Gap (eV)Electrical Conductivity (S/cm) at Room Temperature
CuF₂ +2MonoclinicHigh (exact value not well-established)Very low (insulator)
CuCl +1Zincblende~3.4[2]~6.5 x 10⁻⁷[3][4]
CuCl₂ +2Distorted CdI₂Not well-established (gas phase transitions observed)[5]Very low (insulator)
CuBr +1Zincblende~3.08[2]Ionic conductor at RT[6]
CuBr₂ +2-~2.02[7]Very low (insulator)
CuI +1Zincblende~3.1[1]~156[1]

Note: The band gap and electrical conductivity of materials can be highly dependent on the method of synthesis, sample purity, and measurement technique. The values presented here are representative experimental values found in the literature. The electrical conductivity of CuCl₂ is reported for aqueous solutions, which is not representative of the solid state.[8] The band gap for CuF₂ and CuCl₂ in the solid state is not well-documented in readily available literature, though they are expected to be wide-bandgap insulators.[5][9]

Experimental Methodologies

The electronic properties of copper halides are primarily investigated using a combination of spectroscopic and electrical characterization techniques, often complemented by theoretical calculations.

UV-Visible Spectroscopy for Band Gap Determination

Principle: UV-Visible spectroscopy measures the absorption of light by a material as a function of wavelength. For semiconductors, the onset of strong absorption corresponds to the energy required to excite an electron from the valence band to the conduction band, which provides an estimate of the material's band gap.

Experimental Protocol (for Thin Films):

  • Sample Preparation: Thin films of copper halides are deposited on a transparent substrate (e.g., quartz) using techniques like thermal evaporation, sputtering, or solution-based methods.

  • Data Acquisition: The absorbance or transmittance spectrum of the film is recorded using a dual-beam UV-Vis spectrophotometer over a suitable wavelength range. A blank substrate is used as a reference.

  • Data Analysis (Tauc Plot): The optical band gap (Eg) is determined from the absorption data using a Tauc plot. The relationship (αhν)n = A(hν - Eg) is used, where α is the absorption coefficient, hν is the photon energy, A is a constant, and the exponent 'n' depends on the nature of the electronic transition (n=2 for direct bandgap semiconductors like copper(I) halides). The band gap is obtained by extrapolating the linear portion of the plot of (αhν)² versus hν to the energy axis.

X-ray Photoelectron Spectroscopy (XPS) for Chemical State Analysis

Principle: XPS is a surface-sensitive technique that analyzes the elemental composition and chemical state of a material. X-rays are used to eject core-level electrons from the atoms in the sample. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment, allowing for the determination of oxidation states.

Experimental Protocol:

  • Sample Preparation: The copper halide sample (powder or thin film) is mounted on a sample holder and introduced into the ultra-high vacuum chamber of the XPS instrument. For powder samples, care is taken to present a fresh, clean surface. Light-sensitive samples like CuCl may require handling in a darkened environment.[10]

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα). Survey scans are first performed to identify all elements present on the surface. High-resolution scans are then acquired for the copper (Cu 2p) and halogen (X np) core levels.

  • Data Analysis: The binding energies of the Cu 2p peaks are analyzed to determine the oxidation state of copper. Cu(II) species typically exhibit characteristic "shake-up" satellite peaks at higher binding energies compared to the main peaks, which are absent or very weak for Cu(I) species. The analysis of the Auger peaks (e.g., Cu LMM) in conjunction with the photoelectron peaks (Wagner plot) can provide a more definitive chemical state identification.[11][12]

Density Functional Theory (DFT) for Electronic Structure Calculation

Principle: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, such as atoms, molecules, and condensed phases. By solving the Kohn-Sham equations, DFT can predict various electronic properties, including band structures, density of states, and band gaps.

Methodology for Copper Halides:

  • Structural Model: A crystal structure model of the copper halide is built based on experimental crystallographic data.

  • Computational Parameters: The calculations are performed using a suitable DFT code (e.g., VASP, Quantum ESPRESSO). Key parameters to be defined include:

    • Exchange-Correlation Functional: The choice of functional is critical. For materials with localized d-electrons like copper halides, standard functionals like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) can underestimate the band gap.[2] Hybrid functionals, such as HSE06, which mix a portion of exact Hartree-Fock exchange, often provide more accurate band gap predictions.

    • Basis Set: A set of mathematical functions used to represent the electronic wavefunctions (e.g., plane waves or atomic orbitals).

    • Pseudopotentials: Used to simplify the calculation by replacing the core electrons with an effective potential.

    • Spin-Orbit Coupling (SOC): For heavier halogens like bromine and iodine, the inclusion of SOC effects is important for accurately describing the electronic band structure.

  • Calculation and Analysis: The self-consistent field (SCF) calculation is performed to obtain the ground-state electronic structure. From the results, the band structure and density of states can be plotted to determine the band gap and understand the contributions of different atomic orbitals to the electronic bands.

Visualizations

Electronic Property Trends in Copper Halides

The following diagram illustrates the general trend of the band gap energy for the copper(I) and copper(II) halide series. Generally, for a given copper oxidation state, the band gap tends to decrease as the halogen becomes heavier (from F to I). This is attributed to the increasing energy of the p-orbitals of the larger halide ions, which form the top of the valence band.

G CuCl CuCl (~3.4 eV) CuBr CuBr (~3.08 eV) CuCl->CuBr Decreasing Band Gap CuI CuI (~3.1 eV) CuBr->CuI CuF2 CuF₂ (High Eg) CuCl2 CuCl₂ (Wide Eg) CuF2->CuCl2 Decreasing Band Gap CuBr2 CuBr₂ (~2.02 eV) CuCl2->CuBr2 G cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation cluster_computation Computational Modeling synthesis Copper Halide Synthesis (e.g., Solid-state reaction, Solution-based) uv_vis UV-Vis Spectroscopy synthesis->uv_vis xps X-ray Photoelectron Spectroscopy (XPS) synthesis->xps conductivity Electrical Conductivity Measurement synthesis->conductivity dft Density Functional Theory (DFT) synthesis->dft band_gap Band Gap Determination (Tauc Plot) uv_vis->band_gap chem_state Chemical State Analysis (Oxidation State) xps->chem_state conductivity_analysis Conductivity Analysis conductivity->conductivity_analysis electronic_structure Electronic Structure (Band Structure, DOS) dft->electronic_structure

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Copper Fluoride Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for Copper fluoride hydroxide (CAS No. 13867-72-6) was not publicly available at the time of this writing. The following guidance is synthesized from available safety information for this compound and more detailed data from the SDS of closely related compounds, namely Copper(II) fluoride and Copper(II) hydroxide. It is imperative to consult the specific SDS provided by your supplier before handling this chemical and to conduct a thorough risk assessment for your specific laboratory conditions.

This compound is a chemical that requires careful handling due to its potential health hazards. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to ensure the safety of laboratory personnel.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Proper PPE is critical to minimize exposure.

Summary of Personal Protective Equipment (PPE) Requirements:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against dust particles and chemical splashes, preventing serious eye irritation or damage.[1]
Skin Protection Impermeable gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.To prevent skin contact, which can cause irritation.[1]
Respiratory Protection A NIOSH-approved respirator with a particulate filter is recommended, especially when handling powders or creating dust.To prevent inhalation of dust, which may cause respiratory tract irritation.[1]
Hand Protection Chemically resistant gloves.To protect hands from irritation and chemical burns.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidental exposure.

  • Handling:

    • Use in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the handling area.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong acids and oxidizing agents.

Spill and Disposal Procedures

In the event of a spill, isolate the area and wear the appropriate PPE.

  • Spill Cleanup:

    • For small spills, carefully sweep or scoop up the material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for disposal.

    • Clean the spill area with a damp cloth.

  • Disposal:

    • Dispose of waste in accordance with all local, state, and federal regulations.

    • Do not dispose of down the drain or in the regular trash.

Experimental Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware handle_exp->cleanup_decon cleanup_waste Collect Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose emergency_spill Spill Occurs spill_isolate Isolate Area emergency_spill->spill_isolate spill_ppe Wear Full PPE emergency_spill->spill_ppe spill_clean Clean Up Spill emergency_spill->spill_clean emergency_exposure Personal Exposure exposure_firstaid Administer First Aid emergency_exposure->exposure_firstaid exposure_medical Seek Medical Attention emergency_exposure->exposure_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.